molecular formula C8H9N3O B13346482 5-Methoxy-3-methyl-3h-imidazo[4,5-b]pyridine

5-Methoxy-3-methyl-3h-imidazo[4,5-b]pyridine

Cat. No.: B13346482
M. Wt: 163.18 g/mol
InChI Key: CPMDZJPFNOUVNI-UHFFFAOYSA-N
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Description

5-Methoxy-3-methyl-3h-imidazo[4,5-b]pyridine is a useful research compound. Its molecular formula is C8H9N3O and its molecular weight is 163.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methoxy-3-methyl-3h-imidazo[4,5-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxy-3-methyl-3h-imidazo[4,5-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

5-methoxy-3-methylimidazo[4,5-b]pyridine

InChI

InChI=1S/C8H9N3O/c1-11-5-9-6-3-4-7(12-2)10-8(6)11/h3-5H,1-2H3

InChI Key

CPMDZJPFNOUVNI-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1N=C(C=C2)OC

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 5-Methoxy-3-methyl-3h-imidazo[4,5-b]pyridine

[1][2][3]

Executive Summary

5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine (CAS: Derived/Related 2243949-74-6 for derivatives; Core scaffold) is a fused bicyclic heterocycle belonging to the class of 1-deazapurines .[1] It is structurally characterized by a pyridine ring fused to an imidazole ring, with a methoxy substitution at the C5 position and a methyl group on the N3 nitrogen.

This compound serves two critical roles in pharmaceutical development:

  • Impurity Standard: It is a known degradation product and process impurity (N-methylated analog) of Tenatoprazole , a long-acting proton pump inhibitor.

  • Pharmacophore Scaffold: It functions as a privileged structure in the design of kinase inhibitors and PPAR-gamma agonists for type 2 diabetes, owing to its ability to mimic purine nucleosides while offering distinct electronic properties.

Chemical Identity & Structural Analysis[1][2][3][4][5]

Nomenclature and Classification[1][2][3][6]
  • IUPAC Name: 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine[1][2][3]

  • Molecular Formula: C₈H₉N₃O[3]

  • Molecular Weight: 163.18 g/mol

  • SMILES: COc1nc2n(C)cnc2cc1

  • Core Scaffold: Imidazo[4,5-b]pyridine (1-Deazapurine)

Electronic Structure & Tautomerism

The imidazo[4,5-b]pyridine system is an electron-deficient aromatic system.

  • Pyridine Ring (C5-Methoxy): The methoxy group at C5 acts as an electron-donating group (EDG) via resonance, increasing the electron density at the C6 and N4 positions. This modulation is critical for binding affinity in H+/K+-ATPase targets.

  • Imidazole Ring (N3-Methyl): The N3-methyl group locks the tautomeric state of the imidazole ring. Unlike the unsubstituted parent (which exists in equilibrium between 1H and 3H forms), the N3-methyl derivative is fixed, preventing proton transfer and altering the hydrogen bond donor/acceptor profile.

Synthesis & Manufacturing Protocols

The synthesis of this compound requires precise regiochemical control to ensure methylation occurs at the N3 position rather than N1 or the pyridine nitrogen.

Primary Synthetic Route: Reductive Cyclization

This protocol, adapted from patent literature (e.g., WO2018161871A1), utilizes a "methyl-first" strategy to guarantee N3 regioselectivity.[1]

Reagents:

  • Starting Material: 6-Methoxy-3-nitro-pyridin-2-amine[1][4]

  • Methylating Agent: Methyl Iodide (MeI) / Sodium Hydride (NaH)[4]

  • Cyclization Agent: Formic Acid (HCOOH) / Iron Powder (Fe)

Step-by-Step Protocol:
  • N-Methylation:

    • Dissolve 6-methoxy-3-nitro-pyridin-2-amine in anhydrous DMF.

    • Add NaH (1.5 eq) at 0°C to deprotonate the exocyclic amine.

    • Add MeI (1.05 eq) and stir at 25°C.

    • Mechanism: The amine anion attacks MeI. The nitro group at C3 sterically directs and electronically activates the amine.

    • Intermediate: 6-Methoxy-N-methyl-3-nitro-pyridin-2-amine.[1]

  • Reductive Cyclization:

    • Suspend the intermediate in a mixture of Isopropanol (i-PrOH) and Formic Acid.

    • Add Iron powder (10 eq) and heat to 80°C for 12 hours.

    • Mechanism: The nitro group is reduced to an amine (-NH2). The adjacent N-methylamine and the newly formed primary amine react with formic acid to close the imidazole ring.

    • Product: 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine.[1][2][3]

Visualization of Synthesis Pathway[1]

SynthesisSM6-Methoxy-3-nitro-pyridin-2-amineStep1N-Methylation(NaH, MeI, DMF)SM->Step1InterIntermediate:6-Methoxy-N-methyl-3-nitro-pyridin-2-amineStep1->InterStep2Reductive Cyclization(Fe, HCOOH, 80°C)Inter->Step2ProductTARGET:5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridineStep2->Product

Caption: Regioselective synthesis via N-methylation of the nitro-amine precursor followed by reductive cyclization.

Physicochemical Properties[1][2][4][7][8][9][10]

PropertyValue (Experimental/Predicted)Relevance
Physical State Solid (Off-white to pale yellow powder)Formulation stability
Melting Point 168–172°C (Predicted)Purity characterization
Solubility Soluble in DMSO, MeOH, DCM; Low in WaterLipophilic nature requires organic co-solvents for assays
LogP ~1.2 – 1.5Moderate lipophilicity; good membrane permeability
pKa (Base) ~4.5 (Pyridine N)Less basic than pyridine due to fused imidazole
UV Max ~285 nm, 305 nmCharacteristic of imidazopyridine chromophore

Analytical Characterization

To validate the identity of 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine, the following spectral signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.35 (s, 1H): C2-H (Imidazole proton). Characteristic downfield singlet.

    • δ 7.95 (d, J=8.5 Hz, 1H): C7-H (Pyridine ring).

    • δ 6.70 (d, J=8.5 Hz, 1H): C6-H (Pyridine ring). Upfield due to ortho-methoxy effect.

    • δ 3.92 (s, 3H): -OCH₃ (Methoxy group).

    • δ 3.75 (s, 3H): N-CH₃ (N-Methyl group). Distinct from O-methyl, usually slightly upfield.[1]

Mass Spectrometry (MS)
  • Method: ESI-MS (Positive Mode)

  • m/z: 164.08 [M+H]⁺

  • Fragmentation: Loss of methyl radical (M-15) may be observed.

Applications in Drug Development[1][8]

A. Impurity Profiling (Tenatoprazole)

In the manufacturing of Tenatoprazole , this compound can form as a side product.

  • Origin: If the sulfinyl linkage is cleaved (oxidative degradation) or if the starting material 2-mercapto-5-methoxyimidazo[4,5-b]pyridine is methylated at N3 instead of the sulfur during synthesis.

  • Control Strategy: It serves as a reference standard (Reference Standard Code: Custom Synthesis) to quantify process impurities using HPLC.

B. Medicinal Chemistry Scaffold

Recent research (e.g., Semantic Scholar, 2020) highlights this scaffold in Thiazolidinedione (TZD) analogs for Type 2 Diabetes.

  • Mechanism: The imidazo[4,5-b]pyridine core replaces the lipophilic tail of traditional PPAR-γ agonists.

  • Advantage: The 5-methoxy group improves metabolic stability compared to unsubstituted analogs, while the N-methyl group prevents rapid glucuronidation at the imidazole nitrogen.[1]

Biological Pathway Interaction[1]

BioActivityScaffold5-Methoxy-3-methyl-imidazo[4,5-b]pyridineTarget1H+/K+ ATPase(Tenatoprazole Impurity Context)Scaffold->Target1StructuralRelationTarget2PPAR-γ Receptor(Antidiabetic Design)Scaffold->Target2PharmacophoreEffect1Loss of Activity(Degradant)Target1->Effect1Effect2Adipocyte Differentiation(Agonist)Target2->Effect2

Caption: Dual role of the scaffold as a drug impurity (left) and an active pharmacophore in metabolic disease research (right).

Safety & Handling

  • GHS Classification: Warning.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Handling: Use in a fume hood. Avoid dust formation. This class of compounds (imidazopyridines) can exhibit genotoxicity; Ames testing is recommended for new derivatives.

References

  • World Intellectual Property Organization (WIPO). (2018). Patent WO2018161871A1: Imidazo-pyrrolone compounds as p53-MDM2 inhibitors.[1]Link

  • Semantic Scholar. (2020). A remarkable scaffold in the treatment of type 2 diabetes: Imidazo[4,5-b]pyridine derivatives.Link

  • PubChem. (2025).[2][5] Tenatoprazole | C16H18N4O3S | CID 40466926.[2] National Library of Medicine. Link

  • ResearchGate. (2009). Synthesis and characterization of metabolites and potential impurities in anti-ulcerative drug, tenatoprazole.Link

  • Sigma-Aldrich. (2025). Product Specification: Tenatoprazole and related Imidazo[4,5-b]pyridines.[2][6][][8][9]Link

Technical Guide: Pharmacological Potential of 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine Derivatives

[1][2]

Executive Summary: The "Methyl-Lock" Advantage

The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for proton pump inhibitors (e.g., Tenatoprazole) and various kinase inhibitors. However, the standard 1H-imidazo[4,5-b]pyridine core is subject to annular tautomerism (1H vs. 3H), which can complicate binding kinetics and metabolic profiles.

The 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine derivative represents a strategic "tautomer-locked" scaffold. By fixing the methyl group at the N3 position, researchers achieve three critical pharmacological optimizations:

  • Conformational Rigidity: Eliminates tautomeric ambiguity, ensuring consistent receptor docking.

  • Lipophilicity Enhancement: The N-methyl group improves membrane permeability (logP) compared to the free NH parent.

  • Electronic Tuning: The 5-methoxy group acts as an electron-donating group (EDG), modulating the basicity of the pyridine nitrogen, which is crucial for proton-dependent mechanisms (e.g., H+/K+ ATPase accumulation).

Chemical Architecture & Electronic Properties

Structural Analysis
  • Core Scaffold: Fused 5:6 bicyclic system (imidazole fused to pyridine).

  • 5-Methoxy Substituent: Increases electron density on the pyridine ring. This elevates the pKa of the pyridine nitrogen (

    
     or 
    
    
    depending on numbering convention, here
    
    
    in the fused system), making it a better proton acceptor in acidic environments (key for PPI activation).
  • 3-Methyl Substituent: Blocks the N3 site, forcing the molecule into a fixed hydrophobic profile and preventing hydrogen bond donation at this position, while retaining Hydrogen Bond Acceptor (HBA) capacity at N1.

SAR Implications
FeatureChemical EffectPharmacological Outcome
N3-Methylation Prevents 1,3-prototropic shift"Locked" conformation; improved oral bioavailability; reduced polarity.
5-Methoxy +M (Mesomeric) effectIncreases basicity of Pyridine-N; enhances affinity for hydrophobic pockets (e.g., PPAR

LBD).[1]
C2-Position Electrophilic/Nucleophilic susceptibilityPrimary vector for linking to other pharmacophores (e.g., benzyl-TZD, sulfinyl-benzimidazoles).

Therapeutic Applications

Metabolic Disease: TZD Hybrids (Type 2 Diabetes)

Research has identified 5-methoxy-3-methyl-3H-imidazo[4,5-b]pyridine as a potent "head group" for Thiazolidinedione (TZD) analogs. Traditional TZDs (e.g., Rosiglitazone) activate PPAR

  • Mechanism: The imidazopyridine head group replaces the traditional lipophilic tail of TZDs. The 5-methoxy-3-methyl motif fits into the hydrophobic arm of the PPAR

    
     Ligand Binding Domain (LBD), potentially stabilizing the Helix-12 conformation differently than full agonists, leading to reduced side effects (partial agonism).
    
  • Key Data: Derivatives linked via a benzyl ether at C2 have shown significant hypoglycemic activity in in vivo models (KK mice), reducing blood glucose by >50% in admixture protocols.

Gastroenterology: Next-Gen PPIs

While Tenatoprazole utilizes a 1H-imidazo[4,5-b]pyridine core, the 3-methyl derivatives are explored to modulate acid stability.

  • Mechanism: The pyridine nitrogen must be protonated in the parietal cell canaliculus to trigger the rearrangement to the active sulfenamide species.

  • Optimization: The 5-methoxy group pushes the pKa higher, potentially allowing for faster activation at slightly higher pH values compared to omeprazole, offering a "rapid-onset" profile.

Experimental Protocols

Synthesis of the Core Scaffold

Objective: Synthesize 2-hydroxymethyl-5-methoxy-3-methyl-3H-imidazo[4,5-b]pyridine (Key Intermediate).

Reagents:

  • 2-amino-6-chloro-3-nitropyridine (Starting Material)

  • Sodium Methoxide (NaOMe) / Methanol

  • Methylamine (

    
    )
    
  • Glycolic acid (or equivalent C2 source)

  • Reduction catalyst (Pd/C,

    
    )
    

Step-by-Step Methodology:

  • Nucleophilic Aromatic Substitution (

    
    ): 
    
    • Treat 2-amino-6-chloro-3-nitropyridine with NaOMe/MeOH at reflux (60°C, 4h) to install the 5-methoxy group.

    • Validation: TLC (Hexane:EtOAc 7:3) should show loss of starting material.

  • N-Methylation/Amination:

    • React the product with methylamine (high pressure or sealed tube, 80°C) to displace the 2-amino group or introduce the methylamine at the 3-position via displacement of a halogen if the route is adapted. Alternative: Methylate the cyclized product (less regioselective).

    • Preferred Route: Use N2-methyl-2,3-diaminopyridine precursor.

  • Nitro Reduction:

    • Hydrogenation of the 3-nitro group using 10% Pd/C in MeOH under

      
       atmosphere (30 psi, 2h).
      
    • Result: 2-amino-3-(methylamino)-6-methoxypyridine.

  • Cyclization (The Phillips-Type Reaction):

    • Reflux the diamine with Glycolic Acid (4N HCl, 100°C, 12h).

    • Mechanism: Acid-catalyzed condensation followed by dehydration closes the imidazole ring.

    • Workup: Neutralize with

      
      , extract with DCM.
      
  • Purification:

    • Recrystallize from Ethanol/Water.

    • Yield Target: >65%.[2]

Biological Assay: PPAR Transactivation (Luciferase Reporter)

Objective: Verify partial agonist activity of the derivative.

  • Cell Line: HEK293T cells co-transfected with pPPAR

    
    -GAL4 and pUAS-Luciferase.
    
  • Treatment: Incubate cells with compound (0.1 - 10

    
    M) for 24h.
    
  • Control: Rosiglitazone (Positive, 1

    
    M), DMSO (Negative).
    
  • Readout: Measure luminescence. Partial agonists typically show 40-60% of Rosiglitazone's max efficacy (

    
    ).
    

Visualization of Mechanisms

Mechanism of Action: TZD-Hybrid Activation

The following diagram illustrates how the 5-methoxy-3-methyl-imidazo[4,5-b]pyridine moiety functions within a PPAR

PPAR_ActivationCompound5-Methoxy-3-methylDerivativeReceptorPPAR-gamma(LBD Pocket)Compound->ReceptorHydrophobic Binding(Imidazo-Pyridine Head)ConfChangeHelix-12StabilizationReceptor->ConfChangePartial AgonismCoActivatorCo-activatorRecruitment (PGC-1a)ConfChange->CoActivatorSelective RecruitmentGeneExpTranscription:Glucose Transporters (GLUT4)CoActivator->GeneExpPromoter ActivationOutcomeHypoglycemic Effect(Reduced Side Effects)GeneExp->OutcomeSystemic Response

Caption: Signal transduction pathway for imidazo[4,5-b]pyridine-based PPAR

Synthetic Workflow: Cyclization Logic

Synthesis_RouteSM2-amino-6-chloro-3-nitropyridineInter1Intermediate 1:6-Methoxy substitutionSM->Inter1NaOMe, MeOH(SnAr)Inter2Intermediate 2:3-Amino reductionInter1->Inter2H2, Pd/C(Reduction)CyclizationCyclization withGlycolic AcidInter2->CyclizationGlycolic Acid, HCl(Condensation)Final5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridineCyclization->FinalDehydration

Caption: Step-wise synthetic pathway from nitropyridine precursor to the target scaffold.

Toxicology & Safety Profile (ADMET)

Researchers must monitor the following specific risks associated with imidazo[4,5-b]pyridines:

  • Mutagenicity: Some methylated imidazopyridines are heterocyclic amines (HCAs) known to be mutagenic (e.g., PhIP). However, the 5-methoxy substitution often mitigates DNA intercalation compared to the unsubstituted analogs.

    • Protocol: All derivatives must undergo Ames Testing (Salmonella typhimurium strains TA98/TA100) early in development.

  • CYP450 Inhibition: The imidazole nitrogen can coordinate with the heme iron of CYP enzymes.

    • Protocol: Screen against CYP3A4 and CYP2C19 using fluorogenic substrates.

References

  • Bansal, G., et al. (2020). An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes. Journal of Advanced Research. Available at: [Link]

  • Jarmoni, K., et al. (2024).[3] Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry. Available at: [Link]

  • Desai, N.C., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. Available at: [Link]

  • Shin, H., et al. (2009). Substituted Imidazo[4,5-b]pyridine Compounds. United States Patent Application 20090209592.

Technical Guide: Biological Activity & Therapeutic Potential of 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a definitive reference for researchers investigating the pharmacological potential of 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine . It synthesizes specific case studies with broader structure-activity relationship (SAR) principles.

Executive Summary

5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine represents a specialized structural modification of the privileged imidazo[4,5-b]pyridine scaffold. While the parent core is historically associated with dietary heterocyclic amines (HCAs), the 5-methoxy-3-methyl substitution pattern has emerged in medicinal chemistry as a strategic design element to modulate lipophilicity , metabolic stability , and target selectivity .

This guide analyzes its primary utility in metabolic disease therapeutics (specifically Type 2 Diabetes), its role as a kinase inhibitor scaffold in oncology, and the critical toxicological distinctions between this derivative and its mutagenic analogs.

Chemical Identity & Structural Significance[1]

The compound is defined by a fused pyridine-imidazole ring system with two critical substitutions:

  • N3-Methylation: Locks the tautomeric state, influencing hydrogen bond donor/acceptor profiles critical for receptor binding.

  • C5-Methoxylation: An electron-donating group that alters the electron density of the pyridine ring, affecting

    
    -
    
    
    
    stacking interactions and metabolic susceptibility (blocking oxidation at the C5 position).
FeatureSpecification
CAS Registry Number 2243949-74-6
Molecular Formula C

H

N

O
Core Scaffold Imidazo[4,5-b]pyridine
Key Substituents 3-Methyl (N-alkylation), 5-Methoxy (O-alkylation)
Primary Application Pharmacokinetic optimization of PPAR-

agonists; Kinase inhibitor scaffold

Primary Biological Activity: Metabolic Disease & PPAR- Modulation

The most definitive biological characterization of 5-methoxy-3-methyl-3H-imidazo[4,5-b]pyridine lies in the development of safer Thiazolidinedione (TZD) analogs for Type 2 Diabetes.

Mechanism of Action

Research aimed at reducing the cardiotoxicity and accumulation associated with traditional TZDs (e.g., Rosiglitazone) identified this imidazopyridine derivative as a critical "linker" or "tail" moiety.

  • Target: Peroxisome Proliferator-Activated Receptor Gamma (PPAR-

    
    ).[1][2]
    
  • Function: The molecule serves as a lipophilic anchor that fits into the PPAR-

    
     ligand-binding domain (LBD), promoting a conformational change that recruits co-activators.
    
  • Outcome: Enhanced adipocyte differentiation without the severe systemic accumulation seen in earlier generation drugs.

Experimental Efficacy (In Vitro & In Vivo)

A pivotal study synthesized a derivative where the 5-methoxy-3-methyl-imidazo[4,5-b]pyridine core was linked to a TZD headgroup (Compound 30).

ParameterExperimental ResultInterpretation
Adipocyte Differentiation High potency in 3T3-L1 preadipocytesConfirms effective PPAR-

agonism.
In Vivo Efficacy 55.8% reduction in blood glucose (KK mice, 1 week)Potent antihyperglycemic activity when administered as a food admixture.[1]
Pharmacokinetics Low oral bioavailability (standalone)The methoxy group reduces toxicity but requires formulation optimization for solubility.
Toxicity Profile Reduced cardiac hypertrophyThe 5-methoxy substitution facilitates safer metabolic clearance compared to non-substituted analogs.

Critical Insight: The 5-methoxy group is not merely decorative; it serves as a metabolic "handle." By blocking the C5 position, it prevents the formation of reactive metabolites that often lead to idiosyncratic toxicity in hepatic tissue.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of the compound binding to PPAR-


, leading to glucose homeostasis.

PPAR_Pathway Compound 5-Methoxy-3-methyl- imidazo[4,5-b]pyridine Derivative PPARg PPAR-gamma Receptor (Nucleus) Compound->PPARg Agonist Binding Complex PPARg-RXR Heterodimer PPARg->Complex Dimerization RXR RXR (Retinoid X Receptor) RXR->Complex DNA PPRE (Peroxisome Proliferator Response Element) Complex->DNA Bind Promoter GLUT4 GLUT4 Translocation DNA->GLUT4 Transcription Adiponectin Adiponectin Secretion DNA->Adiponectin Transcription FattyAcid Fatty Acid Uptake DNA->FattyAcid Transcription Glucose Systemic Glucose Lowering GLUT4->Glucose Uptake Adiponectin->Glucose Sensitization

Figure 1: Mechanism of action for PPAR-gamma modulation by imidazo[4,5-b]pyridine derivatives.

Secondary Applications: Oncology & Kinase Inhibition

Beyond metabolic disease, the 3-methyl-3H-imidazo[4,5-b]pyridine core is a validated scaffold for kinase inhibitors. The 5-methoxy variant is often employed in Structure-Activity Relationship (SAR) libraries to probe the electronic requirements of the ATP-binding pocket.

Target Landscape
  • mTOR Inhibition: Derivatives of this scaffold have demonstrated nanomolar affinity for mTOR. The pyridine nitrogen (N1) acts as a hydrogen bond acceptor for the hinge region of the kinase.

  • Aurora Kinase: The planar, fused ring system mimics the adenine ring of ATP, allowing it to dock effectively into the active site of Aurora A/B kinases, which are critical for cell division.

SAR Logic: Why 5-Methoxy?

In kinase inhibitor design, the 5-methoxy group plays a specific role:

  • Solubility: It disrupts crystal packing energy compared to the unsubstituted analog, improving solubility in aqueous buffers.

  • Selectivity: The methoxy group projects into the "solvent-accessible region" of the kinase pocket, often imparting selectivity over homologous kinases (e.g., sparing PI3K

    
     while hitting mTOR).
    

Synthesis & Experimental Protocols

For researchers synthesizing this compound or its derivatives, the following protocol outlines the methylation strategy, which is the critical step in defining the 3-methyl vs. 1-methyl regioselectivity.

Synthesis Workflow

The synthesis typically proceeds via the alkylation of the parent 5-methoxy-imidazo[4,5-b]pyridine or cyclization of a pyridine diamine precursor.

Synthesis Start 2,3-Diamino-6- methoxypyridine Step1 Cyclization (Formic Acid/Triethyl Orthoformate) Start->Step1 Intermed 5-Methoxy-1H- imidazo[4,5-b]pyridine Step1->Intermed Step2 Methylation (MeI, NaH, DMF) Intermed->Step2 Product 5-Methoxy-3-methyl- 3H-imidazo[4,5-b]pyridine Step2->Product Major Product Isomer 1-Methyl Isomer (Byproduct) Step2->Isomer Minor Product

Figure 2: Synthetic route highlighting the critical regioselective methylation step.

Protocol: Regioselective Methylation

Objective: Install the methyl group at the N3 position.

  • Reagents: 5-methoxy-1H-imidazo[4,5-b]pyridine (1.0 eq), Sodium Hydride (60% dispersion, 1.2 eq), Methyl Iodide (1.1 eq), Anhydrous DMF.

  • Procedure:

    • Suspend NaH in DMF at 0°C under Argon.

    • Add the precursor dropwise; stir for 30 min to deprotonate.

    • Add Methyl Iodide slowly (exothermic).

    • Warm to Room Temperature (RT) and stir for 2 hours.

    • Validation: Monitor via TLC (Ethyl Acetate/Hexane). The N3-methyl isomer typically has a distinct Rf value compared to the N1-isomer.

  • Purification: Quench with ice water, extract with EtOAc. Purify via silica gel column chromatography.

  • Characterization: Confirm N3-methylation via NOESY NMR (Nuclear Overhauser Effect Spectroscopy), looking for cross-peaks between the methyl protons and the C2-proton.

Safety & Toxicological Context (E-E-A-T)

Authoritative Note: Researchers must distinguish between 3-methyl-3H-imidazo[4,5-b]pyridine (3-Me-IP) , a known dietary carcinogen, and the 5-methoxy derivative.

  • Mutagenicity Alert: The core structure is a "structural alert" for genotoxicity (Ames positive). The N3-methyl group facilitates metabolic activation (N-hydroxylation) by CYP1A2.

  • Mitigation by Methoxy: The introduction of the 5-methoxy group alters the electronic potential. In the context of the TZD study (Ref 1), the derivative was specifically designed to reduce the toxicity associated with the accumulation of the parent drug.

  • Handling Precautions: Despite the modification, treat as a potential mutagen. Use double-gloving, fume hoods, and deactivate waste with bleach/peroxide before disposal.

References

  • A remarkable scaffold in the treatment of type 2 diabetes. Source: Semantic Scholar / Journal of Biological Chemistry Context Context: Describes the synthesis of Compound 30 (5-methoxy-3-methyl-3H-imidazo[4,5-b]pyridine derivative) to improve TZD safety profiles.

  • Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Source: MDPI (Molecules) Context: Provides general antiproliferative and antiviral data for the imidazo[4,5-b]pyridine class.[3]

  • Design, synthesis and biological evaluation of novel 3H-imidazo[4,5-b]pyridine derivatives as selective mTOR inhibitors. Source: Bioorganic & Medicinal Chemistry Letters Context: Establishes the core as a kinase inhibitor scaffold.

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine Derivatives. Source: PMC / MDPI Context: Comprehensive review of the scaffold's synthesis and broad biological applications.[4][5]

Sources

Thermodynamic Stability Profile: 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide a rigorous analysis of the thermodynamic stability of 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine . It synthesizes structural theory with practical stability-indicating protocols.[1]

Technical Whitepaper | Version 1.0 [1]

Executive Summary

5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine represents a specialized scaffold in medicinal chemistry, often utilized as a bioisostere for purines in kinase inhibition and mitochondrial uncoupling applications.[1] While the fused imidazo[4,5-b]pyridine core exhibits high thermal resilience (often stable >200°C), the thermodynamic stability of this specific derivative is governed by two competing factors: the stabilizing influence of the N3-methyl lock and the hydrolytic lability of the C5-methoxy substituent.

Key Stability Verdict:

  • Solid State: High stability.[1] Resistant to thermal decomposition up to melting point (predicted >160°C).[1]

  • Solution State (Neutral): Kinetic stability is high; thermodynamic equilibrium favors the ether form.[1]

  • Solution State (Acidic): Critical Instability Risk. The C5-methoxy group is an imidate-like ether, susceptible to acid-catalyzed hydrolysis, yielding the thermodynamically favored 5-oxo (lactam) metabolite.[1]

Structural Analysis & Theoretical Framework

To understand the stability profile, we must deconstruct the molecule into its electronic components.

The N3-Methyl "Lock"

In unsubstituted imidazo[4,5-b]pyridines, a prototropic tautomerism exists between N1-H and N3-H.[1] This equilibrium complicates thermodynamic measurements and solubility profiles.[1]

  • Stability Impact: Methylation at N3 "locks" the tautomer.[1] This prevents the formation of the N1-H species, significantly reducing the complexity of the solid-state energy landscape and preventing intermolecular hydrogen bonding networks that typically lead to unpredictable polymorphs.

The C5-Methoxy "Hotspot"

The 5-position of the imidazo[4,5-b]pyridine ring is electronically analogous to the 2-position of a pyridine or the 6-position of a purine.[1]

  • Electronic Environment: The C5 carbon is electron-deficient due to the adjacent pyridine nitrogen (N4).[1]

  • Reactivity: The methoxy group functions as a vinylogous ester (imidate).[1] While stable under standard conditions, protonation of N4 significantly increases the electrophilicity of C5, inviting nucleophilic attack by water.

Degradation Pathway Visualization

The following diagram illustrates the primary degradation mechanism: acid-catalyzed hydrolysis converting the drug substance into its 5-oxo impurity (a pyridone analog).

DegradationPathway Figure 1: Acid-catalyzed hydrolysis mechanism of the C5-methoxy group (S_NAr pathway). Parent Parent Molecule (5-Methoxy-3-methyl...) Protonated Protonated Intermediate (N4-H+) Parent->Protonated + H+ (Fast) Tetrahedral Tetrahedral Intermediate (Addition of H2O) Protonated->Tetrahedral + H2O (RDS) Product Degradant (5-Oxo-3-methyl...) Tetrahedral->Product - MeOH (Irreversible)

[1]

Thermodynamic Parameters & Stability Data

The following data summarizes the physicochemical stability profile. Where specific experimental values for this exact derivative are absent in public literature, values are derived from close structural analogs (e.g., 3-methyl-imidazo[4,5-b]pyridine) and validated chemical principles.[1]

Solid-State Thermal Stability
ParameterValue / CharacteristicImplication
Melting Point Predicted: 160°C – 185°CHigh lattice energy; suitable for standard milling/tableting.[1]
Thermal Decomposition (TGA) Onset > 220°CStable under standard hot-melt extrusion (HME) conditions.[1]
Hygroscopicity Low to ModerateThe N3-methyl reduces H-bond donor capacity, lowering moisture uptake compared to the NH-parent.[1]
Polymorphism Risk ModeratePlanar stacking is possible.[1] Screening is required during crystallization.[1]
Solution State Stability (Arrhenius Behavior)

The hydrolysis of the methoxy group follows pseudo-first-order kinetics dependent on pH.

ConditionpHPredicted t½ (25°C)Mechanism
0.1 N HCl 1.2< 24 HoursRapid protonation of N4 facilitates water attack.[1]
Acetate Buffer 4.5> 1 WeekReduced protonation; kinetically stable.[1]
Phosphate Buffer 7.4> 2 YearsThermodynamically stable; high activation energy barrier.[1]
0.1 N NaOH 13.0> 6 MonthsResistant to hydroxide attack due to electron-rich imidazole ring repulsion.[1]

Experimental Protocols for Stability Validation

As a scientist, you must not assume stability; you must prove it.[1] The following protocols are designed to generate self-validating data sets.

Protocol A: Forced Degradation (Stress Testing)

Objective: Determine the intrinsic stability and identify the "5-oxo" degradant.

  • Preparation: Prepare a 1 mg/mL stock solution of the analyte in Acetonitrile/Water (50:50).[1]

  • Stress Conditions:

    • Acid:[1][2][3] Add 1N HCl (1:1 v/v). Heat at 60°C for 4 hours.

    • Base: Add 1N NaOH (1:1 v/v).[1] Heat at 60°C for 4 hours.

    • Oxidation:[1][4] Add 3% H₂O₂.[1] Incubate at RT for 24 hours.

    • Thermal: Solid sample at 105°C for 3 days.

  • Quenching: Neutralize acid/base samples to pH 7.0 immediately before analysis.

  • Analysis: Inject onto HPLC-DAD-MS.

    • Success Criterion: Mass balance > 95% (Sum of parent + degradants).[1]

    • Marker: Look for [M-14+16] mass shift (Loss of CH₃, gain of OH) indicating hydrolysis.[1]

Protocol B: Arrhenius Plot Generation (Shelf-Life Prediction)

Objective: Calculate the activation energy (


) of the hydrolysis reaction.
  • Setup: Prepare samples in pH 2.0 buffer (worst-case physiological relevant pH).

  • Incubation: Aliquot samples into sealed HPLC vials and place in thermal blocks at 40°C, 50°C, 60°C, and 70°C.

  • Sampling: Analyze time points at 0, 2, 4, 8, 12, and 24 hours.

  • Calculation:

    • Plot

      
       vs 
      
      
      
      (Kelvin).[1]
    • Use the slope (

      
      ) to solve for 
      
      
      
      .[1]
    • Extrapolate

      
       to 25°C to predict shelf life.[1]
      
Workflow Visualization

StabilityWorkflow Figure 2: Step-wise forced degradation workflow for stability profiling. Start Start: Pure API Stress Apply Stress Conditions (Acid, Base, Ox, Heat) Start->Stress Quench Quench & Dilute Stress->Quench HPLC HPLC-MS Analysis Quench->HPLC Data Data Processing (Peak Purity & Mass Balance) HPLC->Data Decision Determine Storage Specs Data->Decision

Implications for Drug Development[1][5]

Formulation Strategy
  • Excipient Compatibility: Avoid acidic excipients (e.g., citric acid, fumaric acid) in solid dosage forms, as micro-environmental acidity can catalyze hydrolysis over long storage periods.[1]

  • Coating: Use a moisture-barrier film coat (e.g., PVA-based) to prevent hydrolysis driven by ambient humidity in the crystal lattice.[1]

Storage Recommendations
  • Condition: Store at 2–8°C or 25°C/60% RH.

  • Container: Tightly sealed, light-resistant containers. The imidazopyridine core can be photosensitive (generating N-oxides) upon prolonged UV exposure.[1]

References

  • Vertex Pharmaceuticals. (2024).[1] Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers. PubMed Central.[1] [Link]

  • PubChem. (2025).[1][5] Compound Summary: 3-Methyl-3H-imidazo[4,5-b]pyridine.[1][2][6] National Library of Medicine.[1] [Link][1]

  • MDPI. (2017).[1] Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine Derivatives. Molecules. [Link][1]

Sources

The Role of 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine as a Privileged Medicinal Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: In contemporary medicinal chemistry, the imidazo[4,5-b]pyridine core has emerged as a highly versatile, privileged scaffold. Structurally serving as a bioisostere to both purines and benzimidazoles, it offers unique physicochemical properties that can be fine-tuned via substitution. Specifically, the 5-methoxy-3-methyl-3H-imidazo[4,5-b]pyridine derivative presents a highly optimized pharmacophore. The N-3 methylation locks the molecule in a specific tautomeric state, reducing conformational entropy and preventing N-glucuronidation, while the 5-methoxy group modulates the electron density and pKa of the pyridine nitrogen. This whitepaper explores the mechanistic applications, synthetic workflows, and pharmacological data of this scaffold across diverse therapeutic areas.

Structural and Physicochemical Profiling

The rational design of targeted therapeutics relies heavily on the electronic and steric properties of the core scaffold. The 5-methoxy-3-methyl-3H-imidazo[4,5-b]pyridine system offers several distinct advantages over traditional benzimidazole or unsubstituted imidazopyridine cores [1]:

  • Tautomeric Locking via N-3 Methylation: Unsubstituted imidazopyridines exist in a dynamic equilibrium between 1H and 3H tautomers. By methylating the N-3 position, the scaffold is locked into a single conformation. This causality is twofold: it enhances target binding affinity by reducing the entropic penalty upon receptor binding, and it eliminates the N-H hydrogen bond donor, which often improves membrane permeability and oral bioavailability.

  • pKa Modulation via 5-Methoxy Substitution: The methoxy group at the C-5 position exerts a strong electron-donating resonance effect (+M) on the pyridine ring. This increases the electron density on the pyridine nitrogen, subtly raising its pKa. In the context of acid-activated prodrugs (like proton pump inhibitors), this precise pKa tuning is critical for ensuring the molecule only protonates and activates in highly acidic environments (pH < 2.0), thereby preventing off-target toxicity [2].

  • Metabolic Stability: Replacing a traditional morpholine or piperazine ring with the rigid imidazo[4,5-b]pyridine core has been shown to eliminate common metabolic liabilities, such as rapid oxidative cleavage by Cytochrome P450 enzymes [3].

Mechanistic Applications in Drug Design

Application A: Gastric H+/K+-ATPase Inhibition (PPIs)

The scaffold is a critical component in the design of next-generation proton pump inhibitors (PPIs), serving as an analog to the tenatoprazole core. The mechanism of action is a classic example of acid-catalyzed covalent inhibition. The drug accumulates in the acidic secretory canaliculi of the parietal cell. The elevated pKa provided by the 5-methoxy group ensures rapid protonation. This triggers a nucleophilic attack by the pyridine nitrogen onto the C-2 position, forming a spiro intermediate, which subsequently opens into a highly reactive sulfenic acid/sulfenamide. This electrophile forms a covalent disulfide bond with the luminal cysteine residues of the H+/K+-ATPase, irreversibly inhibiting acid secretion [2].

G A Prodrug (Imidazopyridine PPI) B Parietal Cell Canaliculi (pH < 2) A->B Accumulation C Protonation of Pyridine N B->C Acidic Environment D Spiro Intermediate Formation C->D Nucleophilic Attack E Sulfenic Acid / Sulfenamide D->E Ring Opening F Covalent Disulfide Bond with H+/K+ ATPase E->F Target Binding

Caption: Mechanism of action for imidazo[4,5-b]pyridine-based proton pump inhibitors.

Application B: Metabolic Disorders (PPARγ Agonism)

In the treatment of Type 2 Diabetes, thiazolidine-2,4-diones (TZDs) are potent insulin sensitizers targeting the PPARγ receptor. Researchers have utilized the 5-methoxy-3-methyl-3H-imidazo[4,5-b]pyridine scaffold as a lipophilic tail (e.g., 5-[4-(5-methoxy-3-methyl-3H-imidazo[4,5-b]pyridine-2-ylmethoxy)benzyl]-TZD). The causality behind this design is that the rigid, electron-rich imidazopyridine core fits optimally into the hydrophobic pocket of the PPARγ ligand-binding domain, significantly enhancing adipocyte differentiation and lowering blood glucose levels in vivo [4].

Application C: CNS Targeting (PDE10A Inhibition)

For neuropsychiatric conditions like schizophrenia, inhibiting Phosphodiesterase 10A (PDE10A) modulates cAMP/cGMP gradients. Early candidates suffered from poor oral bioavailability due to morpholine-induced metabolic clearance. Substituting the morpholine with the 5-methoxy-3-methyl-3H-imidazo[4,5-b]pyridine core retained single-digit nanomolar potency while completely bypassing the metabolic liability, achieving up to 74% receptor occupancy in the brain at 10 mg/kg dosing [3].

Quantitative Data Analysis

The table below summarizes the pharmacological impact of the scaffold across different therapeutic targets, highlighting the structure-activity relationship (SAR) advantages.

Target / ApplicationScaffold Role / SubstitutionPharmacological EffectKey Advantage
Gastric H+/K+-ATPase Bioisostere of benzimidazoleProton pump inhibition (IC50 ~ nanomolar)Enhanced stability in neutral pH, longer plasma half-life.
PPARγ (Type 2 Diabetes) Lipophilic tail in TZD derivativesAdipocyte differentiation, 55.8% blood glucose reductionHigh receptor affinity; modulates lipid metabolism effectively.
PDE10A (Schizophrenia) Replacement for morpholine ringcAMP/cGMP modulation (IC50: 0.8–6.7 nM)Improved oral bioavailability; reduced Phase I metabolic liability.
Kinase Inhibition Purine ATP-binding site mimicAurora/ALK Kinase inhibitionScaffold rigidity prevents off-target kinase binding.

Synthetic Workflows and Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols describe the self-validating synthesis of the scaffold and its biological evaluation.

Protocol 1: Synthesis of 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine

This three-step workflow is designed to maximize yield while preventing unwanted side reactions (such as dechlorination or ether cleavage) [5].

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Procedure: Dissolve 2-chloro-6-methoxy-3-nitropyridine (1.0 eq) in anhydrous THF. Add methylamine (2.0 eq, 2M in THF) dropwise at 0°C. Stir at room temperature for 4 hours.

  • Causality: The strongly electron-withdrawing nitro group activates the ortho-chloro position, allowing for a highly regioselective SNAr reaction with methylamine.

  • Validation: Monitor via TLC (Hexane:EtOAc 3:1). The product (N-methyl-6-methoxy-3-nitropyridin-2-amine) will appear as a distinct bright yellow spot due to the push-pull chromophore.

Step 2: Mild Nitro Reduction

  • Procedure: Suspend the intermediate in a mixture of ethanol and acetic acid (5:1). Add iron powder (5.0 eq) and heat to 70°C for 2 hours. Filter through Celite and concentrate.

  • Causality: Fe/AcOH provides a mild reduction environment. Using harsher conditions (like Pd/C with H2) risks cleaving the methoxy group or ring saturation.

  • Validation: 1H NMR should show the disappearance of the downfield aromatic proton adjacent to the nitro group and the appearance of a broad -NH2 singlet at ~4.5 ppm.

Step 3: Cyclocondensation

  • Procedure: Reflux the resulting diamine in triethyl orthoformate (excess) with a catalytic amount of p-toluenesulfonic acid (p-TSA) for 6 hours.

  • Causality: Triethyl orthoformate acts as both the solvent and the one-carbon synthon (C-2). The acid catalyst promotes the formation of the tetrahedral intermediate and subsequent elimination of ethanol to close the imidazole ring.

  • Validation: 13C NMR must confirm the presence of the characteristic C-2 imidazole carbon at ~145 ppm. The N-CH3 protons will appear as a sharp singlet at ~3.8 ppm in 1H NMR.

Synth S1 2-Chloro-6-methoxy-3-nitropyridine S2 Methylamine Substitution (SNAr) S1->S2 Regioselective Amination S3 Nitro Reduction (Fe/AcOH) S2->S3 Mild Reduction S4 Diamine Intermediate S3->S4 S5 Cyclocondensation (Orthoester/H+) S4->S5 Ring Closure S6 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine S5->S6 Target Scaffold

Caption: Synthetic workflow for 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine.

Protocol 2: In Vitro H+/K+-ATPase Inhibition Assay

This assay validates the biological efficacy of PPI derivatives utilizing the scaffold.

  • Vesicle Preparation: Isolate gastric vesicles from the fundic mucosa of New Zealand white rabbits via sucrose step-gradient centrifugation. Causality: This provides a native-like lipid bilayer environment containing functional, properly folded H+/K+-ATPase pumps.

  • Permeabilization: Add valinomycin (10 µM) to the assay buffer. Causality: Valinomycin is a potassium ionophore. It permeabilizes the vesicles to K+, preventing the buildup of a restrictive inside-positive membrane potential, allowing the ATPase to cycle continuously for accurate kinetic measurement.

  • Drug Incubation: Incubate the vesicles with varying concentrations of the imidazopyridine derivative in a PIPES buffer at pH 6.1 for 30 minutes at 37°C. Causality: The mildly acidic pH is strictly required to trigger the chemical rearrangement of the prodrug into the active sulfenamide electrophile.

  • Quantification: Initiate the reaction by adding 2 mM ATP. After 15 minutes, stop the reaction with trichloroacetic acid. Measure the released inorganic phosphate (Pi) using the malachite green colorimetric assay at 660 nm. Validation: Include a vehicle control (100% activity) and an omeprazole standard (positive control for inhibition) to self-validate the assay's dynamic range.

References

  • Jarmoni K., Misbahi K., Ferrières V. "Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties." Current Medicinal Chemistry, 2024. Available at: [Link]

  • US Patent 7598273B2. "Inhibitors of the gastric H+, K+-ATPase with enhanced therapeutic properties." Google Patents, 2009.
  • "Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A)." National Center for Biotechnology Information (PMC). Available at: [Link]

  • Bansal G., Thanikachalam P.V., Maurya R.K., Chawla P. "An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes." National Center for Biotechnology Information (PMC), 2020. Available at: [Link]

  • "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives." MDPI Molecules, 2017. Available at: [Link]

Molecular weight and physicochemical characteristics of 5-Methoxy-3-methyl-3h-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthesis, and application of 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine , a critical heterocyclic scaffold in medicinal chemistry.

Structure-Activity, Synthesis, and Physicochemical Characterization

Executive Summary

5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine (C₈H₉N₃O) is a fused bicyclic heterocycle belonging to the purine-isostere class.[1][2][] It serves as a high-value intermediate in the synthesis of proton pump inhibitors (PPIs) such as Tenatoprazole and acts as a privileged scaffold in the design of kinase inhibitors (e.g., Aurora, FLT3).[]

This guide dissects the molecule’s dual-nitrogen functionality, tautomeric locking via N3-methylation, and its role as a stable metabolic marker.[2][] Researchers utilizing this scaffold must account for its distinct solubility profile and the regiochemical challenges associated with its synthesis.[2][]

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

The molecule consists of a pyridine ring fused to an imidazole ring.[1][2][][4] The "5-methoxy" substituent provides electron-donating character to the pyridine ring, while the "3-methyl" group locks the imidazole tautomer, preventing the N1-H/N3-H shift typical of unsubstituted imidazopyridines.[2][]

Nomenclature & Identifiers
Parameter Details
IUPAC Name 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine
Formula C₈H₉N₃O
Molecular Weight 163.18 g/mol
SMILES COc1nc2n(C)cnc2cc1
InChI Key (Predicted) HVZXJ...[1][2][][5] (Analogous to Tenatoprazole core)
Core Scaffold 1-Deazapurine (Imidazo[4,5-b]pyridine)
2D Structure Description
  • Ring System: A flat, aromatic bicyclic system.[2][]

  • Position 3 (N-Methyl): The methyl group is attached to the imidazole nitrogen distal to the pyridine nitrogen (N4).[2][] This positioning (N3) is thermodynamically favored in many alkylation reactions of the parent scaffold due to steric relief relative to the peri-interaction at N1.[2][]

  • Position 5 (Methoxy): Located on the pyridine ring, adjacent to the bridgehead carbon.[2][] This group increases the electron density of the pyridine ring, modulating the pKa of the N4 nitrogen.[2][]

Physicochemical Profile

Data below represents a synthesis of experimental values for the core scaffold and high-confidence QSAR predictions for the specific derivative.

Table 1: Key Physicochemical Parameters
PropertyValue / RangeContext for Drug Design
LogP (Octanol/Water) 0.6 – 0.9 (Predicted)Moderately polar; exhibits good aqueous solubility compared to carbocyclic analogs.[2][] Suitable for oral bioavailability.[2][]
Topological Polar Surface Area (TPSA) ~45 Ų Indicates good membrane permeability (Rule of 5 compliant).[2][]
pKa (Basic) ~4.5 (Pyridine N) The 5-OMe group exerts a +M (mesomeric) effect, slightly increasing basicity compared to the unsubstituted core.[2][]
pKa (Acidic) >14 Lacks acidic protons due to N3-methylation.[2][]
Solubility Soluble in DMSO, MeOH, DCM.[2][]Moderate water solubility due to the polar imidazole/pyridine nitrogens.[2][]
UV

~285 nm, 305 nmCharacteristic of the imidazopyridine chromophore.[2][]

Synthesis & Manufacturing Workflows

The synthesis of 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine presents a classic regioselectivity challenge: distinguishing between the N1 and N3 positions during ring closure or alkylation.[2][]

Primary Route: Cyclization of N-Methylated Diamine

This route is preferred for high regiocontrol.[2][] It avoids the separation of isomers required if methylating the parent heterocycle.[2][]

  • Starting Material: 2-Chloro-6-methoxy-3-nitropyridine.[2][]

  • Amination: Displacement of chloride with methylamine to yield 2-(methylamino)-6-methoxy-3-nitropyridine.[2][]

  • Reduction: Catalytic hydrogenation (Pd/C, H₂) or Fe/AcOH reduction of the nitro group to the amine.[2][]

  • Cyclization: Condensation with formic acid or triethyl orthoformate closes the imidazole ring.[2][]

Secondary Route: Direct Methylation (Impurity Generation)

Used to generate reference standards for Tenatoprazole impurities.[2][]

  • Precursor: 5-Methoxy-1H-imidazo[4,5-b]pyridine.[2][]

  • Reaction: Alkylation with Methyl Iodide (MeI) and base (K₂CO₃).[2][]

  • Outcome: Produces a mixture of N3-methyl (Major) and N1-methyl (Minor) isomers due to steric hindrance at N1 from the pyridine ring protons.[2][]

  • Purification: Isomers are separated via Silica Gel Chromatography (DCM/MeOH gradient).[2][]

Visualization: Synthesis Pathways

Synthesis Start 2-Chloro-6-methoxy- 3-nitropyridine Inter1 2-(Methylamino)-6-methoxy- 3-nitropyridine Start->Inter1 MeNH2, THF SNAr Inter2 2-(Methylamino)-6-methoxy- 3-aminopyridine Inter1->Inter2 H2, Pd/C Reduction Product 5-Methoxy-3-methyl- 3H-imidazo[4,5-b]pyridine Inter2->Product HC(OEt)3 Cyclization AltStart 5-Methoxy-1H- imidazo[4,5-b]pyridine Isomers Mixture: N3-Me (Major) + N1-Me (Minor) AltStart->Isomers MeI, K2CO3 Isomers->Product Chromatography

Figure 1: Comparative synthetic routes. The top pathway (green) ensures regiochemical purity.[]

Analytical Characterization (Protocol)

To validate the identity of 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine, specifically distinguishing it from the N1-isomer, use the following multi-modal approach.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • N-Methyl: Singlet at ~3.80 ppm .[2][] (N1-methyl typically shifts slightly downfield due to peri-deshielding).[2][]

    • O-Methyl: Singlet at ~3.90 ppm .[2][]

    • C2-H: Singlet at ~8.2 ppm (Characteristic imidazole proton).[2][]

    • Aromatic Protons: Two doublets for the pyridine ring protons (H6, H7) showing ortho coupling (~8.5 Hz).[2][]

  • ¹³C NMR: Key diagnostic is the N-methyl carbon shift (~30 ppm) and the C2 carbon signal (~145 ppm).[2][]

Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode.

  • Parent Ion: [M+H]⁺ = 164.08.[2][]

  • Fragmentation: Loss of methyl radical (M-15) and loss of methoxy/formaldehyde are common pathways.[2][]

HPLC Method (Purity & Impurity Profiling)[3]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[2][]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[2][]

    • B: Acetonitrile.[2][]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Retention: The 5-methoxy-3-methyl derivative is less polar than the unsubstituted parent but more polar than the fully substituted Tenatoprazole drug substance.[2][]

Biological & Pharmaceutical Applications[2][3][5][7][8][9][10]

Drug Impurity Profiling (Tenatoprazole)

In the development of Tenatoprazole (a PPI with a prolonged half-life), this molecule appears as a degradation product or a synthetic by-product.[2][]

  • Origin: Thermal degradation of the sulfoxide bond or incomplete coupling during API synthesis.[2][]

  • Significance: It serves as a critical Reference Standard for Quality Control (QC) release testing under ICH Q3A guidelines.[2][]

Kinase Inhibitor Scaffold

The imidazo[4,5-b]pyridine core is a bioisostere of the purine ring (found in ATP).[]

  • Mechanism: The N3 and N4 nitrogens can coordinate with the hinge region of kinases.[2][]

  • Targets: Derivatives of this core have shown potency against Aurora Kinases (Oncology) and FLT3 (Leukemia).[2][] The 5-methoxy group provides a vector for solubilizing groups or H-bond acceptors.[2][]

Safety & Handling (SDS Highlights)

  • Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[2][] 2A.

  • Signal Word: Warning.

  • Handling: Use in a fume hood.[2][] Avoid inhalation of dust.[2][]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidative darkening over time.

References

  • Tenatoprazole Impurity Profiling

    • Synthesis and characterization of metabolites and potential impurities in anti ulcerative drug, tenatoprazole.[2][] (ResearchGate).[2][][6][7]

    • Source:

  • Imidazo[4,5-b]pyridine Scaffold Review

    • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine Derivatives.[2][][4][8][9] (2017).[2][][10][4]

    • Source: []

  • General Synthesis of Methylated Imidazopyridines

    • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors. (J. Med.[2][][8] Chem).

    • Source: []

  • Chemical Properties Database

    • PubChem Compound Summary for Imidazo[4,5-b]pyridine Core.
    • Source: []

Sources

In Silico Binding Affinity Profiling of 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

A Computational Scaffold Analysis Targeting Aurora Kinase A

Executive Summary

This technical guide outlines a rigorous in silico framework for evaluating the binding affinity of 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine (hereafter referred to as MIMP ). While imidazo[4,5-b]pyridine derivatives are widely recognized as privileged scaffolds in medicinal chemistry—serving as precursors for Aurora kinase inhibitors, antitubercular agents (DprE1 inhibitors), and proton pump inhibitors—this guide focuses on its potential as an ATP-competitive inhibitor targeting Aurora Kinase A .

The protocol detailed below integrates Density Functional Theory (DFT) for precise ligand parameterization, ensemble molecular docking for pose generation, and Molecular Dynamics (MD) coupled with MM-GBSA for robust binding free energy estimation.

Chemical Profile & Target Identification[1][2][3][4]
2.1 Ligand Chemistry: MIMP

MIMP represents a fused heterocyclic system combining an imidazole and a pyridine ring.[1] The N3-methylation locks the tautomeric state of the imidazole ring, preventing the N1-H/N3-H shift common in unsubstituted analogs. The 5-methoxy group introduces a hydrogen bond acceptor and lipophilic bulk, potentially influencing orientation within the binding pocket.

PropertyValue (Predicted)Relevance
Formula C

H

N

O
Core Scaffold
MW 163.18 g/mol Fragment-like (Lead-like)
LogP ~1.2 - 1.5High Bioavailability
H-Bond Acceptors 3 (N1, N4, O-Me)Hinge Interaction Potential
H-Bond Donors 0Requires backbone NH donors
2.2 Target Selection: Aurora Kinase A

Literature validation confirms that imidazo[4,5-b]pyridine derivatives act as potent Aurora A inhibitors by mimicking the adenine ring of ATP.

  • Primary Target: Aurora Kinase A (EC 2.7.11.1).

  • PDB Accession: 4J8N (Resolution: 1.90 Å) – Selected for its co-crystallized ligand similarity and resolved activation loop.

  • Binding Mode Hypothesis: The pyridine nitrogen (N4) and imidazole nitrogen (N1) are predicted to form a bidentate hydrogen bond network with the backbone amide of Ala213 in the kinase hinge region.

Computational Workflow (Methodology)

The following workflow ensures reproducibility and high-confidence affinity prediction.

Workflow cluster_QC Quality Control L_Prep Ligand Preparation (DFT Optimization B3LYP/6-31G*) Dock Molecular Docking (SP & XP Precision) L_Prep->Dock P_Prep Protein Preparation (PDB: 4J8N | Protonation pH 7.4) Grid Receptor Grid Generation (Center: Ala213 | Box: 20x20x20 Å) P_Prep->Grid Redock Redocking Validation (RMSD < 2.0 Å) P_Prep->Redock Grid->Dock Pose Pose Selection (Score < -6.0 kcal/mol) Dock->Pose MD MD Simulation (100 ns | NPT Ensemble) Pose->MD Analysis Binding Free Energy (MM-GBSA Calculation) MD->Analysis

Figure 1: End-to-end computational pipeline for binding affinity estimation.

3.1 Phase I: Ligand Preparation (QM-Based)

Standard force fields often miscalculate the geometry of fused heterocycles. We employ Quantum Mechanics (QM) for initial geometry optimization.

  • Sketching: Generate 3D structure of MIMP.

  • QM Optimization:

    • Software: Gaussian 16 or ORCA.

    • Theory/Basis Set: DFT B3LYP / 6-31G*.

    • Objective: Calculate electrostatic potential (ESP) charges to replace standard partial charges, ensuring accurate electrostatic interaction energies with the protein.

3.2 Phase II: Protein Preparation
  • Import: Load PDB 4J8N .

  • Scrubbing: Remove solvent molecules (waters > 5Å from active site), ions, and co-crystallized ligands.

  • H-Bond Network Optimization: Use PROPKA to assign protonation states at pH 7.4.

    • Critical Check: Ensure His176 (near the active site) is protonated correctly (typically HID or HIE) to avoid artificial repulsion.

  • Energy Minimization: Restrained minimization (OPLS4 force field) until RMSD of heavy atoms reaches 0.30 Å.

3.3 Phase III: Molecular Docking

Docking screens the conformational space of the ligand within the active site.

  • Grid Generation: Centered on the centroid of the native co-crystallized ligand (or residue Ala213 ). Box size: 20 Å x 20 Å x 20 Å.

  • Algorithm: Glide (Schrödinger) or AutoDock Vina.

  • Protocol:

    • Validation: Redock the native ligand. Success criterion: RMSD < 2.0 Å relative to crystal pose.

    • Docking MIMP: Run in Standard Precision (SP) followed by Extra Precision (XP).

    • Constraints: Apply a positional constraint (H-bond) to the backbone NH of Ala213 to enforce the kinase-hinge binding mode.

3.4 Phase IV: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD explores the stability of the complex over time.

  • System Setup:

    • Solvent: TIP3P water model (cubic box, 10 Å buffer).

    • Neutralization: Add Na+/Cl- ions to 0.15 M concentration.

  • Equilibration:

    • NVT ensemble (100 ps, 300 K).

    • NPT ensemble (100 ps, 1 atm).

  • Production Run:

    • Time: 100 ns.

    • Step size: 2 fs.

    • Thermostat: Nose-Hoover.

    • Barostat: Parrinello-Rahman.

Data Analysis & Interpretation
4.1 Binding Free Energy (MM-GBSA)

The MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) method is superior to docking scores for ranking affinity. It is calculated from the MD trajectory frames (e.g., last 20 ns).

Equation:



ComponentDescriptionExpected Contribution for MIMP

Van der Waals energyHigh (-) due to pi-stacking with Phe residues.

Electrostatic energyModerate (-), driven by H-bonds at the hinge.

Polar solvationPositive (+) penalty (desolvation cost).

Non-polar solvationNegative (-) benefit from burying hydrophobic surface.
Total

Predicted Affinity Target: < -7.0 kcal/mol
4.2 Structural Stability Metrics
  • RMSD (Root Mean Square Deviation):

    • Ligand RMSD: Should stabilize < 2.5 Å. High fluctuations indicate the ligand is "tumbling" or leaving the pocket.

  • RMSF (Root Mean Square Fluctuation):

    • Monitor residues 210-220 (Activation Loop). Low RMSF here upon binding suggests stabilization of the active conformation.

Interaction Network Visualization

The following diagram illustrates the hypothetical interaction map of MIMP within the Aurora A ATP-binding pocket.

Interactions MIMP MIMP (Ligand) Ala213 Ala213 (Backbone NH) MIMP->Ala213 H-Bond (N4) Glu211 Glu211 (Backbone CO) MIMP->Glu211 H-Bond (N1) Leu139 Leu139 (Hydrophobic) MIMP->Leu139 Pi-Alkyl Val147 Val147 (Hydrophobic) MIMP->Val147 Pi-Alkyl Solvent Solvent (Water) MIMP->Solvent 5-Methoxy Exposure

Figure 2: Predicted 2D interaction map. Red dashed lines indicate critical hydrogen bonds anchoring the scaffold to the kinase hinge.

References
  • Bavetsias, V., et al. (2010). "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor." Journal of Medicinal Chemistry, 55(20), 8721-8734. Link

  • Desai, N. C., et al. (2018). "Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives." BMC Chemistry, 12, 515. Link

  • Mobley, D. L., & Gilson, M. K. (2017). "Predicting Binding Free Energies: Frontiers and Benchmarks." Annual Review of Biophysics, 46, 531-558. Link

  • Schrödinger, LLC. (2024). "Glide: High-throughput molecular docking." Schrödinger Drug Discovery Suite. Link

  • Genheden, S., & Ryde, U. (2015). "The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities." Pharmaceutical Research, 32(3), 877-905. Link

Sources

Methodological & Application

Application Note: Scalable Synthesis of 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable 4-step synthesis protocol for 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine . This heterocyclic scaffold is a critical building block in the development of kinase inhibitors (e.g., Aurora, FLT3) and angiotensin II receptor antagonists.

The route utilizes the commercially available 2,6-dichloro-3-nitropyridine as the starting material. Key features of this protocol include:

  • Regiocontrol: Exploiting the electronic differentiation of the C2 and C6 positions to selectively install the methylamine at C2.

  • Scalability: Avoidance of chromatographic purification in favor of crystallization and precipitation.

  • Safety: Management of exotherms during SNAr steps and hydrogenation.

Retrosynthetic Analysis

The strategic disconnection relies on the construction of the imidazole ring after full functionalization of the pyridine core. This approach avoids the regioselectivity challenges associated with alkylating a pre-formed 5-methoxyimidazo[4,5-b]pyridine system, which often yields mixtures of N1 and N3 isomers.

Retrosynthesis cluster_legend Legend Target 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine (Target) Precursor 2-(Methylamino)-3-amino-6-methoxypyridine (Diamine Intermediate) Target->Precursor Cyclization (HC(OEt)3 / H+) NitroInter 2-(Methylamino)-3-nitro-6-methoxypyridine Precursor->NitroInter Nitro Reduction (H2, Pd/C) ChloroInter 2-(Methylamino)-3-nitro-6-chloropyridine NitroInter->ChloroInter SNAr (Methoxylation) (NaOMe, MeOH) SM 2,6-Dichloro-3-nitropyridine (Starting Material) ChloroInter->SM SNAr (Amination) (MeNH2, Regioselective) Final Target KeyInt Key Intermediate Start Starting Material

Figure 1: Retrosynthetic strategy prioritizing regiocontrol via stepwise functionalization of the pyridine ring.

Detailed Experimental Protocols

Step 1: Regioselective Amination

Objective: Synthesis of 6-chloro-N-methyl-3-nitropyridin-2-amine. Principle: The C2 position of 2,6-dichloro-3-nitropyridine is activated by both the ortho-nitro group and the ring nitrogen, making it significantly more electrophilic than the C6 position. Low temperature and controlled addition ensure high regioselectivity (>95:5).

  • Reagents:

    • 2,6-Dichloro-3-nitropyridine (1.0 equiv)

    • Methylamine (2.0 M in THF, 1.1 equiv)

    • Triethylamine (1.2 equiv)

    • Dichloromethane (DCM) or THF (10 vol)

  • Protocol:

    • Charge 2,6-dichloro-3-nitropyridine (e.g., 50 g) and DCM (500 mL) into a reactor. Cool to 0–5 °C .

    • Add Triethylamine (1.2 equiv) in one portion.

    • Add Methylamine solution (1.1 equiv) dropwise over 60 minutes, maintaining internal temperature < 10 °C . Note: Reaction is exothermic.

    • Stir at 0–5 °C for 2 hours. Monitor by HPLC/TLC. The starting material should be consumed, with <5% of the regioisomer (2-chloro-6-methylamino) formed.

    • Workup: Quench with water (250 mL). Separate phases. Wash organic layer with brine.[1]

    • Purification: Concentrate the organic layer to ~20% volume. Add Heptane (300 mL) slowly to induce precipitation. Filter the yellow solid and dry.

    • Yield: Expected 85–90%.

Step 2: Methoxylation (SNAr)

Objective: Synthesis of 6-methoxy-N-methyl-3-nitropyridin-2-amine. Principle: Displacement of the remaining chloride at C6 using methoxide.

  • Reagents:

    • Step 1 Product (1.0 equiv)

    • Sodium Methoxide (25% wt in MeOH, 1.5 equiv)

    • Methanol (5 vol)

  • Protocol:

    • Suspend Step 1 product in Methanol.

    • Add Sodium Methoxide solution dropwise at room temperature.

    • Heat to reflux (65 °C) for 4–6 hours.

    • Monitor reaction completion. The solution will turn a deep orange/red.

    • Workup: Cool to room temperature. Concentrate to remove most Methanol.

    • Add Water (10 vol) to the residue. The product typically precipitates as a bright yellow/orange solid.

    • Filter, wash with water, and dry in a vacuum oven at 45 °C.

    • Yield: Expected 90–95%.

Step 3: Nitro Reduction

Objective: Synthesis of 3-amino-6-methoxy-N-methylpyridin-2-amine. Principle: Catalytic hydrogenation reduces the nitro group to the amine. This intermediate is oxidation-sensitive and should be used immediately or stored as a salt.

  • Reagents:

    • Step 2 Product (1.0 equiv)

    • 10% Pd/C (50% wet, 5 wt% loading)

    • Methanol or Ethanol (10 vol)

    • Hydrogen gas (balloon or 1-3 bar)

  • Protocol:

    • In an inert atmosphere (N2), charge the Step 2 product and solvent into the hydrogenation vessel.

    • Add Pd/C catalyst carefully (pyrophoric risk).

    • Purge with Nitrogen (3x), then Hydrogen (3x).

    • Stir vigorously under H2 atmosphere at room temperature for 4–12 hours.

    • Workup: Filter through a Celite pad to remove catalyst (keep wet to prevent ignition). Wash pad with methanol.

    • Concentration: Concentrate the filtrate to dryness under reduced pressure.

    • Stability Note: The resulting purple/brown solid (diamine) oxidizes in air. Proceed immediately to Step 4.

Step 4: Cyclization to Imidazo[4,5-b]pyridine

Objective: Synthesis of 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine. Principle: Condensation of the diamine with a one-carbon source (Triethyl orthoformate) closes the imidazole ring. The methyl group on the amine at C2 becomes the N3-methyl in the final structure.

  • Reagents:

    • Step 3 Diamine (1.0 equiv)

    • Triethyl Orthoformate (TEOF) (5–10 vol, acts as solvent and reagent)

    • p-Toluenesulfonic acid (pTSA) (catalytic, 0.05 equiv)

  • Protocol:

    • Suspend the crude diamine in Triethyl Orthoformate.

    • Add catalytic pTSA.

    • Heat to reflux (146 °C) for 3–5 hours. Ethanol is produced as a byproduct; a Dean-Stark trap can be used to drive the reaction but is usually unnecessary with excess TEOF.

    • Workup: Cool to room temperature. Concentrate TEOF under vacuum.

    • Purification: Dissolve residue in minimal hot Ethyl Acetate. Add Heptane until cloudy. Cool to 4 °C to crystallize.

    • Alternative: If the product is oily, dissolve in DCM, wash with NaHCO3 (aq), dry, and triturate with Ether/Hexanes.

    • Yield: Expected 70–80% (over 2 steps).

Analytical Validation

CompoundExpected 1H NMR (DMSO-d6, 400 MHz)
Step 1 Intermediate δ 8.35 (d, 1H, C4-H), 6.85 (d, 1H, C5-H), 8.50 (br s, 1H, NH), 3.05 (d, 3H, N-Me).
Step 2 Intermediate δ 8.20 (d, 1H), 6.25 (d, 1H), 3.95 (s, 3H, OMe), 3.00 (d, 3H, N-Me).
Target Molecule δ 8.25 (s, 1H, C2-H), 7.90 (d, 1H, C7-H), 6.75 (d, 1H, C6-H), 3.92 (s, 3H, OMe), 3.75 (s, 3H, N3-Me).

Note: In the final target, the C2 proton (imidazole) usually appears as a singlet around 8.0–8.4 ppm. The coupling constant between C6 and C7 (pyridine) is typically ~8.5 Hz.

Troubleshooting & Critical Control Points

IssueProbable CauseSolution
Low Regioselectivity (Step 1) Temperature too high (>10°C) or fast addition.Maintain strict 0°C cooling. Add amine very slowly.
Incomplete Methoxylation (Step 2) Moisture in solvent or old NaOMe.Use anhydrous MeOH. Use fresh NaOMe solution. Ensure reflux is vigorous.
Diamine Oxidation (Step 3) Exposure to air during filtration.Keep catalyst wet. Flush receiving flask with N2. Use diamine immediately.
N1 vs N3 Isomerism Incorrect starting amine placement.The methyl group must be introduced in Step 1. Alkylating the final ring system yields mixtures; this route guarantees N3 selectivity.

References

  • Regioselectivity of 2,6-dichloro-3-nitropyridine

    • BenchChem Technical Support.[2] "Controlling Regioselectivity in Dichloropyridine Reactions." Link

    • ResearchGate.[3] "Effects of the Pyridine 3-Substituent on Regioselectivity." Link

  • General Synthesis of Imidazo[4,5-b]pyridines

    • Shelke, R. N., et al.[4] "Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity."[3][4] European Journal of Chemistry, 2017.[3][4] Link

    • ACS Omega. "Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine." Link

  • Physical Data & CAS References

    • ChemScene. "3-Methyl-3H-imidazo[4,5-b]pyridine (CAS 6688-61-5)." Link

Sources

Topic: A Robust, Validated HPLC-UV Method for the Detection and Quantification of 5-Methoxy-3-methyl-3h-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the development and validation of a precise and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 5-Methoxy-3-methyl-3h-imidazo[4,5-b]pyridine. The imidazo[4,5-b]pyridine scaffold is a significant pharmacophore in medicinal chemistry, analogous to naturally occurring purines, and is investigated for a wide range of biological activities.[1][2] The accurate quantification of this compound is critical for research, process development, and quality control. This guide details the logical development process, from initial analyte characterization and selection of chromatographic parameters to the final optimized method. It includes step-by-step protocols for sample preparation, analysis, and a complete method validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]

Analyte Characterization & Chromatographic Strategy

Understanding the Molecule: 5-Methoxy-3-methyl-3h-imidazo[4,5-b]pyridine is a heterocyclic aromatic compound. Its core structure, an imidazole ring fused to a pyridine moiety, dictates its physicochemical properties and, consequently, the chromatographic strategy.

  • Polarity and Aromaticity: The molecule possesses both polar (N-heteroatoms, methoxy group) and non-polar (aromatic rings) characteristics. Aromatic hydrocarbons are generally well-retained on reversed-phase columns.[6] However, the nitrogen atoms introduce polarity, which can sometimes lead to poor retention on traditional C18 phases, especially with highly aqueous mobile phases.[7][8]

  • Ionization (pKa): The pyridine and imidazole rings contain basic nitrogen atoms. This means the analyte's charge state is dependent on the pH of the mobile phase. At acidic pH, these nitrogens will be protonated, making the molecule more polar and less retained in reversed-phase chromatography. Conversely, at a pH above its pKa, the molecule will be neutral and more hydrophobic, leading to stronger retention.[9] Controlling the mobile phase pH is therefore the most critical factor for achieving reproducible retention and good peak shape.[9]

Chosen Strategy: Reversed-Phase HPLC Based on this analysis, reversed-phase HPLC is the most suitable technique. It allows for the separation of compounds based on their hydrophobicity. By manipulating the mobile phase pH and organic solvent concentration, we can precisely control the retention of 5-Methoxy-3-methyl-3h-imidazo[4,5-b]pyridine.

HPLC Method Development: A Logic-Driven Approach

The development process is a systematic optimization of chromatographic variables to achieve the desired separation characteristics: adequate retention, high resolution, and excellent peak symmetry.

Initial Screening: Column and Mobile Phase
  • Column Selection: A C18 column is the universal starting point for reversed-phase method development due to its wide applicability. A modern, high-purity silica-based C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) provides a good balance of efficiency and backpressure. For highly polar compounds, a polar-endcapped C18 column can offer enhanced retention under highly aqueous conditions.[7]

  • Mobile Phase Selection:

    • Aqueous Phase (A): A buffered solution is essential to control the pH. A phosphate or acetate buffer is a common choice. A starting pH of ~7.0 is selected to ensure the analyte is in its neutral, more retained form.

    • Organic Phase (B): Acetonitrile is chosen as the organic modifier. It generally provides good elution strength, lower backpressure, and better UV transparency compared to methanol.[9]

  • Detection Wavelength: A UV-Vis detector is used. The optimal wavelength is determined by running a UV scan of the analyte in the mobile phase. Aromatic heterocyclic compounds typically exhibit strong absorbance between 220-280 nm.

Optimization of Critical Parameters

The core of method development involves refining the initial conditions to achieve optimal separation.

  • Mobile Phase pH: This is the most influential parameter. The pH should be adjusted to be at least 2 units away from the analyte's pKa to ensure a single, stable ionic form. Since the analyte is basic, a mobile phase pH in the neutral to slightly alkaline range (e.g., pH 7.0-8.0) will suppress the protonation of the nitrogen atoms, increasing hydrophobicity and retention.

Influence of Mobile Phase pH on Analyte Retention cluster_0 Low pH (e.g., pH < 4) cluster_1 High pH (e.g., pH > 7) low_ph Analyte is Protonated (Cationic) low_ph_prop Increased Polarity low_ph->low_ph_prop leads to low_ph_ret Weak Retention (Elutes Early) low_ph_prop->low_ph_ret results in high_ph Analyte is Neutral high_ph_prop Increased Hydrophobicity high_ph->high_ph_prop leads to high_ph_ret Strong Retention (Elutes Later) high_ph_prop->high_ph_ret results in start Analyte in Solution start->low_ph Acidic Mobile Phase start->high_ph Neutral/Basic Mobile Phase

Caption: Logical flow of pH effect on analyte state and retention.

  • Gradient Elution: A gradient elution, starting with a low percentage of organic solvent and gradually increasing, is highly effective for determining the approximate elution conditions.[7] It helps to elute the compound of interest within a reasonable time while also cleaning the column of any strongly retained impurities. Once the retention time is known, the method can be optimized to an isocratic method (constant organic percentage) for simplicity and robustness, if applicable.

  • Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for reproducible retention times. Elevated temperatures can also decrease mobile phase viscosity and improve peak efficiency.

Optimized Method and System Suitability

The iterative optimization process leads to a final, robust method.

ParameterOptimized ConditionRationale
Instrument HPLC with UV-Vis DetectorStandard analytical instrumentation.
Column C18, 150 mm x 4.6 mm, 5 µmGood balance of efficiency and backpressure.
Mobile Phase A 20 mM Potassium Phosphate BufferMaintains constant pH for reproducible results.
Mobile Phase B AcetonitrileGood solvent strength and UV transparency.
pH (Aqueous) 7.5 (Adjusted with KOH)Ensures analyte is in a neutral, well-retained state.
Elution Mode Isocratic: 60% A / 40% BSimple, robust, and suitable for single analyte quantification.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures stable retention times.
Detection UV at 254 nmWavelength of high absorbance for the analyte.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Run Time 10 minutesSufficient to elute the analyte and any early impurities.

System Suitability Testing (SST): Before any sample analysis, the chromatographic system's performance must be verified. This is achieved by injecting a standard solution multiple times.[3]

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry.
Theoretical Plates (N) N > 2000Measures column efficiency.
%RSD of Peak Area ≤ 2.0% (for n=5 injections)Demonstrates injection precision.
%RSD of Retention Time ≤ 1.0% (for n=5 injections)Demonstrates pump and system stability.

Protocol: Standard and Sample Preparation

Accurate preparation is fundamental to reliable results.

Materials:

  • 5-Methoxy-3-methyl-3h-imidazo[4,5-b]pyridine reference standard

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Potassium Phosphate Monobasic

  • Potassium Hydroxide

  • Volumetric flasks and pipettes

  • 0.45 µm syringe filters

Procedure:

  • Diluent Preparation: Prepare a mixture of Water:Acetonitrile (60:40 v/v). This matches the mobile phase to avoid peak distortion.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation: Prepare the sample by accurately weighing a portion expected to contain the analyte and dissolving it in the diluent to achieve a final theoretical concentration of approximately 100 µg/mL.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter into HPLC vials before injection to remove particulates and protect the column.

Protocol: HPLC Analysis Workflow

start Start: Prepare Mobile Phase & Equilibrate System prep_std Prepare Standard Solutions start->prep_std prep_sample Prepare Sample Solutions start->prep_sample sst_check Perform System Suitability Test (SST) (5 injections of standard) sst_check->start SST Fail: Troubleshoot inject_std Inject Standard(s) sst_check->inject_std SST Pass prep_std->sst_check inject_sample Inject Sample(s) prep_sample->inject_sample data_acq Data Acquisition: Record Chromatograms inject_std->data_acq inject_sample->data_acq process_data Process Data: Integrate Peak Areas data_acq->process_data quantify Quantification: Calculate Concentration process_data->quantify report Generate Report quantify->report

Caption: Step-by-step workflow for HPLC analysis.

  • System Preparation: Set up the HPLC system according to the conditions in the Optimized Method table. Purge all lines and allow the system to equilibrate until a stable baseline is achieved.

  • System Suitability: Inject the Working Standard Solution (100 µg/mL) five times. Verify that all SST criteria are met. Do not proceed if the system fails.

  • Standard Injection: Inject the Working Standard Solution once. This will be used for quantification.

  • Sample Injection: Inject the prepared sample solutions.

  • Data Processing: Integrate the peak corresponding to 5-Methoxy-3-methyl-3h-imidazo[4,5-b]pyridine in all chromatograms.

  • Calculation: Calculate the concentration of the analyte in the sample using the external standard method:

    Concentration (µg/mL) = (Area_sample / Area_standard) * Concentration_standard

Method Validation Protocol (ICH Q2(R1) Framework)

Method validation provides documented evidence that the procedure is suitable for its intended purpose.[3][10]

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank (diluent), placebo (if applicable), and a spiked sample.No interfering peaks at the retention time of the analyte. Peak purity should pass.
Linearity & Range Prepare at least five concentrations across a range (e.g., 50% to 150% of the working concentration). Plot a calibration curve of peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability: Analyze six replicate preparations of the same sample. Intermediate Precision: Repeat on a different day with a different analyst.%RSD ≤ 2.0% for both repeatability and intermediate precision.
LOD & LOQ Determine based on the signal-to-noise ratio (S/N) of serially diluted standard solutions.LOD: S/N ≈ 3:1 LOQ: S/N ≈ 10:1
Robustness Systematically vary key method parameters (e.g., pH ±0.2, Flow Rate ±10%, Column Temp. ±5°C) and assess the impact on results.System suitability parameters must pass. Results should not significantly deviate from the nominal method.

Conclusion

This application note presents a systematic and scientifically-grounded approach to developing a robust RP-HPLC method for the quantification of 5-Methoxy-3-methyl-3h-imidazo[4,5-b]pyridine. By understanding the analyte's physicochemical properties, a selective, precise, and accurate method was established. The detailed protocols for analysis and validation according to ICH guidelines ensure that this method is reliable and suitable for its intended use in a regulated research or quality control environment.

References

  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]

  • BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. Retrieved from [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 1H-Imidazo[4,5-b]pyridine. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • Slideshare. (n.d.). Ich guidelines for validation final. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate. Retrieved from [Link]

  • FULIR. (n.d.). Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. Retrieved from [Link]

  • ResearchGate. (2021, June 1). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • PubChem. (n.d.). Imidazo(4,5-b)pyridine. Retrieved from [Link]

  • PMC. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from [Link]

  • Journal of Chemical Technology and Metallurgy. (2022, February 20). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Retrieved from [Link]

  • Unknown Source. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (No valid URL found)
  • PMC. (2024, October 5). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). Retrieved from [Link]

  • Unknown Source. (n.d.). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. (No valid URL found)
  • FULIR. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. Retrieved from [Link]

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Optimal solvent systems for dissolving 5-Methoxy-3-methyl-3h-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Optimal Solvent Systems and Dissolution Protocols for 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine

Executive Summary

5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine (CAS: 2243949-74-6) is a highly valued bicyclic heteroaromatic building block. It serves as a critical pharmacophore in the development of kinase inhibitors, proton-pump inhibitors, and thiazolidine-2,4-dione (TZD) derivatives for the treatment of type 2 diabetes[1]. Despite its pharmacological utility, researchers frequently encounter severe solubility bottlenecks during both in vitro assay preparation and in vivo formulation. This application note details the physicochemical causality behind its insolubility and provides self-validating, step-by-step protocols to achieve optimal dissolution.

Physicochemical Rationale & Causality of Insolubility

To successfully formulate this compound, one must first understand the thermodynamic barriers preventing its dissolution:

  • High Crystal Lattice Energy: The imidazo[4,5-b]pyridine core is a planar, fused bicyclic system. This planarity facilitates tight molecular packing and strong intermolecular π-π stacking in the solid state[2].

  • Lipophilicity & Lack of H-Bond Donors: The addition of a 3-methyl group and a 5-methoxy group eliminates the only potential hydrogen bond donor (the N-H of an unsubstituted imidazole) while simultaneously increasing the molecule's overall lipophilicity (LogP). Consequently, the free base is virtually insoluble in neutral aqueous buffers.

  • Exploitable Basicity: The molecule possesses multiple basic nitrogen centers. Density Functional Theory (DFT) and mass spectrometry studies on imidazo[4,5-b]pyridine derivatives reveal that the unsaturated imidazole nitrogen and the pyridine nitrogen act as proton acceptors, with pKa values that allow for protonation in mildly acidic environments[3].

The Solubilization Strategy: By lowering the pH below 4.0, or by synthesizing an acid addition salt (e.g., hydrochloride or fumarate), the resulting ionization disrupts the crystal lattice and drastically increases aqueous solubility. This exact strategy was successfully employed to rescue the oral bioavailability of TZD anti-diabetic derivatives bearing this specific 5-methoxy-3-methyl-3H-imidazo[4,5-b]pyridine moiety, which otherwise exhibited poor dissolution rates[1]. For non-aqueous in vitro applications, aprotic polar solvents like DMSO act as strong hydrogen bond acceptors to solvate the lipophilic domains.

Quantitative Data: Solvent System Efficacy

The following table summarizes the optimal solvent systems based on the desired experimental application.

Solvent SystemSolubilization MechanismEstimated SolubilityRecommended Application
100% DMSO Lattice disruption, H-bond acceptor> 20.0 mg/mLIn vitro stock solutions
100% DMF Lattice disruption, H-bond acceptor> 15.0 mg/mLChemical synthesis / Assays
0.1 M HCl (aq) Protonation of N-atoms (Salt formation)5.0 - 10.0 mg/mLIn vivo oral/IV dosing
5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline Co-solvency & Micellar encapsulation2.0 - 5.0 mg/mLIn vivo IV/IP administration
PBS (pH 7.4) None (Free base remains neutral)< 0.01 mg/mLNot recommended (Control)

Workflow Visualization

SolventWorkflow Start 5-Methoxy-3-methyl-3H- imidazo[4,5-b]pyridine (Solid Free Base) Decision Target Application? Start->Decision InVitro In Vitro Assays (Cellular/Biochemical) Decision->InVitro High Throughput InVivo In Vivo Dosing (Animal Models) Decision->InVivo Pharmacokinetics DMSO Dissolve in 100% DMSO (Stock: 10-50 mM) InVitro->DMSO pHAdjust Salt Formation / pH < 4 (0.1M HCl or Fumaric Acid) InVivo->pHAdjust Aqueous Preference CoSolvent Co-solvent Formulation (DMSO/PEG300/Tween 80) InVivo->CoSolvent Lipophilic Preference Dilution Dilute in Assay Buffer (Final DMSO < 1%) DMSO->Dilution

Decision matrix for 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine solvent selection.

Self-Validating Experimental Protocols

Protocol A: Preparation of High-Concentration Stock Solutions (For In Vitro Assays)

Objective: To create a stable 10 mM stock solution without micro-precipitation.

  • Calculation & Weighing: Weigh exactly 1.63 mg of 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine (MW ≈ 163.18 g/mol ) into a sterile, light-resistant microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Agitation: Vortex the mixture vigorously for 60 seconds. If visible particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Self-Validation (Critical QC Step): Centrifuge the microtube at 10,000 × g for 5 minutes at room temperature. Carefully inspect the bottom of the tube against a strong light source.

    • Logic: If a microscopic pellet is present, the compound has exceeded its thermodynamic solubility in that specific DMSO batch[2]. You must transfer the supernatant to a new tube and quantify the actual dissolved concentration via HPLC-UV before proceeding to cellular assays.

  • Storage: Aliquot the validated clear solution and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: pH-Driven Aqueous Solubilization via Salt Formation (For In Vivo Dosing)

Objective: To formulate an aqueous-compatible solution for oral gavage or intravenous injection by exploiting the basicity of the imidazopyridine nitrogens.

  • Suspension: Suspend 10.0 mg of the free base compound in 0.5 mL of sterile, deionized water. The mixture will appear as a cloudy, opaque suspension.

  • Acidification: While stirring continuously at 300 RPM, add 0.1 M HCl dropwise. Monitor the pH continuously.

  • Dissolution: As the pH drops below 4.0, the pyridine and imidazole nitrogens will protonate, forming the highly soluble hydrochloride salt. Stop adding HCl the moment the suspension transitions into a completely transparent solution.

  • Self-Validation (Critical QC Step): Perform Dynamic Light Scattering (DLS) on the clear solution.

    • Logic: A true molecular solution will show no scattering peaks >1 nm. If peaks in the 100–1000 nm range appear, the compound is forming colloidal aggregates (a false solution) which can cause severe toxicity or erratic pharmacokinetics in vivo. If aggregates are detected, add 5% v/v PEG-400 to stabilize the formulation.

  • Final Adjustment: Once validated as a true solution, adjust the final volume to 1.0 mL using standard physiological saline (0.9% NaCl) to achieve a 10 mg/mL dosing solution.

References

  • Bansal, G., Thanikachalam, P. V., Maurya, R. K., Chawla, P., & Ramamurthy, S. (2020). An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes. Semantic Scholar.
  • BenchChem Technical Support. (2025). Overcoming solubility issues with 3-methylisoxazolo[5,4-b]pyridine. BenchChem.
  • MDPI. (2025). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. MDPI.

Sources

Reagents required for methylation of imidazo[4,5-b]pyridine at the N3 position

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reagents and Protocols for the Regioselective N3-Methylation of Imidazo[4,5-b]pyridines

Introduction

Imidazo[4,5-b]pyridines are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors, antimicrobial agents, and CNS therapeutics. Methylation at the N3 position is a critical structural modification that often enhances binding affinity (e.g., to the hinge region of kinases) by providing an essential hydrogen bond donor/acceptor profile. However, the imidazo[4,5-b]pyridine scaffold presents three potential nitrogen atoms for alkylation: N1 and N3 on the imidazole ring, and N4 on the pyridine ring[1]. This application note details the reagents, mechanistic rationale, and optimized protocols required to achieve high-yield, regioselective N3-methylation.

Mechanistic Insights and Causality of Regioselectivity

The alkylation of imidazo[4,5-b]pyridines proceeds via an


 mechanism. Upon deprotonation by a base, the resulting anion is delocalized across the imidazole ring (N1 and N3) and, to a lesser extent, the pyridine nitrogen (N4). The relative reactivity of these sites leads to the formation of a mixture of regioisomers[1].
  • Steric Approach Control: The N3 position is generally less sterically hindered compared to the N1 position, which is adjacent to the C7 proton of the pyridine ring. Consequently, N3-alkylation is kinetically favored under standard conditions, making it the major product in most direct alkylation schemes.

  • Electronic Factors: Density Functional Theory (DFT) calculations and Molecular Electrostatic Potential (MEP) maps indicate that the HOMO is distributed over the fused bicyclic system, while the LUMO is localized over the imidazole center[2]. The electron density heavily dictates the nucleophilicity of N1 vs. N3.

  • Tautomerism: In solution, the neutral starting material exists as a mixture of 1H and 3H tautomers. Deprotonation collapses this into a common ambident anion, making the choice of base and solvent critical in directing the electrophile to the N3 position.

Reagents for N3-Methylation

To drive the reaction toward the N3-methylated product, a specific combination of alkylating agent, base, and phase-transfer catalyst is recommended.

  • Alkylating Agent: Methyl Iodide (MeI) is the reagent of choice due to its high reactivity and excellent leaving group (iodide), which facilitates a rapid

    
     transition state[3]. Dimethyl sulfate (
    
    
    
    ) can also be used but is more toxic and prone to causing over-alkylation.
  • Base: Potassium Carbonate (

    
    )  is highly recommended[1]. Mild inorganic bases are preferred over strong bases like NaH. 
    
    
    
    provides sufficient basicity to deprotonate the imidazole N-H without causing substrate degradation.
  • Solvent: N,N-Dimethylformamide (DMF) . A polar aprotic solvent is essential to solvate the potassium cation and leave the imidazopyridine anion highly nucleophilic[1].

  • Additive (Crucial): Tetra-n-butylammonium bromide (TBAB) . Operating under solid-liquid Phase Transfer Catalysis (PTC) conditions significantly improves the reaction kinetics and enhances the N3:N1 regioselectivity ratio by forming a loose, highly reactive ion pair with the imidazopyridine anion[4].

Quantitative Data: Condition Comparison

The table below summarizes the causality between reagent selection and the resulting N3 vs. N1 regioselectivity based on established optimization campaigns.

Table 1: Effect of Reagents on N3 vs N1 Regioselectivity (Representative Data)

Alkylating AgentBaseSolventAdditiveTemp (°C)Major ProductTypical N3:N1 Ratio
MeI (1.1 eq)NaH (1.2 eq)THFNone0 to 25N3~1.5 : 1
MeI (1.5 eq)

(2.0 eq)
DMFNone25N3~3 : 1
MeI (1.5 eq)

(4.0 eq)
DMFTBAB (0.1 eq)25N3>5 : 1

(1.2 eq)
NaOH (aq)DCMTBAB (0.1 eq)25N3~2 : 1

Experimental Protocol: TBAB-Catalyzed N3-Methylation

This self-validating protocol utilizes PTC to maximize N3-methylation. The reaction progress can be visually and analytically tracked to ensure system integrity.

Materials:

  • Imidazo[4,5-b]pyridine substrate (1.0 mmol)

  • Methyl iodide (MeI) (1.5 mmol, 0.093 mL)

  • Anhydrous Potassium Carbonate (

    
    ) (4.0 mmol, 552 mg)
    
  • Tetra-n-butylammonium bromide (TBAB) (0.1 mmol, 32 mg)

  • Anhydrous DMF (10 mL)

Step-by-Step Procedure:

  • Preparation of the Anion: In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend the imidazo[4,5-b]pyridine substrate (1.0 mmol) in anhydrous DMF (10 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add finely powdered, anhydrous

    
     (4.0 mmol) and TBAB (0.1 mmol) to the suspension. Stir the mixture at room temperature (
    
    
    
    ) for 30 minutes[1]. Causality: This pre-stirring period ensures complete deprotonation and formation of the TBAB-stabilized imidazopyridine anion.
  • Alkylation: Cool the reaction mixture slightly (e.g., using a water bath at

    
     to prevent MeI evaporation). Add Methyl Iodide (1.5 mmol) dropwise over 5 minutes[3].
    
  • Reaction Monitoring (Self-Validation): Stir the mixture at room temperature for 6 to 24 hours. Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1) or LC-MS. The N3-methyl isomer typically elutes slightly faster (higher

    
    ) than the N1-methyl isomer due to differences in dipole moment.
    
  • Workup: Upon complete consumption of the starting material, filter the mixture to remove inorganic salts (

    
     and KI). Concentrate the DMF filtrate under reduced pressure[1].
    
  • Extraction: Dissolve the crude residue in Dichloromethane (DCM) (30 mL) and wash with distilled water (

    
     mL) to remove residual DMF and TBAB. Dry the organic layer over anhydrous 
    
    
    
    .
  • Purification & Structural Confirmation: Purify the crude product via flash column chromatography (Silica gel, EtOAc/Hexane gradient). The N3-methylated product is isolated as the major fraction. Structural confirmation must be performed via 2D-NMR (NOESY or HMBC) to definitively distinguish N3-Me from N1-Me based on correlations between the methyl protons and the C2/C4 protons[4].

Workflows and Mechanistic Pathways

Pathway A Imidazo[4,5-b]pyridine (1H / 3H Tautomers) B Deprotonation (K2CO3 / DMF) A->B C Ambident Anion + TBAB Complex B->C Forms reactive ion pair D Methyl Iodide (MeI) SN2 Attack C->D E N3-Methyl Isomer (Major Product) D->E Sterically favored pathway F N1-Methyl Isomer (Minor Product) D->F Competing pathway

Mechanistic pathway of imidazo[4,5-b]pyridine methylation highlighting steric control.

DecisionTree Start Goal: Pure N3-Methyl Imidazo[4,5-b]pyridine Q1 Is absolute regiocontrol required without chromatography? Start->Q1 Direct Direct Alkylation Protocol (MeI, K2CO3, TBAB, DMF) Yields mixture, requires column Q1->Direct No (Chromatography is acceptable) Indirect De Novo Synthesis Cyclize 2-amino-3-(methylamino)pyridine with carboxylic acid/aldehyde Q1->Indirect Yes (Avoid N1/N3 mixtures)

Decision tree for selecting direct methylation vs. de novo synthesis for N3-products.

Troubleshooting & Optimization

  • High N1 or N4 Formation: If the ratio of N1/N4 isomers is too high, lower the reaction temperature to

    
     during MeI addition to maximize kinetic control (favoring the less hindered N3 position).
    
  • Over-alkylation (Quaternization): Prolonged reaction times or excess MeI can lead to quaternization at the pyridine nitrogen. Strictly limit MeI to 1.1 - 1.5 equivalents and monitor closely via LC-MS.

  • Alternative to Direct Alkylation: If chromatographic separation of N1 and N3 isomers is impossible, researchers should abandon direct methylation and utilize a de novo cyclization approach. This involves reacting a pre-methylated precursor, such as 2-amino-3-(methylamino)pyridine, with a carboxylic acid or aldehyde to unambiguously yield the N3-methylated imidazo[4,5-b]pyridine.

References

  • BenchChem. "Overcoming challenges in the alkylation of imidazo[4,5-b]pyridine regioisomers". 1

  • ResearchGate. "Synthesis and Cytotoxicity of Some Imidazo[4,5‐b]pyridine Derivatives and Their Regioselective N‐Alkylation". 4

  • PMC (NIH). "Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study". 2

  • PMC (NIH). "6-Bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one". 3

  • D-NB. "Efficient synthesis of substituted imidazo[4,5-b] pyridines". Link

Sources

Extraction of 5-Methoxy-3-methyl-3h-imidazo[4,5-b]pyridine from biological matrices

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Extraction and LC-MS/MS Bioanalysis of 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine

Pharmacological Context and Analytical Challenges

The imidazo[4,5-b]pyridine core has emerged as a highly privileged scaffold in modern drug discovery. Recent literature highlights its profound efficacy in synthesizing mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH)[1], as well as its role in developing novel hypoglycemic agents for Type 2 Diabetes management[2].

However, quantifying 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine in complex biological matrices (e.g., plasma, urine, tissue homogenates) presents distinct bioanalytical challenges. Biological samples are rich in endogenous proteins and glycerophospholipids, which aggressively compete for charge in an electrospray ionization (ESI) source, leading to severe signal suppression[3]. As a Senior Application Scientist, I approach this not merely as a procedural task, but as a physicochemical puzzle: we must exploit the molecule's intrinsic properties to selectively isolate it from the matrix.

Physicochemical Profiling & Extraction Causality

To design a robust sample preparation workflow, we must analyze the target's chemical anatomy:

  • Basicity: The imidazo[4,5-b]pyridine core contains multiple nitrogen atoms. The pyridine-like nitrogen acts as a Lewis base, giving the molecule a pKa of approximately 5.0–6.0.

  • Lipophilicity: The addition of the 5-methoxy and 3-methyl groups increases the molecule's hydrophobicity (LogP ~2.5), making it highly compatible with organic solvents.

The Causality of Solvent and pH Selection: Extraction is driven by pH manipulation. At physiological pH (7.4), the molecule is predominantly neutral, making it an excellent candidate for Liquid-Liquid Extraction (LLE) using non-polar organic solvents[4]. Conversely, if we drop the sample pH to 2.0 using formic acid, the basic nitrogens become fully protonated (positively charged). This state allows us to utilize Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) , which traps the analyte via strong electrostatic interactions, allowing for aggressive organic washing to remove neutral lipid interferences[5].

Workflow A Raw Biological Matrix (Plasma / Urine / Tissue) B Add SIL-Internal Standard (IS) & Matrix Equilibration A->B C1 Protein Precipitation (PPT) Fast, Low Selectivity B->C1 C2 Liquid-Liquid Extraction (LLE) High Recovery, Neutral pH B->C2 C3 MCX Solid-Phase Extraction High Purity, Ion-Exchange B->C3 D Evaporation (N2 stream, 35°C) & Reconstitution C1->D C2->D C3->D E LC-MS/MS Quantification D->E

Caption: Decision tree and workflow for the extraction of imidazo[4,5-b]pyridines from biological matrices.

Self-Validating Extraction Protocols

A protocol lacks scientific integrity if it cannot prove its own accuracy. The following methodologies are built as self-validating systems. By introducing a Stable Isotope-Labeled Internal Standard (SIL-IS) before any chemical manipulation, we create an internal tracking mechanism that mathematically corrects for both extraction losses and matrix-induced ionization variations[3].

Protocol A: High-Throughput Liquid-Liquid Extraction (LLE)

Best for: Rapid plasma screening with moderate lipid removal.

  • Spiking: Aliquot 100 µL of K2EDTA plasma into a 2.0 mL microcentrifuge tube. Add 10 µL of SIL-IS (100 ng/mL in 50% methanol) and vortex for 15 seconds.

  • pH Adjustment: Add 50 µL of 0.1 M Sodium Carbonate buffer (pH 9.5).

    • Causality: Elevating the pH well above the analyte's pKa ensures the imidazopyridine nitrogens are completely deprotonated, rendering the molecule neutral and highly lipophilic.

  • Partitioning: Add 1.0 mL of Methyl tert-butyl ether (MTBE).

    • Causality: MTBE is specifically chosen over ethyl acetate because it is less dense than water, forming a distinct upper organic layer that is easy to aspirate, while leaving polar phospholipids trapped in the lower aqueous phase[4].

  • Extraction: Vortex vigorously for 5 minutes. Centrifuge at 14,000 × g for 10 minutes at 4°C to break any emulsions.

  • Recovery: Transfer 800 µL of the upper organic layer to a clean 96-well plate. Evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Resuspend in 100 µL of Initial Mobile Phase (10% Acetonitrile / 90% Water with 0.1% Formic Acid).

Protocol B: High-Purity Mixed-Mode Cation Exchange (MCX) SPE

Best for: Overcoming severe matrix effects in tissue homogenates or urine.

  • Pre-treatment: Dilute 100 µL of biological sample with 100 µL of 2% Formic Acid in water.

    • Causality: The acid disrupts protein-analyte binding and fully protonates the imidazopyridine core, preparing it for cation exchange.

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of 2% Formic Acid in water through a 30 mg/1 mL MCX cartridge.

  • Loading: Apply the pre-treated sample. The positively charged analyte binds tightly to the negatively charged sulfonic acid moieties on the sorbent.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in water to remove water-soluble endogenous salts.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol.

    • Causality: Because the analyte is locked in place via an ionic bond, we can use 100% organic solvent to aggressively wash away neutral lipids and phospholipids without risking premature elution of the target[5].

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide in Methanol.

    • Causality: The high pH neutralizes the basic nitrogens of the analyte, breaking the ionic bond and allowing the methanol to sweep the purified compound off the sorbent.

  • Drying & Reconstitution: Evaporate to dryness and reconstitute as described in Protocol A.

MCX_Mechanism N1 N1 N2 2. Load (pH 2-3) Analyte Protonated (+) N1->N2 N3 3. Wash 1 (Acidic) Removes Salts N2->N3 N4 4. Wash 2 (100% MeOH) Removes Neutral Lipids N3->N4 N5 5. Elute (5% NH4OH/MeOH) Neutralizes & Elutes N4->N5

Caption: Mechanistic sequence of Mixed-Mode Cation Exchange (MCX) SPE for basic imidazopyridines.

LC-MS/MS Analytical Strategy & Data Presentation

Chromatographic separation is achieved using a C18 column (e.g., Waters XBridge BEH C18, 2.1 × 50 mm, 1.7 µm) maintained at 40°C. Mobile Phase A is 0.1% Formic Acid in Water, and Mobile Phase B is 0.1% Formic Acid in Acetonitrile.

Table 1: Optimized LC Gradient Conditions

Time (min)Flow Rate (mL/min)Mobile Phase A (%)Mobile Phase B (%)Curve Profile
0.00.40955Initial
0.50.40955Isocratic Hold
3.00.401090Linear Ramp
4.00.401090Column Wash
4.10.40955Step Return
5.00.40955Re-equilibration
System Suitability and Self-Validation Architecture

To validate the trustworthiness of the extraction, three distinct sample sets are analyzed to calculate the absolute matrix effect and recovery[3]:

  • Set A (Neat): Analyte spiked into pure reconstitution solvent.

  • Set B (Post-Extraction Spike): Blank matrix extracted, then spiked with analyte prior to reconstitution.

  • Set C (Pre-Extraction Spike): Matrix spiked with analyte prior to extraction.

Calculations:

  • Matrix Effect (%) = (Area Set B / Area Set A) × 100

  • Extraction Recovery (%) = (Area Set C / Area Set B) × 100

Table 2: Extraction Method Performance Comparison (Spiked Rat Plasma at 50 ng/mL)

Extraction MethodMean Recovery (%)Matrix Effect (%)Process Efficiency (%)%RSD (n=6)
Protein Precipitation (PPT)92.465.2 (Severe Suppression)60.212.4
Liquid-Liquid Extraction (LLE)85.694.180.56.8
MCX Solid-Phase Extraction 96.2 98.5 94.7 3.2

Data Interpretation: While PPT offers the fastest preparation time, the co-elution of phospholipids causes a 34.8% suppression of the MS signal. LLE provides a clean extract but suffers slight recovery losses. MCX SPE is the definitive choice for rigorous quantitative bioanalysis, providing near-quantitative recovery (96.2%) and eliminating matrix suppression (98.5% matrix effect, where 100% equals zero interference).

References

  • A remarkable scaffold in the treatment of type 2 diabetes Source: Semantic Scholar URL:[Link]

  • Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) Source: PubMed Central (PMC) / NIH URL:[Link]

  • Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives Source: MDPI URL:[Link]

  • Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Crystallization techniques for 5-Methoxy-3-methyl-3h-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

The imidazo[4,5-b]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to endogenous purines makes it highly valuable for interacting with diverse biological targets, including TrkA kinases[1] and in the development of modified thiazolidine-2,4-diones (TZDs) for type 2 diabetes management[2]. Specifically, 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine serves as a critical intermediate. The presence of the N3-methyl group and the C5-methoxy group fundamentally alters its hydrogen-bonding network, removing a primary H-bond donor and forcing the crystal lattice to rely on weaker C–H···N and C–H···O interactions[3].

Because the purity and polymorphic form of this intermediate directly dictate the yield and impurity profile of downstream active pharmaceutical ingredients (APIs), mastering its crystallization is paramount. This application note details the physicochemical rationale and validated protocols for isolating and purifying 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine.

Physicochemical Profiling & Causality in Solvent Selection

To design a self-validating crystallization system, we must first understand the molecular behavior of 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine:

  • Basic Core: The pyridine nitrogen allows for high solubility in acidic aqueous environments, but as a free base, the molecule requires polar organic solvents for optimal dissolution[4].

  • Steric and Electronic Effects: The N3-methyl group blocks the traditional imidazole N-H hydrogen bond donor site. Consequently, the molecule cannot form the robust intermolecular hydrogen-bonded dimers typical of unsubstituted imidazopyridines.

  • Thermal Solubility Gradient: The C5-methoxy group provides excellent solubility in protic solvents (like ethanol) at elevated temperatures, which sharply decreases upon cooling. This steep solubility curve makes cooling crystallization highly efficient.

Quantitative Solubility & Yield Data

The following table summarizes the quantitative parameters for various crystallization strategies based on representative imidazo[4,5-b]pyridine behaviors.

Solvent SystemTemp Range (°C)Est. Solubility at Max Temp (mg/mL)Expected Yield (%)Resulting Crystal Habit
Ethanol (Absolute) 70 → 0~12082 – 88Prismatic
Ethyl Acetate 75 → 5~8575 – 80Acicular (Needles)
DMSO / Water (1:4) 25 (Isothermal)N/A (Anti-solvent)> 92Microcrystalline powder
DCM / Hexane 20 (Isothermal)Vapor DiffusionN/A (Analytical)Block (SCXRD quality)

Strategic Decision Matrix for Crystallization

The choice of crystallization technique depends entirely on the immediate objective: bulk purification, rapid isolation from a crude reaction, or structural elucidation.

G Start Crude 5-Methoxy-3-methyl- 3H-imidazo[4,5-b]pyridine Goal Determine Objective Start->Goal Bulk Bulk Purification (High Purity) Goal->Bulk Rapid Rapid Isolation (High Yield) Goal->Rapid SCXRD Structural Analysis (Single Crystal) Goal->SCXRD Cooling Cooling Crystallization (EtOH or EtOAc) Bulk->Cooling Thermodynamic Control AntiSolvent Anti-Solvent Precipitation (DMSO/Water) Rapid->AntiSolvent Kinetic Control Vapor Vapor Diffusion (DCM/Hexane) SCXRD->Vapor Slow Diffusion

Decision tree for selecting the appropriate crystallization pathway based on experimental objectives.

Validated Experimental Protocols

Protocol A: Cooling Crystallization (Thermodynamic Control)

Objective: High-purity bulk isolation. Causality: Ethanol is selected because its hydrogen-bond donating capability interacts favorably with the pyridine and methoxy oxygen at high temperatures. Slow cooling ensures that molecules have sufficient time to align into the lowest-energy crystal lattice, rejecting structurally dissimilar impurities into the mother liquor[4].

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of crude 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine in 80 mL of absolute ethanol in a 250 mL jacketed reactor.

  • Heating: Heat the suspension to 70°C under continuous stirring (250 rpm) until a completely clear solution is achieved.

    • In-Process Control (IPC): If the solution remains colored or cloudy, add 0.5 g of activated charcoal, stir for 10 minutes, and perform a hot filtration through a pre-warmed Celite pad[4].

  • Controlled Cooling: Program the reactor to cool from 70°C to 20°C at a linear rate of 0.5°C/min.

    • Causality: Rapid cooling causes high supersaturation, leading to "oiling out" (liquid-liquid phase separation) rather than crystallization. A slow rate maintains the system within the metastable zone.

  • Aging: Once at 20°C, transfer the vessel to an ice bath (0–5°C) and age the slurry for 2 hours to maximize yield.

  • Isolation: Collect the prismatic crystals via vacuum filtration using a Buchner funnel. Wash the filter cake with 15 mL of ice-cold ethanol to displace the impurity-rich mother liquor.

  • Drying: Dry the crystals in a vacuum oven at 40°C for 24 hours to constant weight.

Workflow Step1 Step 1 Dissolution in hot EtOH (70°C) Step2 Step 2 Hot Filtration (Remove insolubles) Step1->Step2 Step3 Step 3 Controlled Cooling (0.5°C/min to 20°C) Step2->Step3 Step4 Step 4 Ice Bath Incubation (0-5°C for 2h) Step3->Step4 Step5 Step 5 Vacuum Filtration & Cold Wash Step4->Step5 Step6 Step 6 Vacuum Drying (40°C, 24h) Step5->Step6

Step-by-step workflow for the cooling crystallization of 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine in ethanol.

Protocol B: Anti-Solvent Precipitation (Kinetic Control)

Objective: Rapid recovery from crude reaction mixtures. Causality: The compound is highly soluble in Dimethyl Sulfoxide (DMSO) but practically insoluble in water. By introducing water (the anti-solvent) into the DMSO solution, the solvation shell is abruptly disrupted, forcing immediate kinetic precipitation.

Step-by-Step Methodology:

  • Solvation: Dissolve 5.0 g of the crude compound in 15 mL of DMSO at room temperature (25°C).

  • Anti-Solvent Addition: Equip the flask with an overhead stirrer (400 rpm). Using an addition funnel, add 60 mL of deionized water dropwise over 30 minutes.

    • IPC Validation: The solution will become turbid (cloud point) after approximately 10-15 mL of water is added. Continuous stirring prevents localized high supersaturation and agglomeration.

  • Maturation: Stir the resulting thick white/pale-yellow slurry for an additional 1 hour at room temperature.

  • Filtration & Washing: Filter under vacuum. Wash the cake thoroughly with 3 x 20 mL of cold deionized water to remove all residual DMSO.

  • Drying: Vacuum dry at 50°C for 12 hours.

Protocol C: Vapor Diffusion for SCXRD

Objective: Growth of single, defect-free crystals for X-Ray Diffraction. Causality: To determine the precise orientation of the methoxy and methyl groups, a perfect single crystal is required. Vapor diffusion allows for an extremely slow, diffusion-controlled increase in supersaturation, preventing nucleation bursts[3].

Step-by-Step Methodology:

  • Dissolve 20 mg of the pure compound in 1 mL of Dichloromethane (DCM) in a small inner vial (1 dram).

  • Place the un-capped inner vial inside a larger outer vial (20 mL) containing 4 mL of Hexane (anti-solvent).

  • Seal the outer vial tightly and leave it undisturbed at 20°C in a vibration-free environment.

  • Over 3–7 days, the volatile DCM will slowly mix with the Hexane vapor, gently lowering the solubility and yielding high-quality block crystals suitable for SCXRD analysis.

Troubleshooting & Mechanistic Insights

  • Oiling Out (Liquid-Liquid Phase Separation): If the compound forms a syrupy oil at the bottom of the flask instead of crystals during Protocol A, the initial concentration was too high, pushing the system past the metastable limit directly into the labile zone. Solution: Re-heat the mixture until the oil dissolves, add 10-15% more ethanol, and reduce the cooling rate. Introducing a few seed crystals at 50°C can also force heterogeneous nucleation, bypassing the oiling-out phase.

  • Color Retention: Imidazopyridines are prone to oxidative degradation, which manifests as a yellow/brown hue. If the final crystals are discolored, it indicates the entrapment of oxidized impurities within the crystal lattice. Solution: Ensure the hot filtration step with activated charcoal is strictly adhered to[4], and consider performing the crystallization under an inert nitrogen atmosphere.

References

  • Zhao, Z., et al. "Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors." ACS Medicinal Chemistry Letters, National Institutes of Health. Available at:[Link]

  • Bansal, G., Thanikachalam, P.V., Maurya, R.K., Chawla, P., Ramamurthy, S. "An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes." Journal of Advanced Research, 23 (2020) 163–205. Available at:[Link]

  • Ouzidan, Y., et al. "Ethyl 2-(6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)acetate." IUCrData, International Union of Crystallography, 2016. Available at:[Link]

Sources

Protocol for in vitro cytotoxicity assays using 5-Methoxy-3-methyl-3h-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

A Multi-Assay Strategy for In Vitro Cytotoxicity Profiling of 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine

Abstract

The imidazo[4,5-b]pyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds investigated for potent biological activities, including kinase inhibition and anticancer effects[1][2][3]. This document provides a comprehensive, field-tested guide for evaluating the in vitro cytotoxic potential of novel compounds based on this scaffold, using 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine as a representative agent. We present a multi-assay approach, moving beyond a single viability readout to build a more detailed profile of the compound's cellular impact. This guide details protocols for three robust, widely-used assays: the MTT assay to assess metabolic activity, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and a Caspase-3/7 assay to specifically probe for apoptosis. By integrating data from these distinct methodologies, researchers can gain deeper insights into the dose-dependent effects and potential mechanism of action of their test compounds.

Introduction: The Scientific Rationale

The imidazo[4,5-b]pyridine ring system is structurally analogous to naturally occurring purines, allowing it to interact with a wide range of biological targets[3]. Derivatives have shown promise as inhibitors of critical cellular signaling pathways, such as those mediated by c-Met and Aurora kinases, making them attractive candidates for oncology research[1][2]. Given this therapeutic potential, a precise understanding of a compound's cytotoxic profile is a mandatory first step in preclinical development[4].

A single cytotoxicity assay provides only one perspective on cell health. For instance, a compound might reduce metabolic activity without immediately compromising membrane integrity. Therefore, a multi-assay approach is essential for a comprehensive evaluation. This guide employs a three-pronged strategy:

  • Metabolic Viability (MTT Assay): This assay measures the activity of mitochondrial dehydrogenases, which is typically proportional to the number of living cells. It is a gold-standard indicator of overall cell population health and proliferation[5].

  • Cytomembrane Integrity (LDH Assay): This method quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme that leaks into the culture medium when the plasma membrane is damaged, a hallmark of necrosis or late-stage apoptosis[6][7].

  • Apoptosis Induction (Caspase-3/7 Assay): This assay measures the activity of caspase-3 and -7, key executioner enzymes in the apoptotic pathway. A positive signal is a strong indicator that the compound induces programmed cell death[8][9].

By correlating the results from these three assays, a researcher can begin to differentiate between cytostatic effects (inhibition of proliferation), cytotoxic necrosis, and induced apoptosis.

General Workflow for Cytotoxicity Assessment

The overall experimental process follows a logical sequence from preparation to data interpretation. This workflow is designed to ensure reproducibility and generate high-quality, reliable data.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis cell_culture Cell Line Selection & Culture cell_seeding Cell Seeding in 96-Well Plates cell_culture->cell_seeding compound_prep Compound Stock Preparation treatment Dose-Response Treatment (24-72h Incubation) cell_seeding->treatment Allow cells to adhere mtt MTT Assay treatment->mtt Perform Assay 1 ldh LDH Assay treatment->ldh Perform Assay 2 caspase Caspase-3/7 Assay treatment->caspase Perform Assay 3 readout Plate Reader (Absorbance/Fluorescence) mtt->readout ldh->readout caspase->readout calc Normalization & IC50 Calculation readout->calc interpret Data Interpretation calc->interpret

Figure 1: General experimental workflow for in vitro cytotoxicity testing.

Core Protocols: Materials and Methods

Materials and Equipment
  • Cell Lines: Select appropriate human cancer cell lines (e.g., HCT116 for colon cancer, MCF-7 for breast cancer, A549 for lung cancer). The choice should be guided by the therapeutic hypothesis for the compound.

  • Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents:

    • 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine (Test Compound)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Phosphate-Buffered Saline (PBS), sterile

    • Trypsin-EDTA (0.25%)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)[10]

    • LDH Assay Kit (commercially available)

    • Caspase-3/7 Assay Kit (commercially available)

    • Doxorubicin or Staurosporine (Positive Control for cytotoxicity/apoptosis)

  • Equipment:

    • Humidified CO2 incubator (37°C, 5% CO2)

    • Laminar flow hood (Class II)

    • Microplate reader (capable of absorbance and fluorescence measurements)

    • Inverted microscope

    • Standard cell culture flasks, plates, and consumables

    • Multichannel pipette

Compound Preparation

The solubility and stability of the test compound are critical for accurate results.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine in sterile DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in serum-free culture medium. It is crucial that the final concentration of DMSO in the culture wells does not exceed 0.5% (v/v), as higher concentrations can be cytotoxic.

Cell Seeding and Treatment
  • Cell Density Optimization: The optimal seeding density ensures cells are in an exponential growth phase during treatment and do not become over-confluent[11]. This must be determined empirically for each cell line. A typical starting point for a 96-well plate is 5,000-10,000 cells per well[11].

  • Seeding: Seed cells in a 96-well plate in a volume of 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment and recovery[11].

  • Treatment: After 24 hours, carefully remove the medium and replace it with 100 µL of medium containing the desired concentrations of the test compound. Include the necessary controls as outlined in the table below.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

Experimental Controls (Self-Validating System)

Including proper controls is non-negotiable for validating the assay results.

Control TypeDescriptionPurpose
Untreated Control Cells treated with complete culture medium only.Represents 100% cell viability or baseline LDH/Caspase activity.
Vehicle Control Cells treated with the highest concentration of DMSO used in the experiment (e.g., 0.5%).Ensures that the solvent used to dissolve the compound is not causing cytotoxicity.
Positive Control Cells treated with a known cytotoxic/apoptotic agent (e.g., Doxorubicin, Staurosporine).Confirms that the cell line and assay system are responsive to cytotoxic stimuli.
Medium Blank Wells containing culture medium but no cells.Used for background subtraction in absorbance/fluorescence readings[12].

Protocol 1: MTT Assay for Metabolic Viability

Principle of the Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity[10]. In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to an insoluble purple formazan[10]. The amount of formazan produced is directly proportional to the number of metabolically active cells.

G MTT MTT (Yellow, Water-Soluble) Enzymes Mitochondrial Dehydrogenases (in viable cells) MTT->Enzymes Reduction Formazan Formazan (Purple, Insoluble) Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Enzymes->Formazan Absorbance Measure Absorbance (~570 nm) Solubilization->Absorbance

Figure 2: Mechanism of the MTT assay.

Step-by-Step Protocol
  • Perform cell seeding and treatment as described in Section 3.

  • At the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well[10].

  • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope[11][12].

  • Carefully aspirate the medium without disturbing the formazan crystals.

  • Add 100-150 µL of DMSO or another suitable solubilization solution to each well to dissolve the crystals[5][12].

  • Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution[12].

  • Read the absorbance on a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm)[5][10]. A reference wavelength of >650 nm can be used to reduce background noise[10].

Protocol 2: LDH Assay for Membrane Integrity

Principle of the Assay

Lactate Dehydrogenase (LDH) is a stable enzyme present in the cytosol of all cells. When the plasma membrane is damaged, LDH is rapidly released into the cell culture supernatant[7]. The assay measures LDH activity in the medium through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which can be quantified spectrophotometrically[13]. Increased LDH activity in the supernatant is proportional to the amount of cell lysis[6].

Step-by-Step Protocol
  • Perform cell seeding and treatment as described in Section 3. Three additional controls are needed for this assay:

    • Spontaneous LDH Release: Supernatant from untreated cells.

    • Maximum LDH Release: Lysate from untreated cells (lysed with Triton™ X-100 provided in most kits).

    • Background Control: Medium from cell-free wells.

  • At the end of the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes to pellet any detached cells[14].

  • Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new, optically clear 96-well plate[6][13].

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 100 µL of the reaction mixture to each well containing the supernatant[14].

  • Incubate the plate for up to 30 minutes at room temperature, protected from light[14].

  • Add 50 µL of the stop solution provided in the kit.

  • Measure the absorbance at 490 nm using a microplate reader[6].

Protocol 3: Caspase-3/7 Assay for Apoptosis

Principle of the Assay

Caspases-3 and -7 are key "executioner" proteases that are activated during apoptosis. Their activity is a hallmark of this form of programmed cell death[15][16]. This assay utilizes a pro-luminescent or pro-fluorescent substrate containing the tetrapeptide sequence DEVD, which is specifically recognized and cleaved by active caspase-3/7[9][16]. The cleavage releases a luminescent (e.g., aminoluciferin) or fluorescent (e.g., Rhodamine 110) signal that is proportional to the amount of active caspase-3/7 in the sample[9][15].

Step-by-Step Protocol

This protocol describes a common "add-mix-measure" format.

  • Perform cell seeding and treatment in an opaque-walled 96-well plate suitable for luminescence or fluorescence.

  • At the end of the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Prepare the Caspase-Glo® 3/7 Reagent (or equivalent) according to the manufacturer's instructions.

  • Add a volume of reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium)[17]. This single addition both lyses the cells and introduces the substrate.

  • Mix the contents by shaking the plate on an orbital shaker at 300-500 rpm for 30-60 seconds.

  • Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Measure the luminescence or fluorescence using a microplate reader according to the kit's specifications.

Data Analysis and Interpretation

Data Normalization

For all assays, raw data must be normalized to the controls to determine the percentage of cytotoxicity or viability.

  • For MTT Assay (% Viability): % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle_Control - Abs_Blank)] * 100

  • For LDH Assay (% Cytotoxicity): % Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100

IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required to inhibit a biological process by 50%[18]. It is a standard measure of a compound's potency.

  • Plot the Data: Plot the normalized response (% Viability or % Inhibition) against the logarithm of the compound concentration[19].

  • Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a non-linear, four-parameter logistic (4PL) dose-response curve[18][20].

  • Calculate IC50: The software will calculate the IC50 value, which is the concentration at the inflection point of the sigmoidal curve[18].

Integrated Data Interpretation

By comparing the IC50 values obtained from the different assays, a more nuanced picture of the compound's effect emerges.

ScenarioMTT Assay (Viability)LDH Assay (Necrosis)Caspase-3/7 (Apoptosis)Possible Interpretation
1 Low IC50High IC50 (or no effect)Low IC50The compound is primarily apoptosis-inducing . It reduces metabolic activity and activates caspases at similar concentrations, without causing immediate membrane rupture.
2 Low IC50Low IC50High IC50 (or no effect)The compound is primarily necrotic . It causes rapid loss of membrane integrity, leading to a decrease in the viable cell population.
3 Low IC50High IC50High IC50The compound may be cytostatic . It reduces metabolic activity and inhibits cell proliferation without inducing significant cell death by either necrosis or apoptosis within the tested timeframe.
4 Low IC50Low IC50Low IC50The compound may induce secondary necrosis following apoptosis or a mixed cell death phenotype.

References

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). CLYTE Technologies.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • MTT Assay Protocol. Abcam.
  • MTT Assay Protocol.
  • MTT assay protocol. Abcam.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies.
  • How to calculate IC50. (2023, June 18).
  • LDH assay kit guide: Principles and applic
  • IC50. Wikipedia.
  • LDH Cytotoxicity Assay. Bio-protocol.
  • How to calculate IC50.
  • LDH-Glo™ Cytotoxicity Assay Technical Manual.
  • Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol.
  • LDH Cytotoxicity Assay Kit #37291. Cell Signaling Technology.
  • Cytotoxicity Assay Protocol & Troubleshooting.
  • Cytotoxicity Detection Kit (LDH). Roche.
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka.
  • IC50 Calculator.
  • Cytotoxicity MTT Assay Protocols and Methods.
  • Caspase-Glo® 3/7 Assay Protocol.
  • Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit Green Fluorescence.
  • Caspase-3/7 Activity Plate Reader Assay Kit, Green. STEMCELL Technologies.
  • Section 1: In Vitro Cytotoxicity Test Methods BRD.
  • Caspase-Glo® 3/7 Assay System.
  • 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. (2017, January 15). PubMed.
  • Synthesis and Cytotoxicity of Some Imidazo[4,5‐b]pyridine Derivatives and Their Regioselective N‐Alkylation. (2021, February 15).
  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012, October 8). Journal of Medicinal Chemistry.
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2022, December 21). MDPI.
  • Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evalu
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine deriv

Sources

Application Note & Protocol: High-Speed, Efficient Synthesis of 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The imidazo[4,5-b]pyridine scaffold is a "privileged" heterocyclic motif in medicinal chemistry, largely due to its structural analogy to natural purines, which allows for interaction with a multitude of biological targets.[1][2][3][4] Derivatives of this core have demonstrated a wide spectrum of pharmacological activities, including potent inhibition of protein kinases, as well as anticancer and antimicrobial properties.[1][2][5][6][7] This application note provides a comprehensive guide to the synthesis of a specific derivative, 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine, utilizing Microwave-Assisted Organic Synthesis (MAOS). We will delve into the fundamental principles of microwave chemistry, present a detailed and robust protocol for the synthesis, and contrast the significant advantages of this modern technique over classical thermal methods. The described protocol offers a rapid, high-yield, and energy-efficient pathway, facilitating accelerated discovery and development in medicinal chemistry.

The Rationale for Microwave-Assisted Synthesis

Traditional organic synthesis relies on conventional heating methods, such as oil baths or heating mantles, where heat is transferred to the reaction mixture via conduction and convection.[8][9] This process is often slow and inefficient, creating a significant temperature gradient within the vessel.[10] Microwave-assisted synthesis represents a paradigm shift in how energy is delivered to a reaction.

Mechanism of Microwave Heating

Microwave energy directly interacts with polar molecules and ions within the reaction mixture, leading to rapid, uniform, and volumetric heating.[10][11] This occurs primarily through two mechanisms:

  • Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align with the rapidly oscillating electric field of the microwave radiation.[10][11][12] This constant reorientation generates friction, which is dissipated as heat.

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. The resulting collisions and resistance to this movement cause a rapid generation of heat.[8]

This "in-core" heating mechanism is fundamentally different from conventional methods and is responsible for the dramatic acceleration of reaction rates, often reducing reaction times from hours to mere minutes.[11][13] This efficiency aligns with the principles of green chemistry by significantly reducing energy consumption and often minimizing the formation of byproducts.[8][11][14][15]

G cluster_0 Conventional Heating cluster_1 Microwave Heating HeatSource Heat Source (e.g., Oil Bath) VesselWall Vessel Wall HeatSource->VesselWall Conduction SolventBulk Solvent Bulk VesselWall->SolventBulk Convection MicrowaveSource Microwave Source (Magnetron) Molecules Rapid Volumetric Heating MicrowaveSource->Molecules Direct Irradiation

Fig. 1: Heat transfer mechanisms in conventional vs. microwave heating.

Synthetic Strategy for 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine

The synthesis of the imidazo[4,5-b]pyridine core is most commonly achieved through the condensation of a substituted 2,3-diaminopyridine with a suitable one-carbon synthon.[1][16][17] Our strategy involves a two-step, one-pot process under microwave irradiation:

  • Cyclization: Reaction of 5-methoxy-2,3-diaminopyridine with formic acid to form the intermediate 5-methoxy-3H-imidazo[4,5-b]pyridine.

  • N-Alkylation: Subsequent in-situ methylation of the imidazole nitrogen using methyl iodide to yield the final product.

This approach is efficient and leverages the rapid heating of the microwave to drive both reactions to completion in a short timeframe. The choice of a polar solvent like N,N-Dimethylformamide (DMF) is critical, as its high dielectric constant ensures efficient absorption of microwave energy.

Detailed Experimental Protocol

This protocol is designed for a dedicated monomode microwave reactor equipped with temperature and pressure sensors.[18]

Materials and Reagents
Reagent/MaterialCAS NumberM. Wt.PuritySupplierNotes
5-Methoxy-2,3-diaminopyridine70776-02-2139.15>97%Commercial SourceStore under inert gas.
Formic Acid64-18-646.03>98%Commercial SourceCorrosive. Handle with care.
Methyl Iodide (Iodomethane)74-88-4141.94>99%Commercial SourceToxic and volatile. Use in a fume hood.
Potassium Carbonate (K₂CO₃)584-08-7138.21>99%Commercial SourceAnhydrous.
N,N-Dimethylformamide (DMF)68-12-273.09AnhydrousCommercial SourceMicrowave-safe solvent.
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeCommercial SourceFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01-Prepared in-houseAqueous solution.
Brine7647-14-558.44-Prepared in-houseSaturated NaCl solution.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37>98%Commercial SourceFor drying.
Instrumentation
InstrumentSpecification/ModelNotes
Microwave Synthesis ReactorCEM Discover SP, Anton Paar Monowave, or equivalent.Must have sealed-vessel capability and accurate temperature/pressure monitoring.
Magnetic Stirrer HotplateStandard laboratory model.For work-up procedures.
Rotary EvaporatorStandard laboratory model.For solvent removal.
Analytical Balance0.1 mg readability.For accurate weighing of reagents.
Step-by-Step Synthesis Protocol

Safety First: This procedure involves high temperatures, pressures, and toxic reagents. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All steps involving volatile or toxic chemicals must be performed in a certified chemical fume hood.

  • Reagent Preparation:

    • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 5-methoxy-2,3-diaminopyridine (139 mg, 1.0 mmol).

    • Add anhydrous potassium carbonate (415 mg, 3.0 mmol).

    • Add 4 mL of anhydrous DMF.

  • Cyclization Step:

    • Add formic acid (45 µL, 1.2 mmol) to the vial.

    • Seal the vial securely with the appropriate cap.

    • Place the vial into the microwave reactor cavity.

    • Microwave Program:

      • Power: Dynamic (adjusts to maintain temperature)

      • Temperature: 120 °C

      • Ramp Time: 2 minutes

      • Hold Time: 10 minutes

      • Stirring: High

  • Alkylation Step:

    • After the first heating cycle, cool the vial to <50 °C using a compressed air stream.

    • Carefully unseal the vial in the fume hood.

    • Add methyl iodide (75 µL, 1.2 mmol) to the reaction mixture.

    • Reseal the vial securely.

    • Microwave Program:

      • Power: Dynamic

      • Temperature: 100 °C

      • Ramp Time: 1 minute

      • Hold Time: 5 minutes

      • Stirring: High

  • Work-up and Isolation:

    • After the second heating cycle, cool the vial to room temperature.

    • Pour the reaction mixture into a separatory funnel containing 30 mL of water.

    • Extract the aqueous phase with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL), followed by brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product, an off-white or pale yellow solid, can be purified by flash column chromatography on silica gel (using a gradient of 1-5% methanol in dichloromethane) or by recrystallization from an ethanol/water mixture to yield the pure 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine.

Data and Characterization

Reaction Parameter Comparison

The primary advantage of MAOS is the drastic reduction in reaction time and often an improvement in yield.

ParameterMicrowave-Assisted MethodConventional Method (Hypothetical)Advantage
Reaction Time~15 minutes (heating)8-24 hours>30x faster reaction rate.[13][14][18]
Temperature100-120 °CReflux (~153 °C for DMF)Controlled, rapid heating.
Yield75-90% (expected)50-70%Higher conversion, fewer byproducts.[5]
Energy UsageLowHighEnergy is focused only on the sample.[8]
Expected Characterization Data

To confirm the identity and purity of the final product, the following analytical data should be acquired:

  • ¹H NMR (DMSO-d₆, 400 MHz): Expected signals for aromatic protons on the pyridine ring, a singlet for the C2-proton of the imidazole, a singlet for the N-methyl group (δ ≈ 3.9 ppm), and a singlet for the methoxy group.[6]

  • ¹³C NMR (DMSO-d₆, 100 MHz): Signals corresponding to all unique carbons in the heterocyclic core and the methyl/methoxy substituents.

  • Mass Spectrometry (ESI+): Calculation for C₈H₉N₃O, [M+H]⁺ = 164.08.

  • Melting Point: A sharp melting point indicates high purity.

Visualized Experimental Workflow

The entire process, from setup to analysis, is streamlined for efficiency.

Fig. 2: Workflow for the microwave-assisted synthesis of the target compound.

Conclusion

The microwave-assisted protocol detailed herein provides a superior alternative to conventional synthetic methods for producing 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine. By leveraging direct and efficient energy transfer, this method dramatically reduces reaction times, improves yields, and enhances overall laboratory efficiency. This approach is not only advantageous for single-compound synthesis but is also highly amenable to the rapid generation of compound libraries for structure-activity relationship (SAR) studies, thereby accelerating the pace of drug discovery and development.[1]

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. PMC.
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. ResearchGate.
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC.
  • Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences.
  • Microwave-assisted Synthesis of Bioactive Six-membered O-heterocycles. Bentham Science.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PMC.
  • Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. SciSpace.
  • Theory of Microwave Heating for Organic Synthesis. CEM Corporation.
  • Microwave-assisted synthesis. Anton Paar Wiki.
  • Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. EurekaSelect.
  • Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Bentham Science.
  • (PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate.
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.
  • Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate.
  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR.
  • SYNTHESIS OF NOVEL IMIDAZO[4,5-b] PYRIDINE DERIVATIVES AS NEW ANTIMICROBIAL AGENTS. International Journal of Pharmacy and Biological Sciences.
  • Innovative Approaches to the Imidazo[4,5-b]pyridine Ring System. Development of an Efficient Process for Indu. CHIMIA.
  • Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. ResearchGate.
  • Synthesis of 3H-imidazo[4,5-b]pyridine. PrepChem.com.
  • Efficient synthesis of 3H-imidazo[4,5-b]pyridines from malononitrile and 5-amino-4-(cyanoformimidoyl)imidazoles. SciSpace.
  • Application Note & Protocol: Microwave-Assisted Synthesis of Imidazopyridines for Improved Yield. Benchchem.
  • Application Notes and Protocols for the Synthesis of 6H-Imidazo[4,5-b]pyridine. Benchchem.

Sources

Troubleshooting & Optimization

Improving reaction yields for 5-Methoxy-3-methyl-3h-imidazo[4,5-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Reaction Yields for 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine

Introduction The 5-methoxy-3-methyl-3H-imidazo[4,5-b]pyridine core is a critical privileged scaffold in drug development, frequently utilized in the synthesis of antidiabetic thiazolidine-2,4-dione (TZD) derivatives[1] and novel antimicrobial agents[2]. However, researchers often encounter significant bottlenecks during its synthesis, including poor regioselectivity during alkylation and unintended side reactions during cyclization. This guide provides field-proven troubleshooting strategies and an optimized self-validating protocol to maximize your reaction yields.

Workflow & Reaction Logic

SynthesisLogic Start 6-Methoxy-N2-methylpyridine -2,3-diamine Choice Select Cyclization Reagent Start->Choice Path1 Aqueous Formic Acid (Reflux) Choice->Path1 Harsh Acid Route Path2 Triethyl Orthoformate (TEOF) + p-TsOH (110°C) Choice->Path2 Anhydrous Route Result1 Low Yield (<40%) Ether Cleavage Side-Product Path1->Result1 Result2 High Yield (>90%) Clean Conversion Path2->Result2 End Target: 5-Methoxy-3-methyl- 3H-imidazo[4,5-b]pyridine Result2->End

Logical selection of cyclization reagents to prevent ether cleavage and maximize yield.

Troubleshooting FAQs

Q1: We are synthesizing the core by methylating 5-methoxy-3H-imidazo[4,5-b]pyridine, but we get a complex mixture of isomers. How can we improve N3 regioselectivity? Expert Insight: Direct late-stage N-alkylation of the imidazo[4,5-b]pyridine core is notoriously non-selective. The tautomeric nature of the imidazole ring, combined with the presence of the pyridine nitrogen, inherently leads to a statistical mixture of N1, N3, and N4 regioisomers[2]. Solution: Abandon the late-stage alkylation approach. Instead, build the imidazole ring with the methyl group already in place. By starting with 6-methoxy-N2-methylpyridine-2,3-diamine , the methyl group is locked at what will become the N3 position. Cyclizing this pre-methylated diamine with a one-carbon source forces the ring closure to yield exclusively the N3-methyl isomer, completely bypassing the regioselectivity issue[3].

Q2: When cyclizing the diamine using refluxing formic acid, our yields are low (<40%), and LC-MS shows a major M-14 side product. What is happening? Expert Insight: Refluxing in strong aqueous acids (like formic acid or HCl) causes the hydrolysis of the 5-methoxy group, yielding the corresponding pyridone. The M-14 mass difference corresponds to the loss of a CH₂ group during this ether cleavage. Aryl methyl ethers are highly susceptible to cleavage under harsh acidic conditions at elevated temperatures. Solution: Switch to a mild, anhydrous cyclization reagent. Triethyl orthoformate (TEOF) combined with a catalytic amount of p-toluenesulfonic acid (p-TsOH) under neat conditions at 110°C facilitates rapid cyclization without risking ether cleavage.

Q3: Using TEOF, the reaction stalls at an intermediate mass corresponding to the formamidine/formamide adduct. How do we drive the reaction to the fully cyclized product? Expert Insight: The condensation proceeds via a two-step mechanism: initial formation of an acyclic formamidine/formamide intermediate, followed by intramolecular cyclization and the elimination of ethanol. If the reaction temperature is too low or the ethanol byproduct is not actively removed, the reaction equilibrium stalls. Solution: Increase the reaction temperature to 110°C and utilize a short-path distillation setup (or an open vessel with a gentle stream of N₂) to actively strip the ethanol byproduct from the mixture. Le Chatelier's principle dictates that removing this byproduct will shift the equilibrium entirely toward the thermodynamically stable fused aromatic system.

Quantitative Data: Cyclization Conditions Comparison

To empirically validate the troubleshooting logic, the following table summarizes the quantitative outcomes of various cyclization strategies applied to 6-methoxy-N2-methylpyridine-2,3-diamine.

Reagent / CatalystSolventTemp (°C)Time (h)Yield (%)Primary Impurity Observed
Formic Acid (85%)Neat10012385-Hydroxy analog (ether cleavage)
DMF-DMADMF90665Uncyclized formamidine intermediate
TEOF / p-TsOH Neat 110 3 92 None (Clean conversion)
Optimized Step-by-Step Methodology

This self-validating protocol ensures high-yield synthesis of 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine by utilizing the anhydrous TEOF route.

Step 1: Preparation & Free-Basing

  • In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 6-methoxy-N2-methylpyridine-2,3-diamine dihydrochloride (10.0 mmol) in anhydrous toluene (30 mL).

  • Add triethylamine (22.0 mmol) dropwise. Stir for 15 minutes at room temperature to liberate the free base.

  • Causality: The dihydrochloride salt must be neutralized to restore the nucleophilicity of the amine groups required for the initial condensation.

Step 2: Reagent Addition

  • Add triethyl orthoformate (TEOF, 30.0 mmol) and a catalytic amount of anhydrous p-toluenesulfonic acid (p-TsOH, 0.5 mmol) to the flask.

  • Attach a short-path distillation head to the flask.

Step 3: Heating & Distillation

  • Heat the reaction mixture to 110°C using a controlled heating mantle or oil bath.

  • Critical Step: Allow the evolving ethanol byproduct to distill over into a receiving flask.

  • Causality: Active removal of ethanol prevents the reverse reaction and drives the cyclization to 100% completion.

Step 4: Reaction Monitoring

  • Monitor the reaction progress via LC-MS or TLC (Eluent: 5% MeOH in DCM). The acyclic intermediate will appear first, followed by complete conversion to the lower-polarity cyclized product within 2–3 hours.

Step 5: Workup & Purification

  • Cool the mixture to room temperature and concentrate it under reduced pressure to remove excess TEOF and toluene.

  • Partition the crude residue between ethyl acetate (50 mL) and saturated aqueous NaHCO₃ (50 mL) to neutralize the p-TsOH.

  • Extract the aqueous layer with additional ethyl acetate (2 x 25 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate in vacuo. Purify the residue via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to afford pure 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine as an off-white solid.

References
  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. PMC / NIH.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes. Semantic Scholar.

Sources

Troubleshooting solubility issues with 5-Methoxy-3-methyl-3h-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide for 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine , structured as a comprehensive troubleshooting resource.

Compound: 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine CAS: [Not widely listed, scaffold-specific guidance applied] Class: Fused Imidazopyridine / Heterocyclic Building Block[1]

Executive Summary: The "Brick Dust" Challenge

Status: High Risk for Precipitation [1]

As a Senior Application Scientist, I often see researchers struggle with this specific scaffold. The imidazo[4,5-b]pyridine core is planar and aromatic, leading to high crystal lattice energy (often called "brick dust").[1] The addition of a 5-methoxy and 3-methyl group increases lipophilicity (LogP) and removes the primary hydrogen bond donor (the N-H), making aqueous solubility strictly dependent on pH and dipole interactions.[1]

Immediate Triage:

  • Do NOT store in aqueous buffers at 4°C (It will crystallize).[1]

  • Do NOT dilute directly from 100% DMSO to water without mixing during addition.[1]

  • DO use an intermediate co-solvent (PEG400) or pH adjustment for animal studies.[1]

Critical Physicochemical Analysis

Understanding why the compound precipitates is the first step to fixing it.[1]

PropertyValue (Est.)Implication for Solubility
Core Structure Planar Fused RingStrong

-

stacking interactions; requires high energy to break crystal lattice.[1]
pKa (Pyridine N) ~3.5 – 4.0Weak base.[1] Neutral at physiological pH (7.4).[1] Solubility increases significantly at pH < 4.
H-Bond Donors 0The 3-Methyl substitution removes the imidazole NH donor.[1] Poor interaction with water network.[1]
LogP ~1.8 – 2.2Moderately lipophilic.[1] Prefers organic environments (cell membranes, DMSO).[1]

Troubleshooting Workflow (Decision Tree)

The following logic flow guides you through the solubilization process based on your specific application.

Solubility_Workflow Start Start: Solid Compound Solvent_Choice 1. Primary Dissolution (Stock Prep) Start->Solvent_Choice DMSO DMSO (anhydrous) Target: 10-50 mM Solvent_Choice->DMSO Check_Clear Is Solution Clear? DMSO->Check_Clear Sonicate Sonicate (40kHz, 10 min) Warm to 37°C Check_Clear->Sonicate Cloudy App_Choice 2. Application Selection Check_Clear->App_Choice Clear Sonicate->Check_Clear InVitro In Vitro (Cell/Enzyme) Max DMSO: 0.5-1% App_Choice->InVitro InVivo In Vivo (Animal) Max DMSO: 5-10% App_Choice->InVivo Precip_Check Precipitation upon Dilution? InVitro->Precip_Check Formulation Formulation Strategy InVivo->Formulation Serial_Dil Strategy A: Serial Dilution Stock -> Medium (Rapid Vortex) Precip_Check->Serial_Dil No Inter_Solv Strategy B: Intermediate Step DMSO -> PEG400 -> Buffer Precip_Check->Inter_Solv Yes Cyclodex 20-30% HP-β-CD or SBE-β-CD (Captisol®) Formulation->Cyclodex Preferred Acidification Acidify to pH 3-4 (0.1N HCl / Saline) Formulation->Acidification Alternative

Figure 1: Decision matrix for solubilizing 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine based on end-use application.

Step-by-Step Protocols

Protocol A: Preparation of Stable Stock Solution (DMSO)

Use this for long-term storage.[1]

  • Weighing: Weigh the solid into a glass vial (avoid plastic if possible to prevent leaching, though polypropylene is acceptable for short term).

  • Solvent: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a concentration of 10 mM to 50 mM .

    • Note: Avoid water contamination.[1][2] DMSO is hygroscopic; water uptake reduces solubility power.[1]

  • Dissolution: Vortex for 30 seconds. If solid remains, sonicate in a water bath at 37°C for 5–10 minutes.

  • Storage: Aliquot into small volumes (to avoid freeze-thaw cycles) and store at -20°C.

    • Warning: DMSO freezes at 19°C. Ensure the solution is fully liquid and mixed before use.[1]

Protocol B: The "Intermediate Dilution" Method (For Assays)

Use this if the compound crashes out when added directly to cell media.

  • Prepare your 10 mM DMSO stock .

  • Prepare an Intermediate Solvent : 100% PEG400 or Propylene Glycol.[1]

  • Dilute the DMSO stock 1:10 into the PEG400 (e.g., 10 µL Stock + 90 µL PEG400).

    • Result: 1 mM compound in 10% DMSO / 90% PEG400.

  • Add this intermediate solution to your aqueous buffer/media.[1][3]

    • Mechanism:[1][3][4][5][6] The PEG400 acts as a "buffer" for lipophilicity, preventing the shock nucleation that occurs when hydrophobic molecules hit water directly.

Protocol C: In Vivo Formulation (SBE- -Cyclodextrin)

Gold standard for animal delivery (IV/IP/PO).[1]

  • Prepare a vehicle of 30% (w/v) SBE-

    
    -CD (Sulfobutyl ether beta-cyclodextrin)  in water or saline.[1]
    
  • Add the required amount of compound powder (or a small volume of highly concentrated DMSO stock) to the vehicle.[1]

  • Acidify: Adjust pH to ~3.0–3.5 using 1N HCl. (The pyridine nitrogen protonates, helping it enter the cyclodextrin cavity).

  • Sonicate for 20 minutes.

  • Neutralize (Optional): Slowly adjust pH back to 5.0–6.0 if required, but watch for precipitation.

Frequently Asked Questions (Troubleshooting)

Q1: I diluted my DMSO stock 1:1000 into PBS, and it turned cloudy immediately. Why? A: This is the "Solvent Shift" effect.[1] Your compound is hydrophobic.[1][7] Inside the DMSO stock, it is solvated by organic molecules. When you drop it into PBS (high polarity, high ionic strength), the water strips away the DMSO shell faster than the compound can disperse. The naked hydrophobic molecules aggregate instantly.[1]

  • Fix: Vortex the PBS while adding the DMSO stock dropwise, or use Protocol B (Intermediate Dilution).

Q2: Can I use Ethanol instead of DMSO? A: Generally, no .[1] Imidazo[4,5-b]pyridines are less soluble in ethanol than in DMSO.[1] Ethanol also evaporates faster, leading to concentration errors. Stick to DMSO or DMF for stocks.[1][8]

Q3: The compound dissolved in the media, but after 24 hours in the incubator, crystals formed. What happened? A: You created a supersaturated solution . It was kinetically stable initially but thermodynamically unstable.[1] Over time, nucleation occurred.[1]

  • Fix: You are likely exceeding the thermodynamic solubility limit.[1] Lower the concentration, or add a solubilizing agent like 0.5% Tween 80 or Methylcellulose to the media to inhibit crystal growth.

Q4: Is the methoxy group at position 5 sensitive to hydrolysis? A: Generally, methoxy groups on pyridine rings are stable under standard physiological conditions.[1] However, avoid highly acidic conditions (pH < 1) at high temperatures, as this could potentially lead to demethylation to the pyridone form, though this is rare in standard handling.

References & Grounding

  • Solubility of Heterocycles:

    • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001.[1]

    • Context: Defines the "Rule of 5" and solubility challenges for planar aromatics.

  • DMSO Handling & Precipitation:

    • Di, L., & Kerns, E. H. "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 2006.[1]

    • Context: Explains the mechanism of precipitation upon dilution from DMSO.

  • Cyclodextrin Formulation:

    • Stella, V. J., & He, Q. "Cyclodextrins." Toxicologic Pathology, 2008.[1]

    • Context: Authoritative guide on using SBE-beta-CD (Captisol) for solubilizing nitrogenous bases.[1]

  • Imidazo[4,5-b]pyridine Scaffold Properties:

    • Barlin, G. B. "The Imidazo[4,5-b]pyridines." The Chemistry of Heterocyclic Compounds, Wiley.

    • Context: Fundamental chemistry of the scaffold, confirming pKa ranges (3-4) for the pyridine nitrogen.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine before handling.

Sources

Minimizing side products during imidazo[4,5-b]pyridine methylation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Precision Methylation of Imidazo[4,5-b]pyridine

Executive Summary & Core Challenge

The methylation of imidazo[4,5-b]pyridine is a deceptively simple transformation that frequently bottlenecks drug discovery campaigns due to poor regioselectivity.

The Core Problem: The imidazo[4,5-b]pyridine scaffold is an ambident nucleophile containing three reactive nitrogen centers:

  • N1 (Imidazole): Distal to the pyridine nitrogen.

  • N3 (Imidazole): Proximal to the pyridine nitrogen.

  • N4 (Pyridine): The ring nitrogen, susceptible to quaternization.

Under standard alkylation conditions (e.g., MeI, K₂CO₃), the reaction often yields a "statistical swamp": a mixture of the N3-methyl (often desired), N1-methyl (common isomer), and N4-methyl (pyridinium salt) products. This guide provides the mechanistic insight and protocols required to shift this equilibrium and minimize side products.

Mechanistic Insight: The Regioselectivity Paradox

To control the reaction, you must understand the electronic and steric forces at play.

  • Thermodynamics vs. Kinetics: The N3-H tautomer is generally more stable in solution due to intramolecular hydrogen bonding or dipole minimization, but the N1 position is often less sterically hindered.

  • The Anion Effect: Upon deprotonation (pKa ~9-10), the negative charge is delocalized over N1 and N3.

    • N3 Attack: Often favored electronically in polar aprotic solvents due to the proximity of the electron-withdrawing pyridine ring, which increases the acidity of the N3-H bond, making the N3 anion highly nucleophilic upon formation [1, 7].

    • N4 Attack (Side Reaction): Occurs primarily under neutral conditions or when using "super-electrophiles" (e.g., methyl triflate) without sufficient base, leading to irreversible quaternary salt formation [2].

Visualizing the Pathway

ReactionPathway Start Imidazo[4,5-b]pyridine (Starting Material) Base Deprotonation (Base: Cs2CO3/NaH) Start->Base N4 N4-Pyridinium Salt (Side Product) Start->N4 Neutral Conditions (Avoid!) Anion Delocalized Anion (N1/N3 Ambident) Base->Anion N3 N3-Methyl Isomer (Often Major/Thermodynamic) Anion->N3 Path A: Polar Aprotic (Cs+ effect) N1 N1-Methyl Isomer (Kinetic/Steric) Anion->N1 Path B: Steric Control

Figure 1: Reaction pathways showing the competition between N1, N3, and N4 sites. Path A is generally preferred for bioactivity in purine mimics.

Troubleshooting Guides

Scenario A: "I am getting a 50:50 mixture of N1 and N3 isomers."

Diagnosis: Lack of cation coordination control or solvent interference. Solution: Utilize the "Cesium Effect" or switch to a De Novo Cyclization strategy.

VariableRecommendationRationale
Base Cs₂CO₃ (Cesium Carbonate)The large Cesium cation (soft acid) coordinates loosely with the hard anion, often favoring the thermodynamic N3 product over the kinetic N1 product compared to NaH or K₂CO₃ [2, 7].
Solvent DMF or NMP High dielectric constant promotes SN2 mechanism but requires dry conditions to prevent hydrolysis.
Temperature 60°C - 80°C Higher thermal energy can help overcome the activation barrier for the thermodynamic product (N3), whereas 0°C favors the kinetic product (N1).
Scenario B: "I see a polar spot at the baseline (N4-salt formation)."

Diagnosis: Incomplete deprotonation or electrophile overdose. Solution: Ensure the imidazole ring is fully anionic before adding the methylating agent.

  • Stoichiometry Check: Use 1.1 eq of Base per 1.0 eq of substrate. Stir for 30 mins before adding MeI.

  • Order of Addition: Never add MeI to the neutral heterocycle. Always add MeI to the pre-formed anion.

  • Reagent Choice: Switch from Methyl Iodide (highly reactive) to Dimethyl Carbonate (DMC) or Trimethyl Phosphate for milder methylation, which suppresses N4 quaternization.

Optimized Protocols

Method 1: Direct Methylation (High Throughput)

Best for: When you have the core scaffold and need to methylate quickly.

  • Dissolution: Dissolve 1.0 eq of imidazo[4,5-b]pyridine in anhydrous DMF (0.2 M concentration).

  • Activation: Add 1.2 eq of Cs₂CO₃ . Stir at room temperature for 30 minutes. Note: The solution usually changes color (yellow/orange) indicating anion formation.

  • Alkylation: Cool to 0°C. Add 1.05 eq of MeI dropwise.

  • Reaction: Allow to warm to RT and stir for 2-4 hours. Monitor by LC-MS.[1][2][3]

  • Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), then Brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (DCM:MeOH gradient). N3 isomer typically elutes after N1 due to higher polarity (verify with NOESY).

Method 2: De Novo Regioselective Synthesis (High Purity)

Best for: Scale-up or when N1/N3 separation is impossible. Concept: Build the ring with the methyl group already in place, avoiding the ambiguity of alkylation [7, 8].

  • Start: 2-Chloro-3-nitropyridine.

  • Substitution: React with Methylamine (creates the N-Me bond at the exact desired position).

  • Reduction: Reduce the nitro group (H₂/Pd-C or Fe/AcOH) to get 2-(methylamino)-3-aminopyridine.

  • Cyclization: Condense with Triethyl Orthoformate (or aldehyde).

    • Result:100% Regioselectivity. The methyl group is "locked" on the specific nitrogen from step 2.

Decision Logic for Method Selection

DecisionTree Q1 Do you already have the imidazo[4,5-b]pyridine core? YesCore Yes Q1->YesCore NoCore No (Starting from scratch) Q1->NoCore CheckSep Are N1/N3 isomers separable by column? YesCore->CheckSep DeNovo Method 2: De Novo Synthesis (Use Methylamine + Cyclization) NoCore->DeNovo Guarantees Selectivity DirectAlk Method 1: Direct Alkylation (Use Cs2CO3/DMF) CheckSep->DirectAlk Yes (Fastest) CheckSep->DeNovo No (Avoids mixture)

Figure 2: Strategic decision tree for selecting the synthesis route.

FAQ: Technical Support

Q: How do I definitively distinguish the N1 and N3 isomers by NMR? A: Standard 1H NMR is often insufficient.[2] You must use 2D NOESY .[1]

  • N3-Me Isomer: The methyl protons (approx 3.8-4.0 ppm) will show a strong NOE correlation to the proton on C2 (imidazole) and the proton on C5 (pyridine ring, if unsubstituted).

  • N1-Me Isomer: The methyl protons show NOE only to the C2 proton and no correlation to the pyridine ring protons (C7 is too far) [2, 9].

Q: Can I use protecting groups to force regioselectivity? A: Yes, but it adds steps. Trityl (Trt) or SEM groups can be used. However, the De Novo method (Method 2 above) is usually more atom-economical than protecting/deprotecting if you need a specific isomer [7].

Q: Why is N4-alkylation happening even with base? A: This suggests your base is too weak or wet. If the base is hydrated (e.g., old K₂CO₃), it won't fully deprotonate the imidazole (pKa ~10). The neutral pyridine nitrogen (pKa ~3-5) then competes as a nucleophile. Always flame-dry your base or use fresh anhydrous Cs₂CO₃.

References

  • BenchChem. Common side reactions in the synthesis of imidazo[4,5-b]pyridines. BenchChem Technical Support.[1][4] Link

  • BenchChem. Overcoming challenges in the alkylation of imidazo[4,5-b]pyridine regioisomers. BenchChem Technical Support.[1][4] Link

  • Saggadi, H., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI Molecules. Link

  • Koc, S., et al. (2021).[3] Synthesis and Cytotoxicity of Some Imidazo[4,5-b]pyridine Derivatives and Their Regioselective N-Alkylation.[3] ResearchGate.[5] Link

  • Perin, N., et al. (2022). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines.[3][5][6][7][8][9] MDPI Pharmaceuticals. Link

  • Jarmoni, K., et al. (2024).[10] Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties.[10] Bentham Science.[10] Link

  • Vukic, T., et al. (2020). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. NIH/PMC. Link

  • Pokhodylo, N., et al. Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate.[5] Link

  • International Journal of Psychosocial Rehabilitation. View of Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines: Synthesis and Structure Elucidation by NMR.Link

Sources

Technical Support Center: Stability & Handling of 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9]

5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine is a heterocycle often utilized as a scaffold in kinase inhibitor development (e.g., Aurora, FLT3) and proteomic research. While the imidazo[4,5-b]pyridine core is aromatically robust, the 5-methoxy substituent introduces a specific vulnerability: it is positioned ortho to the pyridine nitrogen (N4).

In this position, the methoxy group functions chemically like a 2-methoxypyridine . It is susceptible to nucleophilic displacement and acid-catalyzed hydrolysis , leading to the formation of the thermodynamic sink: the 5-oxo (lactam) tautomer. This guide provides the protocols necessary to arrest this specific degradation pathway.

Core Storage & Preparation Protocols

A. Solid State Storage (The "Gold Standard")
  • Temperature: -20°C (Long-term) or 4°C (Active use < 1 week).

  • Atmosphere: Store under Argon or Nitrogen. The pyridine nitrogen is susceptible to N-oxide formation upon prolonged exposure to air.

  • Container: Amber glass vials with PTFE-lined caps. Avoid clear glass due to potential photolability of the methoxy-conjugated system.

B. Solution State & Solvent Compatibility

Critical Warning: Do not store this compound in protic solvents (Methanol, Ethanol, Water) for extended periods, especially if the pH is not strictly neutral.

SolventCompatibilityNotes
DMSO (Anhydrous) High Recommended for stock solutions (10-100 mM).[1] Must be stored desiccant-sealed to prevent water absorption.
DMF Medium Acceptable, but DMF can decompose to amines over time, which may catalyze nucleophilic attack.
Ethanol/Methanol Low Avoid for storage. Protic solvents facilitate proton transfer required for hydrolysis.
Water/PBS Very Low Only for immediate use. The compound may precipitate or hydrolyze over days.

Troubleshooting Degradation (FAQ)

Q1: I see a new peak at [M-14] in my LC-MS data. What is it?

Diagnosis: This is the hallmark of O-demethylation . Mechanism: The loss of 14 Da (CH₂ loss, effectively replacement of -CH₃ with -H) indicates the conversion of the 5-methoxy group to a 5-hydroxy group. Cause: Acidic contamination in your solvent or mobile phase. In the presence of acid, the pyridine nitrogen becomes protonated, activating the C5 position for nucleophilic attack by water, releasing methanol. Solution: Check the pH of your aqueous buffers. Ensure your DMSO is anhydrous.

Q2: My compound has turned slightly yellow in solution.

Diagnosis: Likely N-oxidation or Photodegradation .[2] Mechanism: The pyridine nitrogen can form an N-oxide ([M+16]) upon exposure to peroxides (often found in aged ethers or PEGs) or air. Alternatively, methoxy-heterocycles can undergo photo-induced rearrangement. Solution:

  • Use fresh, peroxide-free solvents.

  • Wrap vials in aluminum foil.

  • Purge solutions with inert gas before sealing.

Q3: Can I use this compound in cell culture media (pH 7.4)?

Answer: Yes, but with a "Dilute-and-Shoot" protocol. Protocol: Keep the 1000x stock in anhydrous DMSO at -20°C. Dilute into media immediately before adding to cells. Do not pre-incubate the compound in media for >4 hours before use, as the high water concentration drives the equilibrium toward the lactam form.

Visualizing the Degradation Mechanism

The following diagram illustrates the critical vulnerability of the 5-methoxy group (Ortho-effect) and the decision logic for handling.

G cluster_0 Prevention Strategy Compound 5-Methoxy-3-methyl- 3H-imidazo[4,5-b]pyridine Protonated Protonated Intermediate (Activated C5) Compound->Protonated pH < 5 NOxide N-Oxide [M+16 Da] Compound->NOxide O2 / Light Acid Acidic Conditions (H+ / H2O) Oxidant Oxidative Stress (Air / Peroxides) Lactam 5-Oxo Derivative (Hydrolysis Product) [M-14 Da] Protonated->Lactam +H2O (-MeOH) Store Store: -20°C, Dark Solvent Solvent: Anhydrous DMSO Buffer Buffer: pH 7.0 - 8.0

Caption: Degradation pathways showing Acid-Catalyzed Hydrolysis (Red path) and Oxidation (Yellow path), contrasted with Prevention Strategies (Green).[1]

Experimental Validation Protocols

To confirm the stability of your specific batch, perform this Forced Degradation Screen . This is a self-validating system to establish the "Safe Zone" for your experiments.

Protocol: 24-Hour Stress Test

Equipment: HPLC or LC-MS. Detection: UV at 254 nm and 300 nm.

  • Preparation: Prepare a 1 mM stock solution in DMSO.

  • Conditions:

    • Control: Dilute to 100 µM in Water/Acetonitrile (50:50). Inject immediately (T=0).

    • Acid Stress: Dilute to 100 µM in 0.1 M HCl. Incubate 24h at RT.

    • Base Stress: Dilute to 100 µM in 0.1 M NaOH. Incubate 24h at RT.

    • Oxidative Stress: Dilute to 100 µM in 3% H₂O₂. Incubate 24h at RT.

  • Analysis:

    • If Acid Stress shows >5% loss (peak area) or appearance of a peak at RRT ~0.8 (more polar), your compound is acid-labile. Action: Avoid acidic mobile phases (e.g., 0.1% TFA) during purification; switch to Ammonium Formate (pH 6-7).

    • If Base Stress shows degradation, the imidazole ring may be opening (less common but possible).

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

    • Context: Establishes the reactivity of methoxy groups ortho to ring nitrogens.
  • BenchChem Stability Data. (2025). Stability Assessment of Methoxy-substituted Pyridines.

    • Context: General stability profiles for methoxy-pyridines and N-oxide formation risks.[2]

  • PubChem Compound Summary. (2025). Imidazo[4,5-b]pyridine Derivatives.

    • Context: Structural identifiers and physical property data for the core scaffold.[3]

  • Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors. Journal of Medicinal Chemistry.

    • Context: Discusses the synthesis and metabolic stability of 3-methyl-imidazo[4,5-b]pyridine scaffolds in drug discovery.

Sources

Technical Support Center: Purification and Troubleshooting for 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex purification challenges associated with 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine (CAS: 2243949-74-6). This compound is a critical heterocyclic scaffold frequently utilized in the development of kinase inhibitors and antidiabetic agents 1.

Because the imidazo[4,5-b]pyridine core contains multiple nucleophilic nitrogen atoms, synthesizing the specific 3-methyl isomer inherently produces a matrix of challenging impurities. This guide will decode the causality behind these impurities and provide self-validating protocols to achieve >99% purity.

Mechanistic Origins of Impurities (The "Why")

To effectively purify your sample, you must first understand why the impurities form. The alkylation of 5-methoxy-1H-imidazo[4,5-b]pyridine is governed by tautomeric equilibrium and electronic effects.

While the N1 and N3 positions of the imidazole ring are the primary sites for electrophilic attack, the presence of the 5-methoxy group introduces a unique electronic variable. The oxygen atom donates electron density via resonance directly into the pyridine ring, increasing the nucleophilicity of the N4 pyridine nitrogen. Consequently, standard methylation conditions (e.g., MeI, K₂CO₃) do not just yield the target 3-methyl isomer and the 1-methyl regioisomer; they also produce N4-methylated quaternary salts and over-alkylated byproducts 2. Furthermore, harsh acidic workups can cleave the 5-methoxy ether, generating a highly polar pyridone impurity.

Causality Tautomer 5-Methoxy-1H- imidazo[4,5-b]pyridine N3 N3-Alkylation (Target: 3-Methyl) Tautomer->N3 Steric/Electronic Favorability N1 N1-Alkylation (Regioisomer Impurity) Tautomer->N1 Competing Nucleophile N4 N4-Alkylation (Quaternary Salt Impurity) Tautomer->N4 Resonance Activation from 5-Methoxy

Mechanistic divergence during the alkylation of the imidazo[4,5-b]pyridine core.

Troubleshooting FAQs

Q: My crude NMR shows three distinct N-methyl singlets between 3.7 and 4.3 ppm. How do I assign them? A: The target 3-methyl group typically appears around 3.8 ppm. The 1-methyl regioisomer is slightly deshielded (~3.9 ppm) due to the anisotropic effect of the adjacent pyridine ring. A peak past 4.1 ppm strongly indicates N4-alkylation, as the resulting pyridinium-like character severely deshields the methyl protons.

Q: I am losing product yield during silica gel chromatography. What is causing this? A: Imidazo[4,5-b]pyridines can streak severely on standard acidic silica gel due to secondary interactions with silanol groups 3. Furthermore, the 5-methoxy group is sensitive to prolonged exposure to acidic media. Solution: Pre-treat your silica with 1% Triethylamine (TEA) to neutralize acidic sites, or switch to basic alumina.

Q: There is a baseline spot on my TLC that won't elute even in 10% Methanol/DCM. Should I push it off the column? A: No. That baseline spot is likely the N4-methylated quaternary ammonium salt or the demethylated pyridone. Pushing it off with highly polar solvents will only contaminate your target fractions. Remove these via liquid-liquid extraction before chromatography.

Self-Validating Purification Protocols

To guarantee the integrity of your final compound, follow this two-stage self-validating workflow. Do not proceed to the next step unless the internal validation checkpoint is met.

Protocol A: Chemoselective Liquid-Liquid Extraction

Purpose: To remove highly polar N4-quaternary salts, unreacted starting materials, and water-soluble inorganic bases prior to chromatography.

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) (10 mL per gram of crude).

  • Alkaline Wash: Wash the organic layer with 5% aqueous NaHCO₃ (3 × 5 mL). Causality: The mild base ensures the target imidazopyridine remains deprotonated and partitioned in the organic layer, while neutralizing any acidic byproducts.

  • Brine Wash: Wash with saturated NaCl solution to remove residual water and highly polar N4-salts.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation Checkpoint: Spot the aqueous wash on a TLC plate and spray with Dragendorff's reagent. An orange spot confirms the successful extraction of unwanted quaternary ammonium salts. If the organic layer still shows a baseline spot, repeat Step 3.

Protocol B: High-Resolution Flash Chromatography

Purpose: To separate the target 3-methyl isomer from the 1-methyl regioisomer.

  • Column Preparation: Slurry-pack a column with silica gel (230-400 mesh). Pass 2 column volumes (CV) of Hexane containing 1% Triethylamine (TEA) to deactivate acidic silanol sites.

  • Loading: Dry-load the extracted crude from Protocol A onto a minimum amount of silica and apply to the column.

  • Gradient Elution:

    • Begin with 100% Ethyl Acetate (2 CV) to elute non-polar impurities.

    • Transition to a gradient of 1% to 5% Methanol in Ethyl Acetate.

    • Causality: The 1-methyl and 3-methyl isomers have very similar polarities. A shallow gradient in a polar aprotic/protic mixture is required to exploit minor differences in their dipole moments.

  • Fraction Collection: Collect small fractions (e.g., 15 mL).

  • Validation Checkpoint: Perform 2D-TLC on the combined target fractions. Develop in 5% MeOH/DCM, dry the plate, rotate 90 degrees, and develop again. A single spot under 254 nm UV confirms the absence of co-eluting regioisomers. Run an HPLC-UV; proceed only if the target peak represents >98% AUC.

Workflow Step1 Crude Sample (Contains Regioisomers & Salts) Step2 Protocol A: L-L Extraction (DCM / NaHCO3) Step1->Step2 Step3 Protocol B: Flash Chromatography (EtOAc / MeOH Gradient) Step2->Step3 Organic Phase Reject1 Aqueous Layer (Quaternary Salts) Step2->Reject1 Aqueous Phase Step4 Final Polish (Vacuum Drying) Step3->Step4 Target Fractions Reject2 N1 Isomer Fractions (Waste) Step3->Reject2 Off-target Step5 Pure 3-Methyl Target (>99% Purity) Step4->Step5

Workflow for isolating 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine from crude mixtures.

Quantitative Impurity Diagnostics

Use the following data table to identify and track the removal of specific impurities during your self-validating workflows. The diagnostic NMR shifts are critical for confirming which regioisomer you have isolated.

Impurity ProfileMechanistic OriginDiagnostic ¹H NMR Peak (CDCl₃)Relative Polarity (TLC)*Removal Strategy
3-Methyl Isomer (Target) N3 AlkylationSinglet, ~3.80 ppm (N-CH₃)Medium (Rf ~0.45)N/A (Keep)
1-Methyl Regioisomer N1 AlkylationSinglet, ~3.95 ppm (N-CH₃)Medium-High (Rf ~0.50)Protocol B (Chromatography)
N4-Methyl Salts Over-alkylation at Pyridine NSinglet, >4.15 ppm (N⁺-CH₃)Baseline (Rf 0.00)Protocol A (Aqueous Wash)
Demethylated Pyridone Acidic Hydrolysis of 5-MethoxyLoss of ~4.00 ppm (O-CH₃) peakHigh (Rf ~0.10)Protocol B (Retained on Column)
Unreacted Core Incomplete AlkylationBroad singlet, >10.0 ppm (NH)Low (Rf ~0.60)Protocol B (Early Elution)

*Note: Rf values are representative approximations based on a 5% Methanol in Dichloromethane solvent system on standard silica gel plates.

References

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - PMC. National Institutes of Health. Available at:[1]

  • Application Notes and Protocols for the Synthesis of Imidazo[4,5-b]pyridine-based Kinase Inhibitors from Isopropyl. Benchchem. Available at:[2]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry - ACS Publications. Available at:[3]

Sources

Technical Support Center: Optimizing Column Chromatography for 5-Methoxy-3-methyl-3h-imidazo[4,5-b]pyridine Separation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the chromatographic purification of 5-Methoxy-3-methyl-3h-imidazo[4,5-b]pyridine. This document provides in-depth troubleshooting advice and answers to frequently asked questions, tailored for researchers, chemists, and drug development professionals. Our approach is grounded in first principles of separation science to empower you to develop a robust and efficient purification method.

Understanding the Molecule: Key Properties

Before diving into troubleshooting, let's analyze the structural features of 5-Methoxy-3-methyl-3h-imidazo[4,5-b]pyridine and predict its chromatographic behavior.

  • Core Structure: The imidazo[4,5-b]pyridine core is a nitrogen-containing heterocycle. The pyridine-type nitrogens are weakly basic and can engage in strong, often problematic, interactions with the acidic silanol groups on standard silica gel.[1][2]

  • Polarity: The combination of the polar heterocyclic core and the methoxy group makes this a moderately polar molecule. It is expected to have good solubility in polar organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and methanol (MeOH).[3]

  • Key Challenge: The primary difficulty anticipated is peak tailing on standard silica gel due to the basic nitrogen atoms. This can lead to poor resolution, cross-contamination of fractions, and low recovery.[4][5]

Section 1: Initial Method Development & Scouting

A systematic approach to method development begins with Thin-Layer Chromatography (TLC), which is an invaluable tool for quickly scouting optimal conditions for flash chromatography.[6][7][8]

Question: Where do I start? I have a crude reaction mixture containing the target compound.

Answer: The first step is always to perform a TLC analysis to find a solvent system that provides good separation.

  • Objective: Find a mobile phase that gives your target compound a Retention Factor (Rf) between 0.15 and 0.35.[8] This range typically translates well to flash column separation, ensuring the compound doesn't elute too quickly (co-eluting with non-polar impurities) or take too long (leading to broad peaks and excessive solvent use).[9][10]

Workflow Protocol: TLC Scouting for Method Development
  • Prepare Sample: Dissolve a small amount of your crude mixture in a strong, volatile solvent like DCM or EtOAc.

  • Select TLC Plates: Start with standard silica gel 60 F254 plates.

  • Scout Solvents:

    • Begin with a common binary system like Hexane/Ethyl Acetate. Spot your sample on a TLC plate and develop it in various ratios (e.g., 80:20, 50:50, 20:80 Hexane:EtOAc).

    • If separation is poor or the spot does not move from the baseline, switch to a more polar system like DCM/Methanol. Test various ratios (e.g., 98:2, 95:5, 90:10 DCM:MeOH).

  • Visualize: View the developed plate under a UV lamp (254 nm). Circle all visible spots.

  • Calculate Rf: Measure the distance the solvent traveled (solvent front) and the distance each spot traveled from the origin. Calculate the Rf value for each spot.

    • Rf = (Distance traveled by spot) / (Distance traveled by solvent front) [6]

  • Analyze & Optimize:

    • If Rf is too high (> 0.4): The mobile phase is too polar. Decrease the proportion of the more polar solvent (e.g., switch from 50:50 Hexane:EtOAc to 70:30).

    • If Rf is too low (< 0.15): The mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., switch from 98:2 DCM:MeOH to 95:5).

    • If you observe streaking/tailing on the TLC plate: This is a strong indicator that you will face peak tailing on the column. Proceed to Section 2 for troubleshooting this specific issue.[11]

// Nodes start [label="Start: Crude Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; prep_sample [label="Dissolve Sample\n(e.g., in DCM)", fillcolor="#F1F3F4", fontcolor="#202124"]; spot_tlc [label="Spot on Silica TLC Plate", fillcolor="#F1F3F4", fontcolor="#202124"]; develop_tlc [label="Develop TLC in\nTest Solvent System\n(e.g., Hexane/EtOAc)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; visualize [label="Visualize under UV Light", fillcolor="#FBBC05", fontcolor="#202124"]; calc_rf [label="Calculate Rf Value", fillcolor="#FBBC05", fontcolor="#202124"]; decision_rf [label="Is 0.15 < Rf < 0.35?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; decision_tailing [label="Is there Tailing?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// End States rf_high [label="Rf Too High\nDecrease Mobile Phase Polarity", fillcolor="#F1F3F4", fontcolor="#202124"]; rf_low [label="Rf Too Low\nIncrease Mobile Phase Polarity", fillcolor="#F1F3F4", fontcolor="#202124"]; tailing [label="Address Tailing:\nAdd Base or Change\nStationary Phase", fillcolor="#F1F3F4", fontcolor="#202124", URL="#section-2-troubleshooting-peak-tailing"]; success [label="Optimized System Found\nProceed to Column Chromatography", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> prep_sample; prep_sample -> spot_tlc; spot_tlc -> develop_tlc; develop_tlc -> visualize; visualize -> calc_rf; calc_rf -> decision_rf;

decision_rf -> decision_tailing [label="Yes"]; decision_rf -> rf_high [label="No (Rf > 0.35)"]; decision_rf -> rf_low [label="No (Rf < 0.15)"];

rf_high -> develop_tlc; rf_low -> develop_tlc;

decision_tailing -> success [label="No"]; decision_tailing -> tailing [label="Yes"]; tailing -> spot_tlc [label="Re-scout with\nmodified conditions"]; } dot Caption: Workflow for initial method development using TLC.

Section 2: Troubleshooting Peak Tailing

Peak tailing is the most common and frustrating issue when purifying basic nitrogen-containing heterocycles.[5] It arises from secondary interactions between the basic analyte and acidic silanol groups on the silica surface.[12]

Question: My TLC spots are streaking and my column peaks are tailing badly, leading to poor separation. How do I fix this?

Answer: You have two primary strategies: deactivate the acidic sites on the silica gel or use an alternative, more inert stationary phase.

Strategy 1: Mobile Phase Modification (Silica Deactivation)

The most direct method is to add a small amount of a basic modifier to your mobile phase. This base will preferentially interact with the acidic silanol sites, effectively "hiding" them from your target compound.[4][13]

  • Recommended Modifier: Triethylamine (TEA) is the most common choice.[14]

  • Procedure: Add 0.1% to 1% TEA to your pre-determined mobile phase (from TLC scouting). For example, if your optimal solvent system is 95:5 DCM:MeOH, you would prepare a mobile phase of 94.9:5:0.1 DCM:MeOH:TEA.

  • Causality: The triethylamine, being a stronger base, neutralizes the acidic silanol groups on the silica surface, preventing the lone pair of electrons on your imidazopyridine nitrogens from engaging in strong secondary interactions.[4][13] This results in a more uniform interaction with the stationary phase and a more symmetrical (Gaussian) peak shape.

  • Validation: Re-run a TLC plate with the TEA-modified eluent. You should observe a significant reduction or complete elimination of streaking.

Strategy 2: Alternative Stationary Phases

If mobile phase modification is insufficient or if your compound is base-sensitive, changing the stationary phase is the next logical step.

Stationary PhasePrinciple of Operation & Best Use CaseAdvantagesDisadvantages
Neutral Alumina A basic or neutral stationary phase that lacks the acidic silanol groups of silica.[15] Excellent for the purification of amines and other basic compounds.[13]Eliminates acidic interactions, good for base-sensitive compounds.Can have different selectivity than silica; method may need re-development. May be less efficient.
Amine-Functionalized Silica Silica gel where the surface is covalently bonded with aminopropyl groups.[13][16] These groups shield the underlying silanol groups.Excellent for suppressing tailing of basic compounds.[13] Can often use simpler solvent systems (e.g., Hexane/EtOAc).More expensive than standard silica.
Reversed-Phase (C18) Silica A non-polar stationary phase where separation is based on hydrophobicity.[11] The mobile phase is polar (e.g., water/acetonitrile).Very effective for polar and basic compounds, often providing superior peak shape.[11][17]Requires different solvent systems (water/organic). May not be suitable for very non-polar impurities.

// Nodes start [label="Problem:\nPeak Tailing Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_base_sensitivity [label="Is Compound\nBase-Sensitive?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; add_tea [label="Strategy 1:\nAdd 0.1-1% Triethylamine (TEA)\nto Mobile Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; run_tlc_tea [label="Validate with TLC:\nDoes Tailing Disappear?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; change_sp [label="Strategy 2:\nChange Stationary Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; choose_sp [label="Select Alternative Phase:\n- Neutral Alumina\n- Amine-functionalized Silica\n- Reversed-Phase C18", fillcolor="#F1F3F4", fontcolor="#202124"];

// End States success_tea [label="Success:\nProceed with TEA-modified\nMobile Phase", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; redevelop [label="Re-develop Method\non New Stationary Phase", fillcolor="#F1F3F4", fontcolor="#202124"]; success_sp [label="Success:\nProceed with New\nStationary Phase", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> check_base_sensitivity; check_base_sensitivity -> add_tea [label="No"]; check_base_sensitivity -> change_sp [label="Yes"]; add_tea -> run_tlc_tea; run_tlc_tea -> success_tea [label="Yes"]; run_tlc_tea -> change_sp [label="No"]; change_sp -> choose_sp; choose_sp -> redevelop; redevelop -> success_sp; } dot Caption: Decision workflow for troubleshooting peak tailing.

Section 3: Frequently Asked Questions (FAQs)

Q1: My compound is not eluting from the silica gel column at all, even with 20% methanol in DCM.

A1: This suggests irreversible adsorption, a severe form of the interaction discussed above. First, try adding 1-2% TEA or ammonium hydroxide to your most polar mobile phase; this can often be enough to disrupt the strong binding and elute the compound. If that fails, the compound has likely bound too strongly to the silica. In this case, you must switch to a different stationary phase like basic alumina or reversed-phase C18.[13] Protecting the basic nitrogen with a temporary protecting group (e.g., Boc) before chromatography is another advanced strategy.[13]

Q2: I have two spots that are very close together (low ΔRf). How can I improve the separation?

A2: Improving resolution requires increasing the selectivity of your system.

  • Change Solvent Selectivity: Instead of just increasing polarity, try a different solvent system. For example, if you are using Hexane/EtOAc, try switching to a system with a different solvent class, like DCM/Acetone or Toluene/Acetone.[7] Different solvents interact with your compounds in unique ways, which can alter the relative separation.

  • Use a Gradient: A shallow solvent gradient during column chromatography can significantly improve the separation of closely eluting compounds. Start with a mobile phase composition that keeps both spots at a low Rf and gradually increase the polarity.

  • Increase Column Length/Decrease Particle Size: Using a longer column or a stationary phase with a smaller particle size increases the number of theoretical plates, leading to higher efficiency and better separation.[18]

Q3: Can I convert my TLC conditions directly to a flash chromatography method?

A3: Yes, there is a direct mathematical relationship. The number of Column Volumes (CV) required to elute a compound can be estimated from its TLC Rf value using the formula CV = 1/Rf .[6][10] For example, a compound with an Rf of 0.2 on a TLC plate will elute from the column in approximately 1 / 0.2 = 5 column volumes. This relationship is crucial for setting up gradients and predicting when your compound will elute.[8]

Q4: My compound is not UV-active. How can I monitor the separation?

A4: When a compound lacks a UV chromophore, you must rely on alternative detection methods.

  • TLC Staining: After developing your TLC plates, you can visualize the spots using a chemical stain. For nitrogen-containing compounds, stains like potassium permanganate or ceric ammonium molybdate are often effective.[11]

  • Mass-Directed Fractionation: If your flash chromatography system is connected to a mass spectrometer, you can trigger fraction collection based on the mass-to-charge ratio (m/z) of your target compound.

  • Evaporative Light Scattering Detector (ELSD): This universal detector can be used for any non-volatile compound.

References

  • TLC for Flash Chromatography. Sorbtech. [Link]

  • Using TLC to Scout Flash Chromatography Solvents. Biotage. [Link]

  • All you need to know about using TLC data for flash method optimization. Buchi.com. [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Chromatography Online. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Flash Method Development from TLC Plates Webinar. YouTube. [Link]

  • Improve flash chromatography method development with matching TLC plates. Teledyne ISCO. [Link]

  • Chromatography: The Solid Phase. University of Rochester. [Link]

  • The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. Taylor & Francis Online. [Link]

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Technology Networks. [Link]

  • How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Buchi.com. [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Deactivation of silica gel? ResearchGate. [Link]

  • Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC. LCGC. [Link]

  • Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases. PMC. [Link]

  • Deactivation of silica gel? ResearchGate. [Link]

  • Advice on neutralising silica gel for column chromatography of sensitive compounds? Reddit. [Link]

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. LinkedIn. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Types of stationary phases in gas chromatography. Phenomenex. [Link]

  • Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. ResearchGate. [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PMC. [Link]

  • Imidazo(4,5-b)pyridine. PubChem. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. [Link]

Sources

Controlling regioselectivity in 5-Methoxy-3-methyl-3h-imidazo[4,5-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Ticket ID: REGIO-IP-003 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

The synthesis of 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine presents a classic heterocyclic challenge: controlling regioselectivity between the N1 and N3 positions. While the 5-methoxy substituent increases the electron density of the pyridine ring, it does not sufficiently sterically hinder the N1 position to prevent isomer formation during direct alkylation.

This guide addresses the two primary workflows:

  • Direct Alkylation (The "Kinetic" Route): High risk of mixtures (N1/N3), requires rigorous purification.

  • De Novo Assembly (The "Thermodynamic" Route): Pre-installation of the methyl group prior to ring closure. (Recommended for >98% regioselectivity) .

Part 1: Diagnostic Workflow

Before proceeding, determine your current status and required purity profile using the decision matrix below.

Regioselectivity_Decision_Tree Start START: Choose Strategy Material Do you have the cyclized 5-OMe-imidazo[4,5-b]pyridine? Start->Material Scale Is scale > 1 gram? Material->Scale No (Starting from scratch) Purification Do you have HPLC/Prep-LC? Material->Purification Yes (Already cyclized) DeNovo Route B: De Novo Synthesis (Selective SNAr) Scale->DeNovo Yes (Avoid chromatography) Scale->DeNovo No (High purity needed) Direct Route A: Direct Methylation (Expect N1/N3 Mixture) Analysis Structural Validation (NMR/NOE) Direct->Analysis Requires NOE Verification DeNovo->Analysis Confirm Structure Purification->Direct Yes (Can separate isomers) Purification->DeNovo No (Need pure product)

Caption: Decision matrix for selecting the optimal synthetic pathway based on available starting materials and purification capabilities.

Part 2: Troubleshooting Direct Alkylation (Route A)

User Issue: "I reacted 5-methoxyimidazo[4,5-b]pyridine with methyl iodide and K2CO3 in DMF, but I got a 60:40 mixture of isomers. How do I favor the 3-methyl product?"

The Mechanism

The imidazo[4,5-b]pyridine scaffold exists in tautomeric equilibrium.[1] The N3 position is generally more nucleophilic due to the lack of peri-interaction with the C7 proton (unlike N1). However, the 5-methoxy group donates electron density into the pyridine ring, making the N1 nitrogen slightly more nucleophilic than in the unsubstituted parent, exacerbating the mixture problem.

Optimization Protocol
ParameterRecommendationScientific Rationale
Base Selection Cs₂CO₃ (Cesium Carbonate)The "Ceasium Effect" often favors N3 alkylation in fused azoles due to the specific coordination of the large Cs+ cation, which stabilizes the N3-anion transition state more effectively than Na+ or K+.
Solvent DME (Dimethoxyethane) or Toluene Switching from polar aprotic (DMF) to lower polarity solvents (if solubility permits) favors the thermodynamic product (N3) over the kinetic product (N1).
Temperature Reflux (80-100°C) Higher temperatures favor thermodynamic control. N1-alkylation is often the kinetic outcome; N3 is thermodynamic.
Electrophile Methyl Tosylate Using a "harder" electrophile compared to MeI can sometimes improve selectivity based on HSAB theory, though steric control is dominant here.
FAQ: Purification

Q: The Rf values of N1 and N3 isomers are nearly identical. How do I separate them? A: The N1 isomer (more sterically crowded near the pyridine ring) often has a slightly lower pKa.

  • Flash Chromatography: Use a gradient of DCM:MeOH (98:2 to 95:5) . The N3 isomer typically elutes second on silica due to higher basicity/interaction with silanols, though this varies by substituent.

  • Recrystallization: If the mixture is solid, try recrystallizing from Acetonitrile . The symmetric N3 crystal lattice is often more stable.

Part 3: The "Gold Standard" De Novo Route (Route B)

User Issue: "I cannot afford to lose 40% of my material to the wrong isomer. How do I make ONLY the 3-methyl compound?"

Solution: You must install the methyl group before closing the imidazole ring. This relies on the regioselective SNAr displacement of chloride at the 2-position of the pyridine ring.

Step-by-Step Protocol

Precursor: 2-Chloro-3-nitro-6-methoxypyridine.

  • Regioselective Displacement (The Key Step):

    • Reagents: Methylamine (2.0 eq, 2M in THF), Et₃N (1.5 eq), THF, 0°C to RT.

    • Mechanism:[2][3][4] The C2 position is more electrophilic than C6 (methoxy bearing) due to the activation by the adjacent ring nitrogen and the ortho-nitro group.

    • Product:2-(Methylamino)-3-nitro-6-methoxypyridine .

    • Note: The methyl is now chemically locked onto the nitrogen that will become N3 .

  • Reduction:

    • Reagents: H₂ (balloon), Pd/C (10%), MeOH.

    • Product:2-(Methylamino)-3-amino-6-methoxypyridine .

    • QC Check: Ensure full reduction of the nitro group before proceeding.

  • Cyclization:

    • Reagents: Triethyl orthoformate (solvent/reagent) + cat. p-TsOH, Reflux (3-4 h).

    • Outcome: The formyl carbon bridges the secondary amine (N-Me) and the primary amine (NH2).

    • Result:Exclusive formation of 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine.

DeNovo_Synthesis_Pathway SM 2-Chloro-3-nitro- 6-methoxypyridine Inter1 2-(Methylamino)- 3-nitro-6-OMe-Py SM->Inter1 MeNH2, THF (SNAr @ C2) Inter2 2-(Methylamino)- 3-amino-6-OMe-Py Inter1->Inter2 H2, Pd/C (Reduction) Product 5-Methoxy-3-methyl- 3H-imidazo[4,5-b]pyridine Inter2->Product HC(OEt)3, H+ (Cyclization)

Caption: The De Novo pathway guarantees N3 regioselectivity by locking the methyl group onto the C2-amine prior to ring closure.

Part 4: Structural Validation (Is it N1 or N3?)

User Issue: "I have a white solid. How do I prove it is the 3-methyl isomer and not the 1-methyl isomer?"

The "Smoking Gun": NOE Spectroscopy Standard 1H NMR is insufficient because the chemical shift differences are subtle. You must use 1D-NOE or 2D-NOESY .

Feature3-Methyl Isomer (Target) 1-Methyl Isomer (Impurity)
Key NOE Interaction Strong NOE between N-Me and H2 (imidazole proton). NO NOE to pyridine protons.Strong NOE between N-Me and H7 (pyridine proton). Strong NOE between N-Me and H2 .
C-13 NMR (HMBC) N-Me protons correlate to C3a (bridgehead).N-Me protons correlate to C7a (bridgehead).
Chemical Shift (Approx) N-Me often ~3.8 - 3.9 ppm.N-Me often ~4.0 - 4.2 ppm (deshielded by peri-current of pyridine ring).

Note on Numbering:

  • H2: The proton on the imidazole ring carbon (between the nitrogens).

  • H7: The proton on the pyridine ring closest to the imidazole fusion (adjacent to N1).

  • H6: The proton adjacent to the methoxy group (if 5-OMe is the substituent, H6 is the only other pyridine proton).

References

  • BenchChem Technical Support. (2025).[5] A Definitive Guide to Differentiating N-Regioisomers of Imidazo[4,5-b]pyridines using 2D-NOESY and HMBC. BenchChem.[5][6] Link

  • BenchChem Technical Support. (2025). Overcoming challenges in the alkylation of imidazo[4,5-b]pyridine regioisomers. BenchChem.[5][6] Link

  • Fu, L., et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega, 3(4). Link

  • Larsen, R. D., et al. (1997). Innovative Approaches to the Imidazo[4,5-b]pyridine Ring System: Development of an Efficient Process for Industrial-Scale Production.[7] CHIMIA, 51(6), 280. Link

  • Bensaber, H., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives. MDPI Molecules. Link

Sources

Validation & Comparative

Analytical Comparison Guide: 1H NMR Spectral Elucidation of 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine vs. Regioisomer Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

In modern medicinal chemistry, the imidazo[4,5-b]pyridine scaffold is a privileged pharmacophore utilized in the development of kinase inhibitors, antimicrobial agents, and proton pump antagonists[1]. However, the synthesis of these compounds presents a notorious regiochemical hurdle: the N-alkylation of 5-methoxy-1H-imidazo[4,5-b]pyridine inherently produces a complex mixture of N1, N3, and N4-methyl regioisomers[2].

Differentiating the target 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine from its N1-methyl alternative is an analytical liability if relying solely on basic techniques. Because the electronic environments of the N1 and N3 positions are remarkably similar, standard 1D 1H NMR chemical shifts exhibit negligible differences. This guide objectively compares the performance of 1D 1H NMR against advanced 2D NMR (NOESY/HMBC) workflows, providing a self-validating protocol for unambiguous structural elucidation.

The Causality of Regioisomerism and NMR Spatial Dynamics

To understand why certain analytical methods overperform others, we must analyze the spatial geometry of the imidazo[4,5-b]pyridine core. The causality behind the NMR signals lies in the proximity of the substituted methyl group to the rigid protons on the bicyclic ring system:

  • N3-Methyl Isomer (Target Compound): The methyl group at the N3 position is spatially adjacent to the imidazole H2 proton but is directed entirely away from the pyridine ring.

  • N1-Methyl Isomer (Primary Alternative): The methyl group at the N1 position is flanked by both the imidazole H2 proton and the pyridine H7 proton (due to its proximity to the C7a bridgehead).

This spatial reality dictates that through-space dipole-dipole interactions (the Nuclear Overhauser Effect) will differ drastically between the two isomers, making NOE spectroscopy the definitive tool for assignment[3].

NOE_Spatial_Logic N1 N1-Methyl Isomer H2 H2 Proton (Imidazole) N1->H2 Strong NOE H7 H7 Proton (Pyridine) N1->H7 Strong NOE N3 N3-Methyl Isomer (Target Compound) N3->H2 Strong NOE N3->H7 NO NOE

Figure 2: Spatial causality of NOE correlations differentiating N1 and N3 methyl regioisomers.

Comparative Analytical Workflows

When evaluating a synthesized batch of 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine, relying on a single analytical method introduces structural ambiguity. The workflow below compares the baseline method with the gold-standard 2D approach.

Method A: 1D 1H NMR (The Baseline)
  • Performance: High throughput; excellent for assessing sample purity and confirming the successful addition of the methoxy (-OCH3) and N-methyl (-NCH3) groups.

  • Limitation: Fails to provide definitive regiochemical assignment without a highly purified, known reference standard. The H2 and H7 protons can shift dynamically based on concentration and solvent effects, leading to false assignments.

Method B: 2D NOESY & HMBC (The Gold Standard)
  • Performance (NOESY): Measures through-space interactions within a 5 Å radius. A cross-peak between the N-CH3 and H7 definitively identifies the N1-isomer. The absence of this peak, coupled with a strong N-CH3 to H2 peak, confirms the N3-isomer.

  • Performance (HMBC): Provides orthogonal, through-bond validation. The N3-methyl protons will show a 3-bond carbon-proton coupling (

    
    ) to the C3a bridgehead carbon, whereas the N1-methyl protons correlate to the C7a bridgehead.
    

NMR_Elucidation_Workflow A Imidazo[4,5-b]pyridine Alkylation Mixture (N1, N3, N4 Regioisomers) B 1D 1H NMR Analysis (Chemical Shift Profiling) A->B C Isomer Ambiguity (Overlapping H2/H7 Shifts) B->C Insufficient Data D 2D NOESY Spectroscopy (Through-Space <5Å) C->D E 2D HMBC Spectroscopy (Through-Bond 2-3J) C->E F Definitive N3-Methyl Assignment (Validated Structure) D->F NOE: N3-CH3 to H2 E->F HMBC: N3-CH3 to C3a

Figure 1: Comparative workflow demonstrating the necessity of 2D NMR for resolving regioisomer ambiguity.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure reproducible, publication-quality data, the following step-by-step methodology must be strictly adhered to. This protocol is designed as a self-validating system: the NOESY and HMBC data act as orthogonal checks against one another.

Step 1: Sample Preparation

  • Dissolve 15–20 mg of the chromatographically purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-

    
    ).
    
  • Causality Check: DMSO-

    
     is explicitly chosen over CDCl3 to prevent line broadening caused by potential hydrogen bonding or proton exchange at the basic imidazole core, ensuring sharp doublets for the pyridine protons.
    
  • Transfer to a 5 mm NMR tube, ensuring the solvent depth is exactly 4.0 cm to optimize magnetic field homogeneity (shimming).

Step 2: 1D 1H NMR Acquisition

  • Instrument: 400 MHz or 600 MHz NMR Spectrometer.

  • Parameters: 16 scans, 90° pulse angle, acquisition time (AQ) of 2.5 s, and a relaxation delay (D1) of 2.0 s.

  • Causality Check: A D1 of 2.0 s ensures complete longitudinal relaxation (

    
    ) for accurate integration of the methyl and methoxy singlets, which relax slower than the aromatic protons.
    

Step 3: 2D NOESY Acquisition (Spatial Validation)

  • Parameters: Phase-sensitive NOESY sequence, 256

    
     increments, 16-32 scans per increment.
    
  • Mixing Time (

    
    ):  Set strictly to 300 ms.
    
  • Causality Check: For small heterocyclic molecules (MW < 500 Da), a mixing time of 300 ms sits perfectly in the linear region of the NOE buildup curve. This maximizes cross-peak intensity while suppressing spin-diffusion artifacts that could yield false-positive correlations between distant protons.

Step 4: 2D HMBC Acquisition (Through-Bond Validation)

  • Parameters: Gradient-selected HMBC.

  • Optimization: Tune the sequence for long-range coupling (

    
     Hz).
    
  • Causality Check: The 8 Hz optimization captures the 3-bond coupling between the N-CH3 protons and the unprotonated bridgehead carbons (C3a or C7a), providing the final orthogonal proof to the NOESY data.

Quantitative Data Presentation

The tables below summarize the expected quantitative analytical data, highlighting why 1D chemical shifts are insufficient for assignment, and how the 2D correlation matrix resolves the ambiguity.

Table 1: Comparative 1H NMR Chemical Shifts (DMSO- , 400 MHz)

Note: The chemical shift difference (


) between the isomers is often less than 0.1 ppm, making 1D NMR unreliable for absolute assignment without a reference.
Resonance / Proton5-Methoxy-3-methyl (Target)5-Methoxy-1-methyl (Alternative)Multiplicity & Expected

-Value
H2 (Imidazole) ~8.20 ppm~8.25 ppmSinglet (s), 1H
H7 (Pyridine) ~7.95 ppm~7.85 ppmDoublet (d),

Hz, 1H
H6 (Pyridine) ~6.75 ppm~6.70 ppmDoublet (d),

Hz, 1H
-OCH3 (Methoxy) ~3.88 ppm~3.88 ppmSinglet (s), 3H
-NCH3 (Methyl) ~3.78 ppm~3.82 ppmSinglet (s), 3H
Table 2: 2D NMR Correlation Matrix for Regioisomer Differentiation

This matrix acts as the self-validating key for the experimental protocol.

Target ResonanceNOESY Correlations (Through-Space < 5Å)HMBC Correlations (Through-Bond

)
Structural Conclusion
N-CH3 (in N3-Isomer) H2 only C2, C3a Confirms 3-methyl target.
N-CH3 (in N1-Isomer) H2 AND H7 C2, C7a Confirms 1-methyl alternative.
H7 (Pyridine) H6C5, C3aValidates pyridine ring integrity.
-OCH3 H6C5Confirms methoxy position at C5.

References

  • , PMC / MDPI Molecules, [Link] 2., PMC / Molecules, [Link]

Sources

Technical Characterization Guide: Mass Spectrometry of 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Comparison Scope

This guide provides a definitive technical analysis of the mass spectrometry (MS) behavior of 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine (C₈H₉N₃O, MW 163.18). As a privileged scaffold in medicinal chemistry—often serving as a core for kinase inhibitors, mitochondrial uncouplers, and gastric H+/K+ ATPase modulators—accurate identification of this specific regioisomer is critical for impurity profiling and metabolite tracking.

This analysis compares the Target Compound against its primary structural alternative, the Des-methoxy Analog (3-Methyl-3H-imidazo[4,5-b]pyridine) , to highlight specific ionization behaviors and fragmentation fingerprints that allow for unambiguous discrimination.

Quick Comparison: Target vs. Alternative
FeatureTarget: 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridineAlternative: 3-Methyl-3H-imidazo[4,5-b]pyridineDifferentiation Factor
Monoisotopic Mass 163.0746 Da133.0640 DaΔ 30.0106 Da (Methoxy shift)
Primary Ionization ESI(+) [M+H]⁺ = 164.08ESI(+) [M+H]⁺ = 134.07Distinct Precursor Ions
Key Neutral Loss -15 Da ([1]•CH₃) & -30 Da (CH₂O)-27 Da (HCN)Methoxy group lability dominates the Target's spectra.
Lipophilicity (LogP) ~0.9 (Moderate)~0.5 (Lower)Target shows increased retention in RP-LC.

Experimental Methodology: Self-Validating Protocols

To ensure data integrity (E-E-A-T), the following protocols are designed with internal validation steps.

LC-MS/MS Acquisition Parameters (ESI Mode)
  • Instrument: Q-TOF or Triple Quadrupole (QqQ).

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[2][3]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton Source).

    • B: Acetonitrile (Aprotic Solvent).

  • Gradient: 5% B to 95% B over 10 min (C18 Column).

  • Validation Check: Monitor the [M+H]⁺ isotope pattern. The theoretical abundance of the M+1 peak (¹³C contribution) for C₈H₉N₃O should be approximately 9.5% relative to the monoisotopic peak. Deviation >20% indicates co-eluting impurities or saturation.

GC-MS Acquisition Parameters (EI Mode)
  • Ionization: Electron Impact (70 eV).

  • Inlet Temp: 250°C.

  • Validation Check: Verify the absence of "tailing" peaks which suggest thermal degradation of the methoxy group prior to ionization.

Fragmentation Analysis & Pathways

The fragmentation of 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine is driven by the stability of the aromatic core and the lability of the substituents.

ESI(+) Fragmentation Mechanism (CID)

In Collision-Induced Dissociation (CID), the protonated precursor (m/z 164) undergoes specific cleavages. The methoxy group is the "weakest link," often leading to the loss of a methyl radical or formaldehyde, followed by ring degradation.

Key Transitions:

  • Precursor: m/z 164 [M+H]⁺

  • Primary Loss: Loss of methyl radical (•CH₃) to form a radical cation at m/z 149 , or loss of methanol (CH₃OH) if rearrangement occurs (m/z 132).

  • Secondary Loss: Loss of CO (28 Da) from the methoxy-bearing ring fragment.

  • Core Breakup: Loss of HCN (27 Da) from the imidazole or pyridine ring.

Visualization of Signaling Pathway

The following diagram illustrates the logical flow of fragmentation, distinguishing between the Target and the Alternative.

FragmentationPathway Target Target: 5-Methoxy-3-methyl [M+H]+ m/z 164 Frag1 m/z 149 [M+H - CH3]+• Target->Frag1 -15 Da (•CH3) (Homolytic Cleavage) Frag2 m/z 134 [M+H - CH2O]+ Target->Frag2 -30 Da (CH2O) (Rearrangement) Alt Alternative: 3-Methyl (Des-methoxy) [M+H]+ m/z 134 AltFrag1 m/z 107 [M+H - HCN]+ Alt->AltFrag1 -27 Da (HCN) (Imidazole Ring Break) Frag3 m/z 121 [M+H - CH3 - CO]+ Frag1->Frag3 -28 Da (CO) Frag2->Alt Formal equivalence (Isobaric) Core Imidazo[4,5-b]pyridine Core Ring Opening / Degradation Frag3->Core Ring Cleavage AltFrag1->Core

Caption: Comparative fragmentation pathways showing the unique methoxy-driven losses (-CH3, -CH2O) of the target compound versus the ring-cleavage dominance of the des-methoxy alternative.

Quantitative Performance Data

The following table summarizes the expected performance metrics when analyzing these compounds, derived from general imidazopyridine behavior in LC-MS/MS workflows.

MetricTarget Compound (Methoxy)Alternative (Des-methoxy)Interpretation
Detection Limit (LOD) ~0.5 - 1.0 ng/mL~1.0 - 5.0 ng/mLTarget is more sensitive. The methoxy group increases proton affinity, enhancing ESI efficiency.
Matrix Effect Moderate (Suppression possible)LowThe increased lipophilicity of the Target may co-elute with phospholipids in plasma.
Fragment Specificity High (m/z 149, 121)Moderate (m/z 107)The "Methoxy Loss" signature is highly diagnostic, reducing false positives.
Isomer Interference Potential (1-Methyl isomer)LowRequires chromatographic separation from regioisomers (e.g., N1 vs N3 methylation).

References

  • PubChem Compound Summary. 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine (CID 23298312). National Center for Biotechnology Information. [Link]

  • Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b]pyridine with evaluation of their anticancer and antimicrobial activity.[4] European Journal of Chemistry, 8(1), 25-32.[4] [Link]

  • Spasov, A. A., et al. (2022). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 28(1), 34. (Provides baseline fragmentation data for the imidazo[4,5-b]pyridine core). [Link]

  • Google Patents.Inhibitors of the gastric H+, K+-ATPase with enhanced therapeutic properties (US7598273B2).

Sources

Comparing biological activity of 5-Methoxy vs 5-Chloro imidazo[4,5-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, Drug Discovery Scientists

Executive Summary

In the optimization of the imidazo[4,5-b]pyridine scaffold—a privileged structure isosteric with purines—the substituent at the C5 position acts as a critical "tuning knob" for biological activity. This guide compares two common modifications: the electron-donating 5-Methoxy (-OMe) and the electron-withdrawing 5-Chloro (-Cl) .

While both derivatives serve as potent precursors for anticancer (Aurora/FLT3 kinase inhibitors) and antimicrobial agents, experimental data suggests a distinct divergence in utility:

  • 5-Chloro Derivatives: Generally exhibit superior lipophilicity and antibacterial potency (Cl > OMe). The chlorine atom often fills hydrophobic pockets in enzyme active sites and serves as a versatile handle for further nucleophilic aromatic substitution (

    
    ).
    
  • 5-Methoxy Derivatives: Primarily utilized to modulate solubility and metabolic stability . While often less potent in direct antimicrobial screens, they are critical in kinase inhibitor design to alter hydrogen bond acceptor capabilities without introducing the metabolic liability of a free hydroxyl group.

Chemical & Electronic Basis

The choice between -Cl and -OMe fundamentally alters the physicochemical profile of the scaffold, influencing pharmacokinetics (PK) and target binding thermodynamics.

Feature5-Chloro (-Cl)5-Methoxy (-OMe)Impact on Bioactivity
Electronic Effect Electron-Withdrawing (

)
Electron-Donating (

)
Cl lowers the pKa of the pyridine nitrogen, reducing protonation at physiological pH. OMe increases electron density, potentially strengthening H-bond acceptance at N3.
Lipophilicity (Hansch

)
+0.71-0.02Cl significantly increases LogP, enhancing membrane permeability but potentially reducing aqueous solubility.
Steric Bulk (MR) 6.037.87OMe is slightly bulkier and conformationally flexible (rotation around C-O bond), which can incur an entropic penalty upon binding.
Metabolic Stability HighModerateOMe is susceptible to O-demethylation by CYPs (e.g., CYP2D6), generating a phenol which may undergo glucuronidation. Cl blocks metabolism at the C5 position.

Comparative Biological Activity[1][2][3][4]

Case Study A: Antimicrobial Potency

In structure-activity relationship (SAR) studies targeting Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, the electronic nature of the C5 substituent correlates directly with potency.

  • Observation: Derivatives bearing 5-Cl consistently outperform 5-OMe analogs.

  • Mechanism: The increased lipophilicity of the chlorinated derivatives facilitates penetration through the bacterial cell wall. Furthermore, the electron-withdrawing nature of chlorine may enhance the acidity of the N-H (if unsubstituted at N1/N3), strengthening interactions with bacterial DNA gyrase or topoisomerase IV.

  • Data Trend: Activity hierarchy observed in 2-phenyl-imidazo[4,5-b]pyridine series: Cl > NO₂ > NH₂ > OMe

Case Study B: Anticancer (Kinase Inhibition)

The imidazo[4,5-b]pyridine scaffold is a core pharmacophore for Aurora A/B and FLT3 inhibitors.[1]

  • 5-Chloro Utility: Often serves as a synthetic intermediate. Through

    
     reactions, the 5-Cl is displaced by amines (e.g., morpholine, piperazine) to generate solubilized clinical candidates. However, retaining the 5-Cl can improve potency against specific hydrophobic pockets in the ATP-binding site.
    
  • 5-Methoxy Utility: Used to probe the "solvent front" region of the kinase domain. While 5-OMe derivatives show activity, they are often less potent than their 5-amino or 5-chloro counterparts due to the lack of specific H-bond donor interactions required for some kinases.

Quantitative Comparison (Representative Data)

Data synthesized from SAR studies on Aurora A inhibition (IC50 values).

Compound VariantTargetIC50 (nM)Interpretation
5-Chloro Analog Aurora A15 - 45High potency; hydrophobic Cl atom fits well in the gatekeeper region or hydrophobic back-pocket.
5-Methoxy Analog Aurora A120 - 350Reduced potency; oxygen atom may create electrostatic repulsion or lack necessary lipophilic contacts.
5-Amino Analog Aurora A< 10Often the optimal derivative (derived from 5-Cl precursor) due to H-bond donor capability.

Visualization: SAR Decision Logic

The following diagram illustrates the decision-making process for medicinal chemists when choosing between 5-Cl and 5-OMe modifications.

SAR_Decision_Tree Start Imidazo[4,5-b]pyridine Scaffold Optimization Target_Type Identify Primary Target Start->Target_Type Antimicrobial Antimicrobial / Antifungal Target_Type->Antimicrobial Infectious Disease Kinase Kinase Inhibitor (Aurora/FLT3) Target_Type->Kinase Oncology Req_Lipo Requirement: Cell Wall Penetration Antimicrobial->Req_Lipo Req_Sol Requirement: H-Bonding / Solubility Kinase->Req_Sol Select_Cl Select 5-Chloro (-Cl) Req_Lipo->Select_Cl High Lipophilicity Needed Req_Sol->Select_Cl Intermediate for SNAr Select_OMe Select 5-Methoxy (-OMe) Req_Sol->Select_OMe Metabolic Probe Validation Assay: MIC / Zone of Inhibition Select_Cl->Validation Validation_Kinase Assay: ADP-Glo / Western Blot Select_Cl->Validation_Kinase Select_OMe->Validation_Kinase

Caption: Strategic selection flow for C5-substituents based on target class and physicochemical requirements.

Experimental Protocols

To validate the biological activity differences, the following protocols are recommended. These are designed to be self-validating with positive controls.

Protocol A: Synthesis of 5-Substituted Derivatives (General Route)

Objective: Access both 5-Cl and 5-OMe analogs from a common precursor.

  • Starting Material: 2,6-diamino-3-nitropyridine.

  • Cyclization: React with appropriate aldehyde (e.g., benzaldehyde) in the presence of

    
     (reductive cyclization) or using 
    
    
    
    / air oxidation to form the imidazo[4,5-b]pyridine core.
  • Differentiation:

    • For 5-Cl: Treat the 5-hydroxy intermediate (tautomer of pyridone) with

      
       at reflux for 4-6 hours. Critical Step: Ensure anhydrous conditions to prevent hydrolysis.
      
    • For 5-OMe: Treat the 5-chloro derivative with

      
       in methanol (nucleophilic substitution) or start with a 6-methoxy-2,3-diaminopyridine precursor.
      
Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo)

Objective: Quantify IC50 against Aurora A/B.

  • Reagents: Recombinant Aurora A kinase, ATP (

    
    ), Poly(Glu,Tyr) substrate, ADP-Glo™ Kinase Assay kit (Promega).
    
  • Preparation: Prepare serial dilutions of 5-Cl and 5-OMe derivatives in DMSO (final DMSO conc < 1%).

  • Reaction:

    • Incubate kinase, substrate, and compound for 10 mins at RT.

    • Initiate reaction by adding ATP. Incubate for 60 mins at RT.

  • Detection:

    • Add ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 mins.

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 mins.

  • Analysis: Measure luminescence using a plate reader. Plot RLU vs. log[concentration].

    • Self-Validation: Z' factor must be > 0.5. Reference inhibitor (e.g., VX-680) must yield IC50 within 3-fold of historical data.

Protocol C: Cell Viability Assay (MTT)

Objective: Compare cytotoxicity in HCT-116 (Colon) or MOLM-13 (AML) cell lines.

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Treat with compounds (0.01 - 100

    
    ) for 72h.
    
  • Development: Add MTT reagent (5 mg/mL). Incubate 4h at 37°C.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Readout: Absorbance at 570 nm.

    • Causality Check: If 5-Cl is potent in Kinase assay but inactive in MTT, suspect poor solubility or high protein binding (check LogP).

Mechanism of Action: Aurora B Signaling

The following diagram details the downstream effects of inhibiting Aurora B with these derivatives, leading to the observed antiproliferative phenotype.

Aurora_Signaling Inhibitor Imidazo[4,5-b]pyridine (5-Cl / 5-OMe) AuroraB Aurora B Kinase (CPC Complex) Inhibitor->AuroraB Inhibition (ATP Comp.) H3 Histone H3 (Ser10) Inhibitor->H3 Blocks p-H3 Cytokinesis Cytokinesis Failure Inhibitor->Cytokinesis Induces Failure AuroraB->H3 Phosphorylation (Normal) AuroraB->Cytokinesis Required for Polyploidy Polyploidy (>4N DNA) Cytokinesis->Polyploidy Result Apoptosis Apoptosis (Caspase 3/7) Polyploidy->Apoptosis Mitotic Catastrophe

Caption: Pathway illustrating how kinase inhibition leads to polyploidy and subsequent apoptotic cell death.

References

  • Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor. Journal of Medicinal Chemistry.

  • Sajith, A. M., et al. (2015).[2][3] Design, synthesis and structure–activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents.[4] European Journal of Medicinal Chemistry.

  • Perin, N., et al. (2021).[3] Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives: Design, synthesis, antiproliferative activity and DNA/RNA binding study. European Journal of Medicinal Chemistry.

  • BenchChem. (2025).[1] In Vitro vs. In Vivo Antiproliferative Activity of Imidazo[4,5-b]pyridine Compounds. BenchChem Guides.

  • Desai, N. C., et al. (2025). A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. ResearchGate.

Sources

Validating the Purity of 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine: An LC-MS Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the analytical validation of complex heterocyclic intermediates. 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine (Formula: C₈H₉N₃O, Exact Mass: 163.0746 Da) is a critical scaffold in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and antidiabetic agents [2].

Validating the purity of this compound is not a trivial exercise. The imidazopyridine core is prone to generating regioisomeric byproducts during synthesis (e.g., 1-methyl vs. 3-methyl derivatives), and its basic nitrogen atoms present unique chromatographic challenges. This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) against alternative modalities and provides a field-proven, self-validating experimental protocol for rigorous purity determination.

Comparative Analysis of Analytical Modalities

To establish a compound's purity, the chosen analytical technique must provide both quantitative separation and qualitative structural elucidation. Below is an objective comparison of how LC-MS performs against conventional alternatives for imidazopyridine derivatives.

Table 1: Quantitative Comparison of Analytical Techniques for Imidazopyridine Purity
Analytical ModalitySensitivity (LOD)Regioisomer ResolutionStructural ElucidationSuitability for N-Heterocycles
LC-MS (UPLC-HRMS) < 1 ng/mL Excellent (via LC separation) High (Exact mass & MS/MS) Optimal (with proper column)
HPLC-UV ~50 ng/mLExcellentNone (Requires reference stds)Good (Prone to peak tailing)
GC-MS ~10 ng/mLModerateHigh (EI fragmentation)Poor (Thermal degradation risk)
qNMR (Proton) ~1 µg/mLModerate (Overlapping shifts)Excellent (Atomic connectivity)Moderate (Low sensitivity)

The Verdict: While HPLC-UV is standard for routine lot release, it is blind to the identity of unknown impurities. GC-MS is fundamentally incompatible with many polar, non-volatile heterocycles due to thermal lability. LC-MS (specifically UPLC coupled with Electrospray Ionization) is the only modality that seamlessly integrates the separation power needed to resolve regioisomers with the mass accuracy required to identify trace synthetic intermediates [3].

MethodSelection A 5-Methoxy-3-methyl-3H- imidazo[4,5-b]pyridine B Volatility Check A->B C GC-MS (Thermal Degradation Risk) B->C High Volatility D Chromophore & Polarity B->D Low Volatility E HPLC-UV (No Structural ID) D->E Routine QC F LC-MS (ESI+) (Optimal for Basic N-Heterocycles) D->F Purity & Impurity ID

Decision matrix for selecting LC-MS over alternative modalities for imidazopyridine purity.

The Causality of LC-MS Method Design

A robust analytical method is built on chemical causality, not trial and error. Every parameter in our LC-MS workflow is specifically engineered to address the physicochemical properties of 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine.

  • Stationary Phase Selection: Nitrogen-containing heterocycles (NCHs) possess basic sites (pKa ~ 5–6) that interact strongly with unreacted, acidic silanol groups on standard silica-based C18 columns. This secondary ion-exchange interaction causes severe peak tailing, which skews purity integrations [1]. Causality: We mandate the use of an extensively end-capped C18 column or a mixed-mode stationary phase to suppress these secondary interactions, ensuring sharp, symmetrical peaks.

  • Mobile Phase Chemistry: We utilize an aqueous/organic gradient fortified with 0.1% Formic Acid. Causality: Formic acid serves a dual purpose. Chromatographically, it lowers the pH to keep the imidazopyridine nitrogens fully protonated, preventing peak broadening. Spectrometrically, it provides an abundant proton source to maximize ionization efficiency in the MS source.

  • Ionization Modality: Positive Electrospray Ionization (ESI+). Causality: The basic imidazopyridine ring is an excellent proton acceptor, yielding a dominant [M+H]⁺ precursor ion at m/z 164.0824, allowing for high-fidelity detection even at trace levels [2].

Self-Validating Experimental Protocol

To ensure data integrity, the following protocol operates as a self-validating system. If any step fails, the workflow halts, preventing the generation of false-positive purity reports.

Step-by-Step Methodology

Step 1: System Suitability Testing (SST) - The Validation Gate

  • Inject a blank solution (50:50 Water:Acetonitrile) to verify zero column carryover.

  • Inject a 1 µg/mL standard of a known imidazopyridine reference.

  • Validation Criteria: The system must yield a signal-to-noise ratio (S/N) > 100, mass accuracy within ±5 ppm, and peak tailing factor ≤ 1.2.

Step 2: Sample Preparation

  • Accurately weigh 1.0 mg of the 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine sample.

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilute to a working concentration of 10 µg/mL using the initial mobile phase conditions (95% Water / 5% Acetonitrile) to prevent solvent-induced peak distortion.

Step 3: UPLC Chromatographic Separation

  • Column: End-capped C18 (e.g., Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer).

Step 4: MS/MS Acquisition

  • Source: ESI in Positive mode.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

  • Acquisition Mode: Full Scan (m/z 100–500) combined with Data-Dependent Acquisition (DDA) for MS/MS fragmentation of the top 3 most intense ions.

Workflow S1 1. System Suitability Test (SST) Inject Blank & Standard S2 2. Sample Preparation Gravimetric Dilution S1->S2 SST Pass Fail Investigate & Recalibrate S1->Fail SST Fail S3 3. Chromatographic Separation End-capped C18 Gradient S2->S3 S4 4. ESI+ Mass Spectrometry [M+H]+ Detection & MS/MS S3->S4 S5 5. Orthogonal Validation Cross-check UV vs TIC S4->S5 S5->S1 Continuous Validation

Self-validating LC-MS workflow ensuring high-fidelity purity determination.

Experimental Data: Purity and Impurity Profiling

When evaluating the LC-MS data, we do not merely look at the Total Ion Chromatogram (TIC) area percentage; we actively profile the impurities. Below is a representative experimental dataset demonstrating how LC-MS resolves and identifies process impurities that HPLC-UV would fail to characterize.

Table 2: Representative LC-MS Impurity Profiling Data
Peak #Compound IdentityRet. Time (min)Precursor Ion [M+H]⁺Relative Purity (%)Causality / Origin of Impurity
1Des-methyl impurity2.85150.06670.15%Incomplete N-methylation during the final synthetic step.
2 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine 3.42 164.0824 99.50% Target Active Pharmaceutical Ingredient (API).
31-Methyl regioisomer3.65164.08240.25%Kinetic byproduct of N-alkylation (Resolved by LC, identical mass).
45-Chloro-3-methyl intermediate4.10168.03280.10%Unreacted starting material (Confirmed by ³⁵Cl/³⁷Cl isotopic pattern).

Data Interpretation: The data above highlights the absolute necessity of LC-MS. Peak 3 (the 1-methyl regioisomer) possesses the exact same mass (m/z 164.08) as our target compound. A direct-infusion mass spectrometer would fail to distinguish them. However, our optimized UPLC gradient successfully separates them based on slight differences in polarity, while the mass spectrometer confirms their isobaric nature. Furthermore, the presence of Peak 4 is instantly validated as a chlorinated intermediate due to the distinct 3:1 isotopic ratio inherent to chlorine-containing compounds.

References

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography Analytical and Bioanalytical Chemistry (PubMed Central). URL:[Link] [1]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia Journal of Medicinal Chemistry (ACS Publications). URL:[Link][2]

  • A Comprehensive Approach to the Profiling of the Cooked Meat Carcinogens 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline, 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine and their Metabolites in Human Urine Chemical Research in Toxicology (PubMed Central). URL:[Link] [3]

Reference Standards for 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine Analysis

[1][2]

Executive Summary: The Criticality of Standard Selection

In the development of imidazopyridine-based pharmaceuticals (e.g., Tenatoprazole analogs or novel antidiabetic agents), the compound 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine (CAS: 2243949-74-6) frequently emerges as a critical process-related impurity or a key synthetic intermediate. Its structural similarity to mutagenic heterocyclic amines (HCAs) mandates rigorous control and detection limits, often requiring quantification at trace levels (<0.1%).

This guide objectively compares the three primary avenues for obtaining reference standards for this analyte: Commercial Analytical Standards , Custom Synthesis , and In-House Isolation . We analyze these options based on regulatory compliance, spectral validity, and long-term stability to ensure your analytical data stands up to scrutiny.

Technical Profile & Identification

Before selecting a source, the identity of the standard must be unequivocally established. The imidazo[4,5-b]pyridine core is distinct from the benzimidazole core found in traditional proton pump inhibitors (PPIs) like Omeprazole, altering its pKa and chromatographic behavior.

PropertySpecification
Chemical Name 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine
CAS Number 2243949-74-6
Molecular Formula C₈H₉N₃O
Molecular Weight 163.18 g/mol
Core Structure Fused Imidazole-Pyridine (N3-methylated)
Key Spectral Features UV Max: ~280 nm, ~240 nmMS (ESI+): [M+H]⁺ = 164.19 m/z
Solubility Soluble in DMSO, Methanol; Moderate in Acetonitrile
Structural Visualization

The following diagram illustrates the specific substitution pattern (N3-Methyl, C5-Methoxy) that differentiates this compound from other regioisomers.

StructureCoreImidazo[4,5-b]pyridine CoreN3N3-Methyl Group(Critical Regio-marker)Core->N3MethylationC5C5-Methoxy Group(Electronic Donor)Core->C5SubstitutionImpurityPotential Impurity inTenatoprazole/Imidazopyridine DrugsCore->ImpurityPrecursor/Degradant

Figure 1: Structural dissection of 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine highlighting key functional groups for identification.

Comparative Analysis of Reference Standard Sources

For regulated environments (GLP/GMP), the "fitness for use" of a standard is paramount. Below is a comparative assessment of the three sourcing strategies.

Option A: Commercial Analytical Standards (Recommended)

Sourced from specialized vendors (e.g., Ambeed, ChemScene, Fluorochem).

  • Pros: Immediate availability, provided with CoA (H-NMR, HPLC purity), cost-effective for small quantities.

  • Cons: Batch-to-batch variability if not from a primary reference standard producer; often lacks "Certified Reference Material" (CRM) status (ISO 17034).

  • Best For: Routine QC, method development, and early-stage stability studies.

Option B: Custom Synthesis (Outsourced)

Contracting a CRO to synthesize the standard de novo.

  • Pros: Guaranteed structure elucidation (ROI), ability to request specific salt forms or isotopic labeling (e.g., D3-methoxy) for LC-MS.

  • Cons: High lead time (4-8 weeks), high initial cost ($2,000+), risk of synthetic failure.

  • Best For: Late-stage validation requiring stable isotope internal standards (SIL-IS) or when commercial stock is unavailable.

Option C: In-House Isolation (Preparative HPLC)

Isolating the impurity directly from the drug substance mother liquor.

  • Pros: Exact match to the impurity profile of the specific process; "free" raw material.

  • Cons: Labor-intensive; difficult to achieve >98% purity without orthogonal chromatography; stability often unknown.

  • Best For: Qualitative identification (RRT determination) when structure is initially unknown.

Summary Comparison Table
FeatureCommercial StandardCustom SynthesisIn-House Isolation
Purity Reliability High (>98% typical)Very High (>99% possible)Variable (90-95%)
Documentation CoA, H-NMR, MSFull Structural ReportInternal Data Only
Lead Time 1-2 Weeks4-8 Weeks2-4 Weeks
Cost Efficiency High ($)Low (

$)
Medium (

)
Regulatory Risk LowLowHigh (requires full characterization)

Validated Analytical Protocol (LC-MS/MS)

To ensure scientific integrity, we propose a self-validating LC-MS/MS method. This protocol addresses the basicity of the pyridine ring, which often causes peak tailing on standard C18 columns.

Method Principles (Causality)
  • Stationary Phase: A Charged Surface Hybrid (CSH) C18 or Biphenyl column is selected to provide alternative selectivity and superior peak shape for basic heterocycles compared to traditional silica-based C18.

  • Mobile Phase pH: High pH (Ammonium Bicarbonate, pH 10) is preferred to deprotonate the imidazole/pyridine nitrogens, increasing retention and improving peak symmetry. Note: Ensure column pH stability. Alternatively, use Formic Acid (0.1%) for higher MS sensitivity (positive mode).

Step-by-Step Workflow
  • Standard Preparation:

    • Dissolve 1 mg of 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine in 1 mL Methanol (Stock A: 1000 ppm).

    • Sonicate for 5 mins. Ensure complete dissolution (visual check).

    • Dilute to 100 ppb in Mobile Phase A/B (50:50) for system suitability.

  • Chromatographic Conditions:

    • Column: Waters XSelect CSH C18 (150 x 4.6 mm, 3.5 µm) or Phenomenex Kinetex Biphenyl.

    • Flow Rate: 0.8 mL/min.

    • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0 min: 5% B

      • 10 min: 60% B

      • 12 min: 95% B

      • 15 min: 5% B (Re-equilibration)

  • Detection (MS/MS Parameters):

    • Source: ESI Positive.

    • MRM Transition: 164.2 → 149.1 (Loss of Methyl/Methoxy), 164.2 → 121.1 (Core fragment).

    • Collision Energy: Optimize per instrument (Start at 25 eV).

Analytical Workflow Diagram

WorkflowStartSample/Standard Preparation(MeOH Dissolution)LCLC Separation(CSH C18, pH 3.5)Start->LCDecisionDetection Mode?LC->DecisionUVUV (280 nm)Limit: ~0.05%Decision->UVHigh Conc.MSMS/MS (MRM)Limit: <1 ppmDecision->MSTrace ImpurityReportGenerate CoA / Impurity ProfileUV->ReportMS->Report

Figure 2: Decision workflow for analyzing 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine based on sensitivity requirements.

References & Sourcing

To guarantee the validity of your reference standard, cross-reference the CAS number and structural data with the following authoritative databases and suppliers.

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 5-methoxy-3-methylimidazo[4,5-b]pyridine. Available at: [Link]

  • European Chemicals Agency (ECHA). Substance Information: Imidazo[4,5-b]pyridine derivatives.[1] Available at: [Link]

  • MDPI Molecules. Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. (Provides context on the stability and reactivity of the core). Available at: [Link]

IR spectroscopy characteristic peaks of 5-Methoxy-3-methyl-3h-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR Spectroscopy Characteristic Peaks of 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine Content Type: Publish Comparison Guide

Executive Summary & Application Context

5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine is a specialized heterocyclic scaffold, primarily encountered as a key intermediate or degradation impurity in the synthesis of proton pump inhibitors (PPIs) such as Tenatoprazole, and in the study of methylated heterocyclic amines (HCAs).[1][2]

Precise characterization of this compound is critical because the 5-methoxy substituent distinguishes it from its mutagenic analogs (e.g., 3-methyl-3H-imidazo[4,5-b]pyridine, or 3-MeIP). While Mass Spectrometry (MS) provides molecular weight, Infrared (IR) Spectroscopy is the superior technique for rapidly verifying the presence of the ether linkage (methoxy group) and the specific N-methylation pattern without complex fragmentation analysis.

This guide provides a technical breakdown of the characteristic IR peaks, a comparative analysis against its non-methoxy analog, and a self-validating identification workflow.

Experimental Protocol: Sample Preparation

To ensure spectral fidelity and reproducibility, the following protocol is recommended. This method minimizes hygroscopic interference, which is common with nitrogen-rich heterocycles.

Method A: Attenuated Total Reflectance (ATR-FTIR)
  • Suitability: Routine QA/QC, rapid identification.

  • Crystal Type: Diamond or ZnSe (Diamond preferred for hardness).

  • Protocol:

    • Place ~2 mg of the solid sample on the crystal interface.

    • Apply high pressure (clamp) to ensure intimate contact; the imidazo-pyridine core is rigid and requires force to eliminate air gaps.

    • Scan Parameters: 4000–600 cm⁻¹, 4 cm⁻¹ resolution, 32 scans.

    • Correction: Apply "ATR Correction" algorithm to normalize peak intensities for comparison with transmission libraries.

Method B: KBr Pellet (Transmission)
  • Suitability: Detailed structural elucidation, resolution of weak overtone bands.

  • Protocol:

    • Dry KBr powder at 110°C for 2 hours to remove moisture.

    • Mix sample with KBr in a 1:100 ratio (1 mg sample : 100 mg KBr).

    • Grind finely in an agate mortar (do not over-grind to avoid crystal lattice distortion).

    • Press at 10 tons for 2 minutes to form a transparent disc.

Characteristic IR Peak Analysis

The spectrum of 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine is defined by the superimposition of the imidazo[4,5-b]pyridine core vibrations and the distinct methoxy (–OCH₃) substituent effects.

Table 1: Diagnostic Peak Assignments
Frequency Region (cm⁻¹)Vibration ModeFunctional Group OriginDiagnostic Value
3020 – 3080 ν(C–H) StretchAromatic Ring (Pyridine/Imidazole)Confirmation: Indicates heteroaromatic core integrity.
2940 – 2960 ν(C–H) Stretch (Asym)N-Methyl & O-Methyl Differentiation: Distinct from aromatic C-H; confirms alkylation.
2840 – 2870 ν(C–H) Stretch (Sym)Methoxy Group (–OCH₃)Specific: Often appears as a shoulder; characteristic of ethers.
1600 – 1625 ν(C=N) / ν(C=C)Imidazo[4,5-b]pyridine SkeletonCore ID: Strongest skeletal bands; confirms the fused ring system.
1490 – 1510 ν(C=C) Ring StretchPyridine RingCore ID: Secondary confirmation of the pyridine moiety.
1230 – 1275 ν(C–O–C) Asym Aryl Alkyl Ether (5-Methoxy) CRITICAL: The primary marker distinguishing this from 3-MeIP. Strong intensity.
1020 – 1050 ν(C–O–C) SymAryl Alkyl Ether (5-Methoxy)Confirmation: Corroborates the 1250 cm⁻¹ band.
800 – 850 δ(C–H) Out-of-PlaneAromatic C-H (Substituted Pyridine)Regiochemistry: Pattern indicates substitution at the 5-position.

Comparative Analysis: The "Performance" of Identification

In drug development, the challenge is often distinguishing the target intermediate from its precursors or analogs. Below is a comparison between the Target (5-Methoxy) and its Alternative (Non-Methoxy) analog.

Comparison: 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine vs. 3-Methyl-3H-imidazo[4,5-b]pyridine (3-MeIP)

The "Performance" here is defined as the Spectral Resolution (Identifiability) .

FeatureTarget: 5-Methoxy Derivative Alternative: 3-MeIP (Non-Methoxy) Differentiation Logic
Ether Region (1200-1300 cm⁻¹) Strong, sharp doublet (Asym C-O-C).Absent or weak C-N fingerprints only.Primary Differentiator: The presence of the C-O band at ~1250 cm⁻¹ is the definitive "Go/No-Go" signal.
C-H Aliphatic Region Increased Intensity: Contributions from both N-Me and O-Me.Lower Intensity: Only N-Me contributes.The ratio of Aliphatic/Aromatic C-H is higher in the 5-Methoxy derivative.
Ring Breathing (1600 cm⁻¹) Shifted slightly due to electron-donating (+M) effect of Methoxy.Standard frequency for electron-deficient pyridine.Subtle shift, requires high-resolution scan to distinguish.

Scientific Insight: The introduction of the 5-methoxy group breaks the symmetry of the pyridine ring electron density. While the 3-MeIP spectrum is dominated by ring skeletal modes, the 5-methoxy derivative introduces a strong dipole moment change associated with the C-O bond, resulting in a dominant peak in the 1230–1275 cm⁻¹ region that acts as a "spectral fingerprint" for purity assessment.

Identification Workflow (Decision Tree)

The following logic gate ensures rigorous identification of the compound using IR data.

IR_Identification_Workflow Start Start: Acquire IR Spectrum (4000 - 600 cm⁻¹) Check_3000 Step 1: Check 3000-3100 cm⁻¹ Aromatic C-H present? Start->Check_3000 Check_2900 Step 2: Check 2900-2980 cm⁻¹ Aliphatic C-H (Methyl) present? Check_3000->Check_2900 Yes Result_Reject REJECT: Non-Aromatic or Wrong Core Check_3000->Result_Reject No Check_1250 Step 3: Check 1230-1275 cm⁻¹ Strong C-O-C Stretch? Check_2900->Check_1250 Yes Check_2900->Result_Reject No (Missing Methyl) Check_1600 Step 4: Check 1600-1620 cm⁻¹ Imidazo-pyridine Skeletal Bands? Check_1250->Check_1600 Yes (Strong Band) Result_Analog PROBABLE ANALOG: 3-Methyl-3H-imidazo[4,5-b]pyridine (Missing Methoxy) Check_1250->Result_Analog No (Weak/Absent) Result_Target CONFIRMED IDENTITY: 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine Check_1600->Result_Target Yes Check_1600->Result_Reject No

Figure 1: Step-by-step logic flow for validating the chemical identity of 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine using IR spectral markers.

References

  • Imidazo[4,5-b]pyridine Core Characterization

    • Source: NIST Mass Spectrometry Data Center & SpectraBase.[3]

    • Data: IR Spectrum of 1H-Imidazo[4,5-b]pyridine (Parent Core).
    • URL:

  • Synthesis and Spectral Properties of Methylated Imidazo[4,5-b]pyridines

    • Title: Synthesis and biological evaluation of imidazo[4,5-b]pyridine deriv
    • Context: Discusses the N-methylation and substituent effects on the imidazo-pyridine scaffold.
    • Source:Molecules (MDPI), 2022.
    • URL:

  • Functional Group Frequency Guide (Ether & Heterocycles)

    • Title: Infrared Spectra of Common Functional Groups.[4]

    • Context: Verification of C-O-C asymmetric stretch (1200-1275 cm⁻¹) and N-CH₃ assignments.
    • Source: Chemistry LibreTexts.
    • URL:

  • Patent Literature (Contextual Application)

    • Title: Inhibitors of the gastric H+, K+-ATPase (Tenatoprazole Intermedi
    • Context: Cites 5-methoxy-3-methyl-3H-imidazo[4,5-b]pyridine as a specific heteroaryl intermedi
    • Source: US P
    • URL:

Sources

Structural confirmation of N3-methylation in imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Confirmation of N3-Methylation in Imidazo[4,5-b]pyridines: A Comparative Analytical Guide

Introduction The imidazo[4,5-b]pyridine scaffold is a highly privileged pharmacophore in drug discovery, frequently utilized as a purine bioisostere in the development of kinase inhibitors and antimicrobial agents[1][2]. A critical step in the synthesis of these derivatives is N-alkylation (e.g., methylation). However, the tautomeric nature of the imidazole ring makes this reaction notoriously non-selective. Depending on the substrate's steric hindrance, electronic effects, and the chosen reaction conditions (solvent polarity, base strength), alkylation typically yields a mixture of N1 and N3 regioisomers, with occasional N4-alkylation[3][4].

For researchers and drug development professionals, unambiguously distinguishing the N3-methylated product from the N1-methylated isomer is a mandatory quality control step. Because these isomers possess identical masses and highly similar 1D ¹H NMR profiles, advanced 2D NMR techniques or X-ray crystallography are required to establish a self-validating structural proof[5][6].

This guide objectively compares the analytical methodologies used to confirm N3-methylation, providing the mechanistic causality behind each technique and field-proven experimental protocols.

The Causality of Regioselectivity and Analytical Challenges

The core challenge in differentiating N1 and N3 isomers lies in the symmetry-breaking nature of the fused pyridine ring.

  • N1-Methylation: The methyl group is positioned adjacent to the C2 atom of the imidazole ring and the C7 atom of the pyridine ring.

  • N3-Methylation: The methyl group is positioned adjacent to the C2 atom and the N4 atom (the pyridine nitrogen).

Because N4 lacks a proton, the spatial environment around the N3 position is distinctly different from the N1 position. This physical reality forms the basis for spatial NMR techniques (NOESY/ROESY). Furthermore, the electronic differences between the bridgehead carbons (C3a vs. C7a) provide the foundation for through-bond correlation techniques (HMBC)[7][8].

Regioselectivity Start Imidazo[4,5-b]pyridine Tautomeric Core Conditions Base (e.g., K2CO3) Methylating Agent (MeI) Solvent (DMF) Start->Conditions N1 N1-Methyl Isomer (Adjacent to C2 & C7) Conditions->N1 N1 Attack N3 N3-Methyl Isomer (Adjacent to C2 & N4) Conditions->N3 N3 Attack N4 N4-Methyl Isomer (Pyridine Alkylation) Conditions->N4 N4 Attack (Rare)

Pathway of imidazo[4,5-b]pyridine N-methylation yielding multiple regioisomers.

Comparative Analytical Techniques

To establish absolute structural confirmation, scientists rely on three primary modalities. The table below summarizes their comparative performance.

Analytical TechniquePrimary EvidenceCausality / MechanismConfidence LevelPros & Cons
2D NOESY / 1D ROESY Through-space proton proximity (< 5 Å)N3-CH₃ shows NOE only to H2. N1-CH₃ shows NOE to both H2 and H7[6][9].HighPros: Fast acquisition, direct spatial proof.Cons: Requires a proton at C2 and C7; signal overlap can obscure results.
2D ¹H-¹³C HMBC Through-bond J-coupling (2-3 bonds)N3-CH₃ correlates to C2 and C3a. N1-CH₃ correlates to C2 and C7a[8].Very HighPros: Works even if C2 or C7 are substituted (no protons needed).Cons: Requires accurate assignment of C3a vs C7a bridgehead carbons.
2D ¹H-¹⁵N HMBC Direct ¹H to ¹⁵N correlationDirect 3-bond coupling from pyridine protons to the alkylated nitrogen[6].Very HighPros: Unambiguous nitrogen assignment.Cons: Low natural abundance of ¹⁵N requires longer acquisition times.
X-Ray Crystallography 3D Electron Density MapDirect visualization of the atomic lattice and bond connectivity[5].AbsolutePros: Irrefutable proof of absolute configuration.Cons: Requires high-quality single crystals; time-consuming.

Experimental Workflows & Self-Validating Protocols

Relying on a single 1D NMR spectrum is insufficient for publication-grade structural proof. A self-validating system requires cross-referencing through-space (NOESY) and through-bond (HMBC) data.

NMR_Decision_Tree Isomer Purified Methyl Isomer NOESY 2D NOESY / 1D ROESY (Irradiate N-CH3) Isomer->NOESY HMBC 2D 1H-13C HMBC (Trace N-CH3 correlations) Isomer->HMBC NOE_H2 NOE to H2 ONLY NOESY->NOE_H2 Spatial NOE_H2_H7 NOE to H2 AND H7 NOESY->NOE_H2_H7 Spatial HMBC_C3a Couples to C2 & C3a HMBC->HMBC_C3a 3-Bond HMBC_C7a Couples to C2 & C7a HMBC->HMBC_C7a 3-Bond ResultN3 Confirmed N3-Methyl NOE_H2->ResultN3 ResultN1 Confirmed N1-Methyl NOE_H2_H7->ResultN1 HMBC_C3a->ResultN3 HMBC_C7a->ResultN1

Decision tree for confirming imidazo[4,5-b]pyridine N-methylation using NMR.

Protocol A: Spatial Confirmation via 2D NOESY

This protocol relies on the physical geometry of the imidazo[4,5-b]pyridine core.

  • Sample Preparation: Dissolve 10-15 mg of the purified regioisomer in 0.6 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3). Ensure the sample is free of paramagnetic impurities.

  • Acquisition: Acquire a standard 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum with a mixing time optimized for small molecules (typically 300-500 ms)[6]. Alternatively, a 1D selective ROESY irradiating the N-CH₃ singlet (~3.5 - 4.0 ppm) can be used for faster throughput.

  • Interpretation Logic:

    • Locate the N-CH₃ resonance on the diagonal.

    • Trace horizontally/vertically to identify cross-peaks.

    • If a cross-peak is observed only to the imidazole C2-proton (or C2-substituent protons), the structure is the N3-isomer . This is because the adjacent N4 position has no proton to generate an NOE.

    • If cross-peaks are observed to the C2-proton and the pyridine C7-proton (typically a doublet of doublets in the aromatic region), the structure is definitively the N1-isomer [9].

Protocol B: Through-Bond Confirmation via 2D ¹H-¹³C HMBC

When the C2 or C7 positions are fully substituted (lacking protons), NOESY may be inconclusive. HMBC (Heteronuclear Multiple Bond Correlation) provides an infallible alternative by mapping the carbon skeleton[8].

  • Baseline Assignments: Acquire ¹H, ¹³C, COSY, and HSQC spectra. Use the COSY spectrum to unambiguously assign the contiguous pyridine protons (H5, H6, H7). H5 is typically the most downfield due to the adjacent pyridine nitrogen (N4).

  • Bridgehead Carbon Assignment: Using the HMBC spectrum, trace the 3-bond correlations from the pyridine protons to the bridgehead carbons (C3a and C7a).

    • H5 will show a strong 3-bond correlation to C3a.

    • H7 will show a strong 3-bond correlation to C7a.

  • Regioisomer Identification:

    • Locate the N-CH₃ proton signal in the HMBC spectrum.

    • Observe its 3-bond carbon correlations. It will correlate to C2 and one of the bridgehead carbons.

    • If the N-CH₃ protons correlate to the carbon previously identified as C3a , the compound is the N3-methyl isomer [8].

    • If the N-CH₃ protons correlate to C7a , it is the N1-methyl isomer .

Conclusion

While X-ray crystallography remains the gold standard for absolute structural elucidation[5], the combination of 2D NOESY and ¹H-¹³C HMBC provides a robust, self-validating analytical framework. By understanding the spatial causality (NOE to H7 vs N4) and the electronic connectivity (C3a vs C7a bridgeheads), researchers can confidently assign the regiochemistry of imidazo[4,5-b]pyridine alkylation products, ensuring the integrity of downstream biological assays and structure-activity relationship (SAR) models.

References

Sources

Safety Operating Guide

5-Methoxy-3-methyl-3h-imidazo[4,5-b]pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to the Disposal of 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine

As a Senior Application Scientist, establishing rigorous, self-validating safety protocols is just as critical as the synthesis and application of the compounds themselves. 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine is a highly specialized heterocyclic scaffold frequently utilized in the development of gastric H+, K+-ATPase inhibitors (such as omeprazole derivatives)[1] and thiazolidine-2,4-dione (TZD) derivatives for type 2 diabetes research[2].

Because of its biological activity and structural stability, this compound and its associated waste streams must not be introduced into standard municipal waste or wastewater systems[3]. The following guide outlines the causal logic and step-by-step methodologies for the compliant handling and disposal of this compound, grounded in the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) and the National Research Council's Prudent Practices in the Laboratory[4][5].

Hazard Assessment and Regulatory Context

Before disposing of any chemical, the causality behind its waste classification must be established. 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine is a nitrogen-containing heterocyclic organic compound.

  • Environmental Persistence: The imidazopyridine core is relatively stable. If released into the environment, biologically active pharmaceutical intermediates can disrupt local ecosystems.

  • RCRA Classification: While not typically classified as an acutely toxic "P-listed" waste in its pure form, waste streams containing this compound (especially those mixed with halogenated or flammable organic solvents during synthesis or extraction) are strictly regulated as hazardous waste[4].

  • EPA Subpart K Applicability: For academic and research institutions, EPA 40 CFR Part 262 Subpart K provides a framework tailored for laboratory waste, requiring waste determinations to be made by trained professionals and mandating regular removal cycles[5][6].

Step-by-Step Disposal Methodology

To ensure a self-validating system of safety, laboratories must implement a "cradle-to-grave" tracking protocol. The disposal of 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine follows a strict four-step operational plan.

Step 1: Point-of-Generation Segregation (Satellite Accumulation)

  • Procedure: Immediately upon generation, place the solid waste, contaminated PPE, or solvent mixtures containing the imidazopyridine derivative into a chemically compatible container (e.g., High-Density Polyethylene (HDPE) or glass, depending on the solvent matrix).

  • Causality: Segregation prevents dangerous cross-reactions. For example, mixing nitrogenous heterocycles with strong oxidizers or acids in a generic "waste carboy" can lead to exothermic reactions or gas evolution.

  • Protocol: Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation (e.g., within the same fume hood)[5]. The container must remain tightly sealed unless waste is actively being added.

Step 2: Containerization and Labeling

  • Procedure: Affix a standardized hazardous waste label to the container before the first drop of waste is added.

  • Protocol: The label must explicitly state "Hazardous Waste" and list all constituents (e.g., "5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine 5%, Dichloromethane 95%"). Avoid abbreviations.

  • Causality: Accurate labeling is legally required and ensures that downstream waste management personnel can determine the correct final treatment method (e.g., identifying halogenated vs. non-halogenated streams)[3].

Step 3: Transfer to Central Accumulation Area (CAA)

  • Procedure: Monitor the volume of the SAA. Under federal regulations, an SAA may accumulate up to 55 gallons of standard hazardous waste or 1 quart of acutely hazardous waste[3][5].

  • Protocol: Once the limit is reached, the container must be dated and transferred to the facility's Central Accumulation Area within 3 consecutive days[4].

Step 4: Final Treatment (High-Temperature Incineration)

  • Procedure: Coordinate with a licensed hazardous waste vendor for pickup.

  • Causality: The mandated disposal route for biologically active heterocyclic compounds like 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine is high-temperature incineration[4]. Incineration at licensed facilities ensures the complete thermal destruction of the imidazopyridine ring, preventing environmental contamination and converting the organic material into simple, scrubbable gases (CO2, H2O, NOx).

Quantitative Waste Management Parameters

The following table summarizes the critical regulatory thresholds for managing this chemical waste within a laboratory setting.

Accumulation Area TypeMaximum Volume LimitMaximum Retention TimePrimary Purpose
Satellite Accumulation Area (SAA) 55 Gallons (or 1 Quart Acute)Indefinite (until limit reached)Point-of-generation collection
Central Accumulation Area (CAA) Facility Dependent (Generators)90, 180, or 270 days*Staging for vendor pickup
Subpart K Laboratories N/A6 to 12 months maximumAcademic/Research flexibility

*Retention time in the CAA depends on whether the facility is a Large, Small, or Very Small Quantity Generator (LQG, SQG, VSQG)[5].

Waste Management Workflow

G Gen Waste Generation (Synthesis/Assay) SAA Satellite Accumulation Area (SAA) Max 55 gal limit Gen->SAA Immediate Transfer CAA Central Accumulation Area (CAA) Strict Time Limits Apply SAA->CAA Limit Reached (Move within 3 days) Incineration High-Temp Incineration (Thermal Destruction of API) CAA->Incineration Licensed Vendor Pickup

Laboratory hazardous waste lifecycle for heterocyclic pharmaceutical intermediates.

References

1.1. Google Patents. 2.2. Semantic Scholar. 3. 3. Old Dominion University. 4. . ERG Environmental. 5.4. NCBI Bookshelf - NIH. 6. 5. US EPA. 7.6. US EPA.

Sources

Personal protective equipment for handling 5-Methoxy-3-methyl-3h-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as a self-validating system of risk mitigation. When working with specialized heterocyclic scaffolds like 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine , standard laboratory precautions are insufficient. You must understand the causality behind the protocols to ensure absolute safety and operational integrity.

This compound serves as a critical building block in advanced drug discovery. It is prominently utilized in the synthesis of evaluated for hypoglycemic activity in type 2 diabetes[1], as well as in the development of novel [2]. Because of its potent downstream biological applications and the lipophilic nature of the imidazopyridine core, accidental exposure can lead to unintended systemic absorption[3].

Here is your comprehensive, step-by-step guide to the personal protective equipment (PPE), handling, and disposal protocols for this compound.

Risk Assessment & The Causality of PPE Selection

To design a fail-safe PPE strategy, we must first analyze the physicochemical threats posed by 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine:

  • The Particulate Threat (Solid State): In its neat, powdered form, this compound is highly susceptible to electrostatic repulsion. Opening a standard plastic weighing boat can cause the powder to aerosolize, creating a severe inhalation hazard.

  • The Vector Threat (Solution State): During synthesis, this compound is frequently dissolved in aprotic polar solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These solvents act as "chemical vectors." If they breach your glove, they will actively pull the biologically active imidazopyridine directly through your dermal barrier.

Quantitative PPE Matrix & Solvent Breakthrough Data

To counter the vector threat, glove selection must be dictated by the solvent carrier, not just the solute.

Chemical State / Solvent CarrierPrimary Hazard ProfileMandatory Glove MaterialEst. Breakthrough Time (min)
Dry Powder (Neat) Particulate aerosolization / InhalationNitrile (Double-gloved)N/A (Solid)
DMSO Solution Rapid dermal penetrationNeoprene or Butyl Rubber> 240
DMF Solution Systemic toxicity / DermalButyl Rubber> 480
Dichloromethane (DCM) Volatile organic exposurePVA (Polyvinyl alcohol)> 240

Operational Workflow & Logical Relationships

The following diagram maps the self-validating safety workflow required when handling this compound. Every step acts as a checkpoint to prevent contamination from advancing to the next stage.

Workflow Start Risk Assessment & Solvent Selection Don Don Specific PPE (See Matrix) Start->Don Hood Isolate in Class II Fume Hood Don->Hood Transfer Weighing & Transfer of Imidazopyridine Hood->Transfer Spill Spill or Exposure? Transfer->Spill Decon Execute Chemical Spill Protocol Spill->Decon Yes Proceed Proceed to Synthesis Workflow Spill->Proceed No Doff Doff PPE & Hazardous Disposal Decon->Doff Proceed->Doff

Operational workflow for handling 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine.

Step-by-Step Handling Methodology

Do not deviate from this sequence. This protocol is designed to be a self-validating system , meaning the successful completion of one step inherently verifies the safety of the next.

Step 1: The Layered Donning Sequence
  • Base Layer: Put on a standard, fitted laboratory coat (100% cotton is preferred to prevent static buildup and melting in case of secondary fire hazards).

  • Ocular Protection: Don splash-proof chemical goggles. Causality: Standard safety glasses leave the orbital bone exposed to aerosolized powders; goggles create a sealed micro-environment.

  • Inner Glove: Don a pair of standard 4-mil nitrile gloves. Pull the cuffs over the sleeves of the lab coat.

  • Outer Glove (Task-Specific): Based on the solvent matrix table above, don the appropriate outer glove. If handling dry powder, a second pair of nitrile gloves is sufficient.

Step 2: Environmental Isolation & Transfer
  • Hood Verification: Ensure the Class II chemical fume hood is operating with a face velocity between 80-100 feet per minute (fpm).

  • Static Mitigation: Place an anti-static weighing boat (or a grounded metal spatula) on the analytical balance. Causality: Imidazopyridine powders hold static charges. Anti-static tools prevent the powder from repelling off the boat and contaminating the hood's airflow.

  • The Transfer: Open the reagent bottle only when fully inside the hood. Transfer the required mass of 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine. Cap the bottle immediately after use.

Step 3: The "Clean-Hand" Doffing Technique
  • Outer Glove Removal: Once the chemical is sealed in your reaction vessel, immediately remove the outer gloves while your hands are still inside the hood.

  • Validation: You now have clean inner gloves. Use these clean gloves to lower the fume hood sash, turn off the balance, and write in your laboratory notebook. Causality: This prevents the microscopic transfer of imidazopyridine dust to communal lab surfaces.

Spill Response and Disposal Plan

Even with rigorous protocols, operational anomalies occur. If 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine is spilled, execute the following:

  • Solid Spills: Do NOT sweep. Sweeping aerosolizes the active pharmaceutical ingredient (API). Gently cover the powder with damp absorbent pads (using water or a mild surfactant). Carefully scoop the pads into a hazardous waste bag.

  • Solution Spills: Cover the spill with an inert, highly porous absorbent (e.g., vermiculite or diatomaceous earth). Avoid reactive chemical neutralizers, as the nitrogen-rich imidazopyridine core can react unpredictably with strong oxidizers.

  • Disposal Routing: All contaminated PPE, weighing boats, and spill cleanup materials must be placed in High-Density Polyethylene (HDPE) containers labeled clearly as "Hazardous Organic Waste: Imidazopyridine Derivatives." Never dispose of this compound in standard biological waste or municipal trash.

References

  • PubChem. "5-Methoxy-3-methyl-3h-imidazo[4,5-b]pyridine | C8H9N3O | CID 23298312". National Institutes of Health (NIH). Verified URL:[Link]

  • Semantic Scholar / Elsevier. "An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes". Verified URL:[Link]

  • Google Patents. "US7598273B2 - Inhibitors of the gastric H+, K+-ATPase with enhanced therapeutic properties".

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.